molecular formula C28H38N6O6S B1584241 Dalamid CAS No. 61090-95-7

Dalamid

Numéro de catalogue: B1584241
Numéro CAS: 61090-95-7
Poids moléculaire: 586.7 g/mol
Clé InChI: ANZXICRKKYOVMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dalamid, also known as this compound, is a useful research compound. Its molecular formula is C28H38N6O6S and its molecular weight is 586.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 351913. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZXICRKKYOVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976589
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61090-95-7
Record name Enkephalinamide-met, ala(2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061090957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61090-95-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351913
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14-Amino-5-benzyl-4,7,10,13-tetrahydroxy-15-(4-hydroxyphenyl)-11-methyl-2-[2-(methylsulfanyl)ethyl]-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Delamanid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (trade name Deltyba®) is a crucial therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). Belonging to the nitro-dihydro-imidazooxazole class of compounds, Delamanid exhibits potent bactericidal activity against Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of Delamanid's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Delamanid's core functionalities.

Core Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Delamanid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect. The activation and subsequent inhibitory action of Delamanid can be summarized in two key stages:

  • Bio-activation via the F420 Coenzyme System: Delamanid is activated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme unique to mycobacteria. This process involves the reduction of Delamanid's nitro group, leading to the formation of reactive nitrogen species, including nitric oxide.[1][2]

  • Inhibition of Mycolic Acid Synthesis: The activated metabolites of Delamanid specifically inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the M. tuberculosis cell wall.[1][3] This disruption of the cell wall's integrity leads to bacterial cell death.[4]

The resistance to Delamanid is primarily associated with mutations in the genes encoding the F420 bio-activation pathway, including ddn, fgd1, fbiA, fbiB, and fbiC.[1][5]

Signaling Pathway and Activation

The activation of Delamanid is intrinsically linked to the F420 metabolic pathway within Mycobacterium tuberculosis. The following diagram illustrates this critical signaling cascade.

Delamanid_Activation_Pathway cluster_Mycobacterium Mycobacterium tuberculosis Cell cluster_F420 Coenzyme F420 Biosynthesis & Recycling Delamanid_prodrug Delamanid (Prodrug) Activated_Delamanid Activated Delamanid (Reactive Nitrogen Species) Delamanid_prodrug->Activated_Delamanid Activation Mycolic_Acid_Synthesis Methoxy- & Keto- Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Fgd1 Fgd1 F420_reduced F420H2 (Reduced) Fgd1->F420_reduced Reduces FbiA FbiA F420_biosynthesis F420_biosynthesis FbiB FbiB FbiC FbiC Ddn Ddn (Nitroreductase) Ddn->Delamanid_prodrug F420_oxidized F420 (Oxidized) Ddn->F420_oxidized Recycles to F420_reduced->Ddn Cofactor

Caption: Delamanid activation and mechanism of action pathway.

Quantitative Data

In Vitro Activity of Delamanid

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Delamanid against various Mycobacterium tuberculosis strains, providing a quantitative measure of its potent in vitro activity.

M. tuberculosis Strain TypeMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Drug-Susceptible≤0.0125 - 0.050.0040.012[6]
Multidrug-Resistant (MDR)≤0.0125 - >1.60.0040.012[1][6]
Extensively Drug-Resistant (XDR)≤0.0125 - >1.6N/AN/A[1]
H37Rv (Control Strain)≤0.0125N/AN/A[1]

N/A: Not available from the cited sources.

Clinical Efficacy of Delamanid

Clinical trials have demonstrated the efficacy of Delamanid in treating MDR-TB. A key indicator of treatment success is the conversion of sputum cultures from positive to negative.

Clinical Trial / StudyTreatment GroupSputum Culture Conversion (SCC) RateTime to SCCReference(s)
Phase 2b (Trial 204)Delamanid (100mg BID) + OBR45.4% by Day 57Hazard Ratio: 0.58[5][7]
Phase 2b (Trial 204)Delamanid (200mg BID) + OBR41.9% by Day 57Hazard Ratio: 0.63[5]
Phase 2b (Trial 204)Placebo + OBR29.6% by Day 57N/A[5][7]
Prospective Multicountry StudyBedaquiline and/or Delamanid containing regimens85% within 6 monthsN/A[4]

OBR: Optimized Background Regimen; BID: Twice daily.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of Delamanid is the broth microdilution method.[1]

MIC_Workflow start Start prep_delamanid Prepare serial dilutions of Delamanid in 7H9 broth start->prep_delamanid inoculate Inoculate 96-well plates containing Delamanid dilutions with bacterial suspension prep_delamanid->inoculate prep_inoculum Prepare M. tuberculosis inoculum (e.g., 2.5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate plates at 37°C for 14 days inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Detailed Steps:

  • Preparation of Delamanid Stock Solution: Dissolve Delamanid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the Delamanid stock solution in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the M. tuberculosis strain to be tested, typically adjusted to a McFarland standard to achieve a final concentration of approximately 2.5 x 105 colony-forming units (CFU)/mL in each well.[1]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the Delamanid dilutions. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 14 days.[1]

  • MIC Determination: The MIC is defined as the lowest concentration of Delamanid that completely inhibits visible growth of M. tuberculosis.[1] Growth can be assessed visually or by using a growth indicator such as resazurin.

F420-Dependent Nitroreductase (Ddn) Enzyme Assay

This assay spectrophotometrically measures the activity of the Ddn enzyme, which is crucial for Delamanid activation. The protocol is adapted from methods used for the analogous nitroimidazole, PA-824.[8]

Materials:

  • Purified Ddn enzyme

  • Delamanid

  • Reduced cofactor F420 (F420H2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 420 nm

Procedure:

  • Reagent Preparation:

    • Dissolve Delamanid in DMSO to prepare a stock solution.

    • Prepare a stock solution of F420H2 in the assay buffer. The concentration should be determined spectrophotometrically.

    • Dilute the purified Ddn enzyme in the assay buffer to the desired working concentration.

  • Reaction Setup:

    • In a cuvette or a 96-well plate, add the assay buffer.

    • Add the desired concentration of Delamanid.

    • Add F420H2 to the mixture.

  • Initiation and Measurement:

    • Initiate the reaction by adding the Ddn enzyme.

    • Immediately monitor the decrease in absorbance at 420 nm over time. This corresponds to the oxidation of F420H2 to F420 as Delamanid is reduced.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Enzyme kinetics (e.g., Km and Vmax) can be determined by varying the substrate (Delamanid and F420H2) concentrations.

Analysis of Mycolic Acid Synthesis Inhibition

This protocol describes the use of radiolabeling and thin-layer chromatography (TLC) to assess the inhibitory effect of Delamanid on mycolic acid synthesis.

Mycolic_Acid_Workflow start Start culture Culture M. tuberculosis in the presence of Delamanid and [14C]-acetate start->culture harvest Harvest and delipidate bacterial cells culture->harvest saponify Saponify cell residues to release mycolic acids harvest->saponify methylate Methylate mycolic acids to form mycolic acid methyl esters (MAMEs) saponify->methylate tlc Separate MAMEs by Thin-Layer Chromatography (TLC) methylate->tlc analyze Analyze TLC plate by autoradiography to visualize inhibition of specific mycolic acid species tlc->analyze end End analyze->end

Caption: Workflow for mycolic acid synthesis inhibition assay.

Detailed Steps:

  • Radiolabeling of Mycobacterial Cultures:

    • Grow M. tuberculosis cultures to mid-log phase.

    • Expose the cultures to different concentrations of Delamanid (and a no-drug control).

    • Add a radiolabeled precursor, such as [14C]-acetic acid, to the cultures and incubate for a defined period to allow for incorporation into newly synthesized fatty acids and mycolic acids.

  • Lipid Extraction and Saponification:

    • Harvest the bacterial cells by centrifugation.

    • Perform a total lipid extraction using a mixture of chloroform (B151607) and methanol (B129727).

    • Saponify the delipidated cell pellet with potassium hydroxide (B78521) in methanol to cleave the ester linkages and release the mycolic acids.

  • Derivatization to Mycolic Acid Methyl Esters (MAMEs):

    • Acidify the saponified mixture and extract the free mycolic acids with an organic solvent (e.g., diethyl ether).

    • Methylate the extracted mycolic acids using a methylating agent (e.g., diazomethane (B1218177) or BF3-methanol) to form MAMEs. This derivatization is necessary for analysis by TLC.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the extracted MAMEs onto a silica (B1680970) gel TLC plate.

    • Develop the TLC plate in a solvent system appropriate for separating different classes of mycolic acids (e.g., a non-polar solvent system like hexane:ethyl acetate).[1]

    • For two-dimensional TLC, after the first run, the plate is dried, rotated 90 degrees, and developed in a second solvent system to achieve better separation.

  • Visualization and Quantification:

    • Visualize the separated MAMEs on the TLC plate. For radiolabeled lipids, this is done by autoradiography.

    • Compare the intensity of the spots corresponding to methoxy- and keto-mycolic acids in the Delamanid-treated samples to the control. A reduction in the intensity of these specific spots indicates inhibition of their synthesis.

Conclusion

Delamanid's unique mechanism of action, which relies on a mycobacteria-specific activation pathway to inhibit the synthesis of essential cell wall components, makes it a powerful tool against MDR-TB. Understanding the intricacies of its activation, its molecular targets, and the experimental methodologies used to elucidate these processes is vital for the continued development of novel anti-tubercular agents and for optimizing the clinical use of Delamanid. This guide provides a foundational resource for professionals in the field to further their research and development efforts in combating tuberculosis.

References

Unraveling "Dalamid": A Case of Unidentified Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and chemical literature, the term "Dalamid" does not correspond to a recognized chemical compound. As a result, a detailed technical guide on its synthesis, characterization, mechanism of action, and signaling pathways cannot be provided.

Initial investigations suggest that "this compound" may be a misnomer, a proprietary code name not in the public domain, or a theoretical molecule that has not been synthesized or characterized. Searches for structurally related compounds, including derivatives of isoindoline-1,3-dione, a common scaffold in medicinal chemistry, also failed to identify a specific entity named "this compound."

While it is not possible to deliver a technical guide on a non-existent compound, we can offer a generalized overview of the synthesis and characterization of a well-established and structurally related class of molecules: thalidomide (B1683933) analogs . These compounds, which feature the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core structure, are of significant interest in drug development due to their diverse biological activities.

Should you be interested in a detailed technical guide on a specific, named thalidomide analog or another class of isoindoline-1,3-dione derivatives, please provide the correct chemical name or structure. This will enable the generation of a comprehensive document encompassing synthetic protocols, characterization data, and biological pathways, tailored to your research needs.

Delamanid: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemical Structure, Mechanism of Action, and Clinical Pharmacology of a Novel Anti-Tuberculosis Agent

Introduction

Delamanid (B1670213), marketed under the brand name Deltyba, is a crucial therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB).[1][2] As a member of the nitro-dihydro-imidazooxazole class of compounds, Delamanid offers a novel mechanism of action, targeting the synthesis of essential components of the mycobacterial cell wall.[2][3][4] This technical guide provides a comprehensive overview of Delamanid, focusing on its chemical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Delamanid is a complex synthetic molecule with the systematic IUPAC name (2R)-2-Methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]-1-piperidinyl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1][2]oxazole.[1][4][5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 681492-22-8[1][6]
Molecular Formula C25H25F3N4O6[1][4][5]
Molecular Weight 534.49 g/mol [1][4]
Appearance Solid
Purity >99%
Solubility Soluble in DMSO
Melting Point 195-196 °C[7]

Chemical Structure:

Chemical structure of Delamanid

Figure 1: Chemical structure of Delamanid.

Mechanism of Action

Delamanid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus to exert its bactericidal effect.[2][3][8] The activation and subsequent inhibition of mycolic acid synthesis involve a specific signaling pathway.

Signaling Pathway of Delamanid Activation and Action

Delamanid_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_activation Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis Delamanid_ext Delamanid (extracellular) Delamanid_int Delamanid (intracellular) Delamanid_ext->Delamanid_int Uptake Ddn Deazaflavin-dependent nitroreductase (Ddn) Delamanid_int->Ddn F420_ox Oxidized Coenzyme F420 Ddn->F420_ox Reactive_Metabolite Reactive Nitrogen Metabolite Ddn->Reactive_Metabolite Activation F420_red Reduced Coenzyme F420 F420_red->Ddn Mycolic_Acid_Syn Methoxy- and Keto- Mycolic Acid Synthesis Inhibition leads to compromised cell wall Reactive_Metabolite->Mycolic_Acid_Syn Inhibits Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Syn->Cell_Wall Required for Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis

Caption: Delamanid activation and mechanism of action within Mycobacterium tuberculosis.

The key steps in Delamanid's mechanism of action are:

  • Activation: Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme utilizing the reduced form of coenzyme F420.[1][3] This process generates a reactive nitrogen species, including nitric oxide.[3][9]

  • Inhibition of Mycolic Acid Synthesis: The reactive metabolite of Delamanid specifically inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[2][3] This is distinct from the action of isoniazid, which inhibits α-mycolic acid synthesis.[3]

  • Bactericidal Effect: The disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell lysis.[1]

Experimental Protocols

Synthesis of Delamanid

A multi-step synthesis of Delamanid has been reported. A representative synthetic scheme is outlined below, with reagents and conditions provided for each key transformation.[10]

Synthesis_Workflow Start Starting Materials Step1 Coupling with 4-hydroxypiperidine (B117109) Start->Step1 CuI, L-Proline, DMF Step2 Mesylation Step1->Step2 Mesyl chloride, Et3N, DCM Step3 Etherification with 4-trifluoromethoxyphenol Step2->Step3 PPh3, DEAD, THF Step4 Asymmetric dihydroxylation Step3->Step4 AD mix-β Step5 Epoxidation Step4->Step5 Mesyl chloride, Et3N, DBU Step6 Cyclization with 2-bromo-4-nitroimidazole (B1265489) Step5->Step6 DIPEA, Cs2CO3, DMF Final Delamanid Step6->Final

Caption: A generalized workflow for the chemical synthesis of Delamanid.

Detailed Methodologies:

  • Step 1: Ullmann Coupling: Reaction of a suitable aryl halide with 4-hydroxypiperidine is carried out in the presence of a copper(I) iodide catalyst and L-proline as a ligand in dimethylformamide (DMF).[10]

  • Step 2: Mesylation: The hydroxyl group of the piperidine (B6355638) moiety is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM).[10]

  • Step 3: Williamson Ether Synthesis: The mesylated intermediate is reacted with 4-(trifluoromethoxy)phenol (B149201) under Mitsunobu conditions using triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (B95107) (THF).[10]

  • Step 4: Sharpless Asymmetric Dihydroxylation: An alkene precursor is subjected to asymmetric dihydroxylation using AD-mix-β to introduce the chiral diol functionality.[10]

  • Step 5: Epoxidation: The diol is converted to an epoxide, typically via mesylation followed by treatment with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[10]

  • Step 6: Imidazole Ring Formation: The final cyclization to form the imidazooxazole (B14894385) core is achieved by reacting the epoxide intermediate with 2-bromo-4-nitroimidazole in the presence of a base like diisopropylethylamine (DIPEA) and cesium carbonate in DMF.[10]

In Vitro Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of Delamanid against M. tuberculosis is determined by measuring its Minimum Inhibitory Concentration (MIC).

Protocol Outline:

  • Culture Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

  • Drug Dilution: A serial dilution of Delamanid is prepared in 7H11 agar (B569324) or broth.

  • Inoculation: The bacterial suspension is inoculated onto the drug-containing and drug-free control media.

  • Incubation: Plates or tubes are incubated at 37°C for several weeks.

  • MIC Determination: The MIC is defined as the lowest concentration of Delamanid that inhibits visible growth of the bacteria.[11] Resistance is often defined as growth at a Delamanid concentration of 0.2 µg/mL that is greater than 1% of the drug-free control.[12]

Quantitative Data

In Vitro Bioactivity

Delamanid exhibits potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Strain TypeMIC90 Range (µg/mL)Reference
Drug-Susceptible M. tuberculosis0.01194 - 0.01248[11]
Rifampicin-Resistant M. tuberculosis0.01221 - 0.01341[11]
Isoniazid-Resistant M. tuberculosis0.01221 - 0.01341[11]
Ethambutol-Resistant M. tuberculosis0.01221 - 0.01341[11]
Streptomycin-Resistant M. tuberculosis0.01221 - 0.01341[11]
Pharmacokinetic Properties

The pharmacokinetic profile of Delamanid is characterized by a long half-life and metabolism primarily by albumin.

ParameterValueReference
Protein Binding ≥99.5%[1]
Metabolism Primarily by serum albumin to form the main metabolite DM-6705; to a lesser extent by hepatic CYP3A4.[1][8][13]
Elimination Half-life 30–38 hours[1][2][8]
Time to Maximum Concentration (Tmax) 4-5 hours after oral administration[2]
Excretion Not excreted in urine[1][8]
Clinical Efficacy in MDR-TB

Clinical trials have demonstrated the efficacy of Delamanid in combination with an optimized background regimen (OBR) for the treatment of MDR-TB.

Study OutcomeDelamanid (≥6 months) + OBRPlacebo/Delamanid (≤2 months) + OBRp-valueReference
Favorable Outcomes 74.5%55.0%<0.001[14][15]
Mortality 1.0%8.3%<0.001[14][15]

Conclusion

Delamanid represents a significant advancement in the treatment of multidrug-resistant tuberculosis. Its unique mechanism of action, potent in vitro and in vivo activity, and demonstrated clinical efficacy make it a valuable component of combination therapy. This technical guide provides a foundational understanding of Delamanid's chemical and pharmacological properties, intended to support further research and development efforts in the field of anti-tubercular drug discovery.

References

Unable to Locate Information on "Dalamid"

Author: BenchChem Technical Support Team. Date: December 2025

After conducting a comprehensive search for "Dalamid" in the context of its biological activity and function, no relevant scientific literature, research articles, or public data could be found. The search results did not yield any information about a molecule, compound, or drug with this name being investigated for biological or therapeutic purposes.

The term "Dalamud" was identified as a plugin development framework for the video game Final Fantasy XIV, which is unrelated to the user's request for a technical guide on a biological substance.[1][2][3]

It is possible that "this compound" may be:

  • A misspelling of a different compound.

  • A very new or proprietary substance that has not yet been described in publicly available literature.

  • An internal code name for a compound not yet disclosed.

Without any foundational information on the biological activity, function, or associated signaling pathways of "this compound," it is not possible to fulfill the request for a detailed technical guide, including data tables, experimental protocols, and visualizations.

To proceed, please verify the spelling of the compound or provide any of the following additional information:

  • Alternative names or synonyms.

  • The chemical class or structure of the molecule.

  • The research area or disease context in which this name was encountered.

  • Any affiliated company or research institution.

This information will be crucial in attempting to locate the relevant data to generate the requested in-depth technical guide.

References

Unraveling "Dalamid": A Case of Mistaken Identity in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the discovery and history of a substance referred to as "Dalamid" have revealed no such recognized entity within the scientific and biomedical research domains. Extensive searches have failed to identify any molecule, protein, drug, or other biological compound by this name in published literature, clinical trial databases, or chemical registries.

The term "this compound" appears to be a misnomer or a misunderstanding, as the query for a technical whitepaper on its core properties and history led to a variety of unrelated subjects. It is crucial for researchers, scientists, and drug development professionals to be aware of this to avoid confusion and misdirection in their work.

The search for "this compound" yielded several distinct, non-scientific entities:

  • Aramid Fabric : One of the primary findings associated with the name is "this compound 4," a certified, lightweight, flame-retardant aramid fabric.[1] This material is designed for use in protective clothing and is not related to pharmacology or drug development.

  • Video Game Lore : The name "Dalamud" is prominently featured in the video game Final Fantasy XIV. In the game's narrative, Dalamud is the smaller of the two moons orbiting the planet.[2] It is also the name of a plugin development framework for the same game, which allows for the creation of add-ons and modifications.[3][4][5]

  • Acronyms for Research Divisions : The search also highlighted acronyms that bear a phonetic resemblance to "this compound." "DMID" stands for the Division of Microbiology and Infectious Diseases, a major component of the National Institute of Allergy and Infectious Diseases (NIAID).[6][7] Similarly, "DIR" refers to the Division of Intramural Research at NIAID.[8][9]

Given the absence of any scientific data, experimental protocols, or signaling pathways associated with a compound named "this compound," it is not possible to create the requested in-depth technical guide. The core requirements of data presentation, detailed methodologies, and visualizations cannot be fulfilled for a non-existent subject.

It is recommended that researchers and scientists encountering the term "this compound" in a biomedical context verify the spelling and source, as it is likely a typographical error for a different substance or a misunderstanding of the terminology. Precision in scientific language is paramount, and this investigation underscores the importance of accurate nomenclature in research and development.

References

An In-depth Technical Guide to Delamanid Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the identification and validation of the molecular targets of Delamanid, a critical drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document details the experimental protocols, data interpretation, and signaling pathways involved in elucidating Delamanid's mechanism of action.

Introduction to Delamanid

Delamanid (formerly OPC-67683) is a bicyclic nitroimidazooxazole derivative that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb), including strains resistant to first-line anti-TB drugs.[1][2][3][4] Understanding its precise molecular target and mechanism of action is paramount for optimizing its clinical use, anticipating resistance mechanisms, and developing next-generation therapeutics. Delamanid is a pro-drug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[5][6][7] This activation is a key step in its target engagement and subsequent inhibition of a vital cellular process.

Target Identification: Unraveling the Mechanism of a Pro-drug

The identification of Delamanid's target involved a multi-pronged approach, combining genetic, biochemical, and proteomic techniques. The primary strategy focused on understanding its unique bioactivation pathway.

Genetic Approaches: Forward and Reverse Genetics

Initial insights into Delamanid's mechanism came from the analysis of spontaneously generated resistant mutants of Mtb. Whole-genome sequencing of these resistant strains consistently revealed mutations in genes associated with the biosynthesis and function of the F420 coenzyme.[1][3][4]

Key Genes Implicated in Delamanid Resistance:

  • ddn (Rv3547): Encodes a deazaflavin-dependent nitroreductase, the enzyme directly responsible for activating Delamanid.[4][8][9]

  • fgd1: Encodes an F420-dependent glucose-6-phosphate dehydrogenase.

  • fbiA, fbiB, fbiC: Genes involved in the biosynthesis of the F420 coenzyme.[1][4]

These findings strongly suggested that the F420 system is essential for Delamanid's activation.

Biochemical Approaches: Affinity Chromatography and Mass Spectrometry

To identify the direct protein targets of the activated Delamanid metabolite, affinity-based chemoproteomics is a powerful technique.

Experimental Protocol: Affinity Chromatography for Target Pull-down

  • Probe Synthesis: Synthesize a Delamanid analog with a linker arm and an affinity tag (e.g., biotin) that does not disrupt its activation or binding properties.

  • Immobilization: Covalently attach the biotinylated Delamanid probe to streptavidin-coated magnetic beads.

  • Lysate Preparation: Prepare a cell lysate from Mtb cultures.

  • Incubation: Incubate the immobilized probe with the Mtb lysate to allow for binding of target proteins.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis by Mass Spectrometry: Digest the eluted proteins with trypsin and identify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

This approach would ideally identify the proteins that directly interact with the activated form of Delamanid.

Experimental Workflow: Affinity Chromatography

G cluster_prep Probe Preparation cluster_binding Target Binding cluster_analysis Analysis Probe_Synthesis Synthesize Biotinylated Delamanid Analog Immobilization Immobilize Probe on Streptavidin Beads Probe_Synthesis->Immobilization Incubation Incubate Beads with Lysate Immobilization->Incubation Lysate_Prep Prepare Mtb Cell Lysate Lysate_Prep->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution MS_Analysis Identify Proteins by LC-MS/MS Elution->MS_Analysis

Caption: Workflow for identifying Delamanid's protein targets using affinity chromatography.

Target Validation: Confirming the Role in Drug Efficacy

Once potential targets are identified, they must be validated to confirm their role in the drug's mechanism of action.

Enzymatic Assays: Probing the Inhibition of Mycolic Acid Synthesis

Biochemical assays are crucial for demonstrating the inhibitory effect of activated Delamanid on its target pathway. Since genetic evidence points to the inhibition of mycolic acid synthesis, in vitro assays measuring the incorporation of radiolabeled precursors into mycolic acids are employed.[5][12][13][14]

Experimental Protocol: In Vitro Mycolic Acid Synthesis Inhibition Assay

  • Culture: Grow Mtb in a suitable medium.

  • Treatment: Expose the bacterial cultures to varying concentrations of Delamanid.

  • Radiolabeling: Add a radiolabeled precursor, such as [1,2-¹⁴C]acetate, to the cultures.

  • Lipid Extraction: After incubation, harvest the cells and extract the total lipids.

  • Saponification and Esterification: Saponify the lipids and then methylate the fatty acids to produce fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • TLC Analysis: Separate the FAMEs and MAMEs by thin-layer chromatography (TLC).

  • Autoradiography: Expose the TLC plate to an X-ray film or a phosphorimager to visualize the radiolabeled lipids.

  • Quantification: Quantify the radioactivity in the FAME and MAME spots to determine the extent of inhibition of mycolic acid synthesis.

A significant reduction in the incorporation of the radiolabel into MAMEs in the presence of Delamanid confirms the inhibition of this pathway.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm that a drug binds to its target protein within the complex environment of a living cell.[15][16][17][18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Treat intact Mtb cells with Delamanid or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction from the aggregated (denatured) proteins.

  • Protein Detection: Analyze the amount of the target protein (e.g., Ddn or enzymes in the mycolic acid synthesis pathway) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Melting Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Delamanid indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G Cell_Treatment Treat Mtb cells with Delamanid or Vehicle Heating Heat cell suspensions to various temperatures Cell_Treatment->Heating Lysis Lyse cells to release proteins Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Detection Detect target protein in soluble fraction (Western/MS) Centrifugation->Detection Analysis Generate and compare melting curves Detection->Analysis

Caption: Workflow for validating Delamanid target engagement using CETSA.

Delamanid's Mechanism of Action: A Signalling Pathway Perspective

Delamanid's mode of action is a multi-step process that begins with its passive diffusion into the Mtb cell and culminates in the disruption of the cell wall integrity.

Signaling Pathway: Delamanid Activation and Mycolic Acid Inhibition

G cluster_cell Mycobacterium tuberculosis Cell Delamanid_prodrug Delamanid (Prodrug) Activated_Delamanid Activated Delamanid (Reactive Metabolite) Delamanid_prodrug->Activated_Delamanid Activation Mycolic_Acid_Synthesis Mycolic Acid Synthesis Pathway Activated_Delamanid->Mycolic_Acid_Synthesis Inhibition Ddn Ddn (Rv3547) Ddn->Activated_Delamanid F420_reduced F420H2 (Reduced) F420_reduced->Ddn Cofactor F420_oxidized F420 (Oxidized) F420_oxidized->F420_reduced Regeneration Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Cell_Death Cell Death Mycolic_Acid_Synthesis->Cell_Death Cell_Wall_Integrity->Cell_Death Loss leads to

Caption: Delamanid's activation pathway and its inhibitory effect on mycolic acid synthesis.

The activation of Delamanid is catalyzed by the nitroreductase Ddn (Rv3547), which utilizes the reduced form of coenzyme F420 (F420H2).[20][21][22] This process generates a reactive intermediate metabolite. This activated form of Delamanid then proceeds to inhibit the synthesis of methoxy- and keto-mycolic acids, which are crucial components of the mycobacterial cell wall.[5][7] The disruption of mycolic acid synthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.

Quantitative Data Summary

The following tables summarize key quantitative data related to Delamanid's activity and target validation.

Table 1: In Vitro Activity of Delamanid against M. tuberculosis

ParameterValueReference
Minimum Inhibitory Concentration (MIC) Range0.006 - 0.024 µg/mL[4]
Spontaneous Resistance Frequency6.44 x 10⁻⁶ to 4.19 x 10⁻⁵[7]

Table 2: Genes Implicated in Delamanid Resistance and their Function

GeneProtein ProductFunction in Delamanid ActionReference
ddn (Rv3547)Deazaflavin-dependent nitroreductasePro-drug activation[4][8]
fgd1F420-dependent glucose-6-phosphate dehydrogenaseCoenzyme F420 biosynthesis[3]
fbiACoenzyme F420 biosynthesis proteinCoenzyme F420 biosynthesis[3][4]
fbiBCoenzyme F420 biosynthesis proteinCoenzyme F420 biosynthesis[3][4]
fbiCCoenzyme F420 biosynthesis proteinCoenzyme F420 biosynthesis[3][4]

Conclusion

The identification and validation of Delamanid's target have been a landmark achievement in the fight against MDR-TB. Through a combination of genetic, biochemical, and biophysical approaches, it has been unequivocally demonstrated that Delamanid is a pro-drug activated by the F420 coenzyme system to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The detailed experimental protocols and pathways outlined in this guide provide a framework for the continued study of Delamanid and the discovery of new anti-tubercular agents. A thorough understanding of its mechanism of action is critical for managing clinical resistance and for the rational design of future drugs targeting M. tuberculosis.

References

An In-depth Technical Guide to the Physicochemical Properties of Delamanid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental protocols for Delamanid (B1670213). The initial query for "Dalamid" is understood to be a likely misspelling of Delamanid, an important second-line antituberculosis agent.

Delamanid, sold under the brand name Deltyba, is a derivative of the nitro-dihydro-imidazooxazole class of compounds.[1][2] It is a crucial medication for treating active multidrug-resistant tuberculosis (MDR-TB).[3] Its efficacy stems from a unique mechanism of action that targets the synthesis of the mycobacterial cell wall.[1][4]

Core Chemical and Physical Properties

Delamanid is a hydrophobic small molecule that presents as a white to pale yellow crystalline powder.[5][6] Its identity and core physicochemical characteristics are summarized below.

Table 1: Chemical Identifiers for Delamanid

IdentifierValue
IUPAC Name (2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][4][7]oxazole[2]
CAS Number 681492-22-8[2][3]
Molecular Formula C₂₅H₂₅F₃N₄O₆[3]
Molecular Weight 534.49 g/mol [3][8]
Synonyms OPC-67683, Deltyba[2][]

Table 2: Physicochemical Properties of Delamanid

PropertyValue / Description
Appearance White to pale yellow crystals or crystalline powder[5]
Melting Point >189°C (with decomposition)[]
Solubility - Practically insoluble in water (<0.017 mg/L)[6][][10]- Soluble in DMSO (e.g., 50 mg/mL)[11]
Log P (Octanol/Water) 6.1 (Computed)[6]
Protein Binding ≥99.5%[3][10]
Polymorphism Does not exhibit polymorphism; confirmed to exist as a crystalline form via XRPD[5]
Half-life 30–38 hours[3][10]

Mechanism of Action

Delamanid is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its bactericidal effects.[1][2] The process targets the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[1][4]

The mechanism involves the following key steps:

  • Activation: Delamanid is activated by the deazaflavin (F420)-dependent nitroreductase enzyme (Ddn, also known as Rv3547).[1][12]

  • Metabolite Formation: This activation generates a reactive intermediate metabolite.[1]

  • Inhibition of Mycolic Acid Synthesis: The reactive metabolite specifically inhibits the synthesis of two essential mycolic acid components: methoxy-mycolic acid and keto-mycolic acid.[2][4][12]

  • Cell Wall Disruption: The depletion of these mycolic acids compromises the integrity of the cell wall, leading to bacterial cell death.[2][4]

Resistance to Delamanid can emerge through mutations in genes involved in the F420 coenzyme biosynthetic pathway, including ddn, fgd1, fbiA, fbiB, and fbiC.[12][13]

Delamanid_MOA cluster_bacterium Mycobacterium tuberculosis Cell DLM Delamanid (Prodrug) Ddn Ddn (Rv3547) F420-dependent Nitroreductase DLM->Ddn Activation RIM Reactive Intermediate Metabolite Ddn->RIM Catalyzes MA Methoxy- & Keto- Mycolic Acids RIM->MA INHIBITS SYNTHESIS MAS Mycolic Acid Precursors MAS->MA Biosynthesis CW Cell Wall Synthesis & Integrity MA->CW Death Bacterial Death CW->Death Disruption leads to

Mechanism of action for Delamanid within Mycobacterium tuberculosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of Delamanid. The following sections outline key experimental protocols.

This protocol is used to measure the dissolution kinetics of Delamanid from a formulated powder, which is critical for predicting its oral bioavailability. Due to its poor aqueous solubility, a buffer system containing a surfactant is employed.[6]

Methodology:

  • Dissolution Medium Preparation: Prepare an aqueous medium consisting of 150 mM HEPES buffer at pH 7 containing 3% w/w Tween 80.[6]

  • Experiment Setup: Place vials containing a known quantity of Delamanid powder in a 37°C water bath.[6]

  • Sampling: At specified time intervals (e.g., 15, 30, 60, 120, 180, 360 min), remove a 1.2 mL aliquot from each vial.[6]

  • Sample Preparation: Centrifuge the aliquot (e.g., 21,000 g for 10 min) to pellet any undissolved material. Collect the supernatant for analysis.[6]

  • Quantification by HPLC: Analyze the supernatant to determine the concentration of dissolved Delamanid using reverse-phase HPLC.[6]

HPLC Conditions: [6][14]

  • Column: Phenomenex Kinetex C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic mixture of 60:40 water/acetonitrile with 0.05% v/v trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV absorbance at 330 nm.

  • Injection Volume: 10 µL.

Dissolution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare HEPES-Tween Dissolution Medium (pH 7) P2 Add Delamanid Powder to Vials P1->P2 E1 Incubate Vials at 37°C P2->E1 E2 Collect Aliquots at Time Intervals E1->E2 A1 Centrifuge Aliquots to Pellet Solids E2->A1 A2 Collect Supernatant A1->A2 A3 Analyze via HPLC (UV @ 330 nm) A2->A3 A4 Calculate % Dissolved A3->A4

Experimental workflow for the in vitro dissolution assay of Delamanid.

This method is designed to separate Delamanid from its degradation products formed under various stress conditions, as mandated by ICH guidelines.

Methodology:

  • Forced Degradation: Expose Delamanid to a range of stress conditions:

    • Acid Degradation: Treat with an acid solution (e.g., 0.1M HCl).

    • Base Degradation: Treat with a basic solution (e.g., 0.1M NaOH).

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose to dry heat (e.g., 60°C).

    • Photolytic Degradation: Expose to UV light.

  • Sample Preparation: After exposure for a defined period, neutralize the acidic and basic samples. Dilute all samples appropriately with the mobile phase.

  • Quantification by HPLC: Analyze the stressed samples to assess the purity of Delamanid and quantify any degradation.

HPLC Conditions: [15][16]

  • Column: Reversed-phase Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: 70:30 mixture of 0.01M Phosphate Buffer (pH adjusted to 2.70) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis S1 Acid Hydrolysis A1 Prepare Samples (Neutralize, Dilute) S1->A1 S2 Base Hydrolysis S2->A1 S3 Oxidation (H₂O₂) S3->A1 S4 Thermal Stress S4->A1 S5 Photolytic Stress S5->A1 A2 Analyze via Stability- Indicating HPLC A1->A2 A3 Quantify Degradation & Assess Purity A2->A3 API Delamanid API API->S1 API->S2 API->S3 API->S4 API->S5 Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P1 Aliquot 50 µL Plasma Sample P2 Spike with Internal Standard (Delamanid-d4) P1->P2 P3 Add Cold Acetonitrile (Protein Precipitation) P2->P3 P4 Vortex & Centrifuge P3->P4 A1 Collect Supernatant P4->A1 A2 Inject into LC-MS/MS System A1->A2 A3 Quantify Delamanid Concentration A2->A3

References

The In Vitro and In Vivo Effects of Delamanid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (B1670213), a bicyclic nitroimidazole derivative, is a potent anti-tuberculosis agent developed for the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, which differs from existing anti-TB drugs, makes it a valuable component of combination therapy, particularly against resistant strains. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of Delamanid, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies used in its evaluation.

Mechanism of Action

Delamanid is a prodrug that requires bio-activation within the mycobacterium. The activation process is dependent on the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme present in Mycobacterium tuberculosis. Once activated, Delamanid is thought to generate reactive nitrogen species, including nitric oxide, and a reactive intermediate metabolite. This metabolite is crucial for the drug's antimycobacterial activity.[1][2][3][4][5]

The primary mechanism of action of the activated Delamanid metabolite is the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall. Specifically, it targets the synthesis of methoxy-mycolic and keto-mycolic acids.[5] By disrupting the production of these mycolic acids, Delamanid compromises the integrity of the cell wall, leading to bacterial cell lysis and death.[5] This targeted action against a key mycobacterial pathway contributes to its high potency and specificity.

Mutations in the genes involved in the F420 signaling pathway, including ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance to Delamanid.[2][4]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the bio-activation pathway of Delamanid and its subsequent inhibition of mycolic acid synthesis.

Delamanid_Pathway cluster_activation Bio-activation in Mycobacterium cluster_inhibition Inhibition of Mycolic Acid Synthesis Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Rv3547) Nitroreductase Delamanid_prodrug->Ddn Enters F420_oxidized Oxidized Coenzyme F420 Ddn->F420_oxidized Activated_Delamanid Activated Delamanid Metabolite + Nitric Oxide Ddn->Activated_Delamanid Catalyzes F420_reduced Reduced Coenzyme F420 (F420H2) F420_reduced->Ddn Mycolic_Acid_Synthesis Methoxy- and Keto- Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid_Synthesis Inhibits Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->Mycolic_Acid_Synthesis Mycolic_Acids Mycolic Acids Mycolic_Acid_Synthesis->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Delamanid's mechanism of action, from bio-activation to cell wall disruption.

In Vitro Effects

Delamanid has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Quantitative In Vitro Data
ParameterOrganism/StrainValueReference
MIC Range M. tuberculosis (drug-susceptible and resistant strains)0.006 - 0.024 µg/mL
MIC Range M. tuberculosis (460 clinical isolates)0.001 - 0.05 µg/mL
MIC50 M. tuberculosis (460 clinical isolates)0.004 µg/mL
MIC90 M. tuberculosis (460 clinical isolates)0.012 µg/mL
MIC Breakpoint M. tuberculosis (for delamanid at 100 mg twice daily)0.016 mg/L[6]
Activity against dormant bacilli M. bovis BCG0.4 mg/L[4]
Experimental Protocols: In Vitro Susceptibility Testing

1. Agar (B569324) Proportion Method

  • Principle: This method determines the minimum inhibitory concentration (MIC) by comparing the number of colony-forming units (CFUs) that grow on drug-containing media to the number that grow on drug-free control media.

  • Media: Middlebrook 7H10 or 7H11 agar supplemented with 0.5% glycerol (B35011) and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Drug Preparation: Delamanid is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations and added to the molten agar.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared, typically to a McFarland standard of 1.0, and then diluted to achieve a final inoculum of approximately 105 to 106 CFU/mL.

  • Plating: A defined volume of the bacterial suspension is inoculated onto both drug-containing and drug-free agar plates.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • Endpoint Determination: The MIC is defined as the lowest concentration of Delamanid that inhibits at least 99% of the bacterial growth compared to the drug-free control.

2. BACTEC™ MGIT™ 960 System

  • Principle: This is a semi-automated system that detects mycobacterial growth by measuring oxygen consumption via a fluorescence quenching-based sensor.

  • Procedure:

    • A standardized inoculum of M. tuberculosis is prepared.

    • The inoculum is added to MGIT tubes containing 7H9 broth base and an OADC supplement.

    • Delamanid at various concentrations is added to the respective tubes. A drug-free tube serves as a growth control.

    • The tubes are placed into the MGIT 960 instrument, which incubates and continuously monitors for fluorescence.

    • The time to positivity (TTP) for each drug-containing tube is compared to the TTP of the growth control. A significant delay in TTP in the presence of the drug indicates susceptibility. The MIC is the lowest concentration that inhibits growth.

In Vivo Effects

In vivo studies in animal models have confirmed the efficacy of Delamanid in reducing bacterial load and improving survival.

Quantitative In Vivo Data
ModelDosingOutcomeReference
Mouse Model 2.5 mg/kg Delamanid in combination with rifampicin (B610482) and pyrazinamideSynergistic effect observed[7]
Mouse Model 0.625 mg/kg DelamanidReduced CFU by 95%[7]
Guinea Pig Model 100 mg/kg/day for 4 or 8 weeksStrong bactericidal activity against M. tuberculosis[4]
Experimental Protocols: In Vivo Efficacy Studies

1. Murine Model of Tuberculosis

  • Animal Strain: Typically BALB/c or C57BL/6 mice are used.

  • Infection: Mice are infected via aerosol or intravenous route with a standardized inoculum of M. tuberculosis (e.g., H37Rv strain).

  • Treatment: Treatment with Delamanid, either as monotherapy or in combination with other anti-TB drugs, is typically initiated several weeks post-infection to allow for the establishment of a chronic infection. The drug is usually administered orally via gavage.

  • Endpoint Assessment: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar media to determine the bacterial load (CFU counts).

2. Guinea Pig Model of Tuberculosis

  • Animal Strain: Hartley guinea pigs are commonly used.

  • Infection: Guinea pigs are infected with M. tuberculosis via the aerosol route to establish a pulmonary infection that closely mimics human tuberculosis, including the formation of caseous necrotic granulomas.

  • Treatment: Delamanid is administered orally, and treatment is initiated after the establishment of chronic infection.

  • Endpoint Assessment: Similar to the mouse model, the primary endpoint is the reduction in bacterial load in the lungs and spleen. Histopathological examination of the lungs is also performed to assess the effect of the drug on granulomatous lesions.[4]

Clinical Pharmacokinetics and Pharmacodynamics

Clinical trials have provided essential data on the pharmacokinetic and pharmacodynamic properties of Delamanid in humans.

Pharmacokinetic Parameters (at 100 mg BID)
ParameterValueReference
Tmax (Time to peak concentration) 4-5 hours
t1/2 (Half-life) 38 hours
Cmax (Peak plasma concentration) 0.4 µg/mL
AUC0-24 (Area under the curve over 24h) 7.9 h·µg/mL
Pharmacodynamic Target

The key pharmacodynamic index for Delamanid efficacy is the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC0-24/MIC). A target AUC0-24/MIC ratio of 171 has been identified from human early bactericidal activity trials.

Clinical Trial Design Overview: Trial 204
  • Study Design: A Phase II, multicenter, randomized, double-blind, placebo-controlled trial.[8]

  • Patient Population: Patients with multidrug-resistant pulmonary tuberculosis.

  • Treatment Arms:

    • Delamanid (100 mg or 200 mg twice daily) plus an optimized background regimen (OBR).

    • Placebo plus an OBR.

  • Primary Endpoint: Sputum culture conversion at 2 months.

  • Optimized Background Regimen (OBR): The OBR was designed based on WHO guidelines and individual patient's drug susceptibility testing results and treatment history.[9]

Conclusion

Delamanid is a significant advancement in the treatment of multidrug-resistant tuberculosis. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a critical component of combination therapy. This technical guide has provided a detailed overview of the scientific data supporting the use of Delamanid, intended to be a valuable resource for researchers and drug development professionals in the field of tuberculosis. Further research into its long-term efficacy and safety, as well as its role in novel treatment-shortening regimens, is ongoing.

References

Early-Stage Research on Delamanid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early-stage research on Delamanid (formerly OPC-67683), a pivotal antimicrobial agent in the fight against multidrug-resistant tuberculosis (MDR-TB). This document synthesizes key preclinical data, details significant experimental methodologies, and visually represents the critical pathways and workflows involved in its initial investigation. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development.

Core Concepts and Mechanism of Action

Delamanid is a bicyclic nitroimidazole prodrug that exhibits potent bactericidal activity against Mycobacterium tuberculosis. Its mechanism of action is highly specific to mycobacteria, hinging on a unique bioactivation pathway.

Delamanid penetrates the mycobacterial cell and is activated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme dependent on the F420 coenzyme. This activation process generates reactive nitrogen species, including nitric oxide. These reactive intermediates are the primary effectors of Delamanid's antimycobacterial action, primarily through the inhibition of mycolic acid synthesis. Specifically, Delamanid disrupts the production of methoxy- and keto-mycolic acids, which are essential components of the robust and complex mycobacterial cell wall. This disruption leads to cell lysis and death.[1][2]

The activation of Delamanid is a multi-step process involving several enzymes encoded by the genes ddn, fgd1, fbiA, fbiB, and fbiC. Mutations in these genes can lead to resistance.

Dalamid_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Cell cluster_activation Bioactivation Pathway cluster_inhibition Inhibition of Mycolic Acid Synthesis Dalamid_ext Delamanid (Prodrug) Dalamid_int Delamanid Dalamid_ext->Dalamid_int Enters Cell Ddn Ddn (Nitroreductase) Dalamid_int->Ddn Reactive_Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Reactive_Metabolite Activates F420 Coenzyme F420 F420->Ddn Mycolic_Acids Methoxy- & Keto- Mycolic Acids Reactive_Metabolite->Mycolic_Acids Inhibits Synthesis Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->Mycolic_Acids Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall Maintains Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to

Caption: Delamanid's mechanism of action within M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage preclinical studies of Delamanid, covering its in vitro activity, in vivo efficacy in animal models, and pharmacokinetic properties in those models.

Table 1: In Vitro Activity of Delamanid against Mycobacterium tuberculosis
ParameterValueM. tuberculosis StrainsReference
MIC Range0.001 - 0.05 µg/mLClinical Isolates (Delamanid-naïve)[3]
MIC₅₀0.004 µg/mLClinical Isolates[3]
MIC₉₀0.012 µg/mLClinical Isolates[3]
MIC Range0.002 - 0.012 µg/mLH37Rv (Quality Control Strain)[3]
Proposed Critical Concentration0.2 µg/mLClinical Isolates[3]
Table 2: In Vivo Efficacy of Delamanid in Murine Models of Tuberculosis
Animal ModelDosing RegimenDurationEfficacy OutcomeReference
BALB/c Mice2.5 mg/kg, daily28 days~2.5 log₁₀ CFU reduction in lungs[4]
BALB/c Mice100 mg/kg, daily4 weeks~1.0 log₁₀ CFU reduction in lungs[4]
Chronic Murine ModelCombination Therapy4 monthsUndetectable CFU in lung tissue[5]
Table 3: Preclinical Pharmacokinetic Parameters of Delamanid in Animal Models
Animal ModelDose (mg/kg)Cmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)T½ (hours)Reference
Mice2.5 - 10Similar to human therapeutic exposureNot specified~30-38[6]
RatsNot specifiedNot specifiedNot specified~30-38[6]
Guinea PigsNot specifiedNot specifiedNot specified~30-38[6]
RabbitsNot specifiedNot specifiedNot specified~30-38[6]
DogsNot specifiedNot specifiedNot specified~30-38[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments conducted in the early-stage research of Delamanid.

In Vitro Susceptibility Testing: Agar (B569324) Proportion Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of antimycobacterial agents.

Protocol:

  • Drug Solution Preparation: Delamanid powder is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. A range of 2-fold serial dilutions is then prepared.

  • Media Preparation: Middlebrook 7H10 or 7H11 agar is prepared according to the manufacturer's instructions, supplemented with 0.5% glycerol (B35011) and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Drug Incorporation: The prepared Delamanid dilutions are added to the molten agar before it solidifies. Control plates containing only DMSO are also prepared.

  • Inoculum Preparation: M. tuberculosis isolates are grown in liquid culture, and the turbidity is adjusted to a McFarland standard. The bacterial suspension is then diluted to achieve a concentration that will yield 100-200 colonies on control plates.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the Delamanid-containing and control agar plates.

  • Incubation: Plates are incubated at 37°C for up to 6 weeks.

  • MIC Determination: The MIC is defined as the lowest concentration of Delamanid that inhibits more than 99% of the bacterial population compared to the growth on the drug-free control plates.[3]

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Drug Prepare Delamanid Serial Dilutions Incorporate_Drug Incorporate Delamanid into Agar Prep_Drug->Incorporate_Drug Prep_Media Prepare Middlebrook 7H10/7H11 Agar Prep_Media->Incorporate_Drug Prep_Inoculum Prepare M. tuberculosis Inoculum Inoculate_Plates Inoculate Agar Plates Prep_Inoculum->Inoculate_Plates Incorporate_Drug->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Read_Plates Read Colony Growth Incubate->Read_Plates Determine_MIC Determine MIC Read_Plates->Determine_MIC

Caption: Workflow for MIC determination by the agar proportion method.
In Vivo Efficacy Assessment: Murine Model of Chronic Tuberculosis

The mouse model is a cornerstone of preclinical tuberculosis research, allowing for the evaluation of drug efficacy in a living organism.

Protocol:

  • Animal Model: Female BALB/c mice (13-15 weeks old) are commonly used.[7]

  • Infection: Mice are infected via aerosol exposure with a standardized suspension of M. tuberculosis (e.g., H37Rv or a clinical isolate) to establish a chronic lung infection.

  • Treatment Initiation: Treatment is typically initiated several weeks post-infection to allow for the development of a stable bacterial load in the lungs.

  • Drug Formulation and Administration: Delamanid is formulated for oral gavage. Doses are calculated based on the human pharmacokinetic equivalent doses.[7]

  • Treatment Regimen: Mice are treated daily for a specified duration (e.g., 4 to 8 weeks). A control group receives the vehicle only.

  • Efficacy Evaluation: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions are plated on selective agar.

  • Data Analysis: Colony-forming units (CFU) are counted after several weeks of incubation, and the bacterial load in the lungs is expressed as log₁₀ CFU. The efficacy of Delamanid is determined by comparing the lung CFU counts of the treated group to the control group.[4]

Pharmacokinetic Analysis in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical.

Protocol:

  • Animal Model and Dosing: As in the efficacy model, BALB/c mice are used. A single oral dose of Delamanid is administered.

  • Sample Collection: At predetermined time points post-dosing, blood samples are collected from groups of mice.

  • Plasma Preparation: Blood samples are processed to separate the plasma.

  • Drug Concentration Analysis: The concentration of Delamanid in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (T½).[6]

Conclusion

The early-stage research on Delamanid has robustly established its potent and specific activity against Mycobacterium tuberculosis. The unique mechanism of action, centered on the bioactivation within the mycobacterial cell and subsequent inhibition of mycolic acid synthesis, provides a strong rationale for its use in treating tuberculosis. The preclinical data from both in vitro and in vivo studies have consistently demonstrated its efficacy, paving the way for its successful clinical development and eventual approval for the treatment of MDR-TB. The experimental protocols outlined in this guide provide a foundation for further research and a deeper understanding of this important antimicrobial agent.

References

A Technical Guide to the Therapeutic Applications of Delamanid in Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (B1670213), marketed under the brand name Deltyba®, is a crucial therapeutic agent in the global fight against tuberculosis (TB), specifically for cases of multidrug-resistant tuberculosis (MDR-TB).[1] Developed by Otsuka Pharmaceutical, Delamanid is a member of the nitro-dihydro-imidazooxazole class of compounds, representing a significant advancement in TB treatment.[1][2] Its novel mechanism of action and demonstrated efficacy in clinical trials have led to its approval by regulatory agencies in several regions, including the European Union, Japan, and South Korea, and its inclusion in the World Health Organization's (WHO) List of Essential Medicines.[1][3] This guide provides a comprehensive overview of the therapeutic applications of Delamanid, its mechanism of action, clinical trial data, and relevant experimental protocols to inform further research and drug development efforts.

Mechanism of Action

Delamanid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) bacillus.[4][5] The activation is mediated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that utilizes the F420 coenzyme system unique to mycobacteria.[6][7] This process generates a reactive intermediate metabolite and nitric oxide.[6][7]

The primary mode of action of this activated metabolite is the inhibition of the synthesis of essential mycobacterial cell wall components, specifically methoxy-mycolic and keto-mycolic acids.[1][4][5][6] By disrupting the production of these mycolic acids, Delamanid effectively destabilizes the bacterial cell wall, leading to cell death.[1][3] This targeted mechanism provides potent activity against both replicating and dormant Mtb bacilli.[6]

Signaling Pathway Diagram

Delamanid_Mechanism_of_Action Dalamid Delamanid (Prodrug) Ddn Ddn (Rv3547) F420 Coenzyme System This compound->Ddn Activation Activatedthis compound Reactive Metabolite + Nitric Oxide MycolicAcid Methoxy- & Keto- Mycolic Acid Synthesis Activatedthis compound->MycolicAcid Inhibition Ddn->Activatedthis compound CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Disruption CellDeath Bacterial Cell Death CellWall->CellDeath

Mechanism of action of Delamanid.

Therapeutic Applications and Clinical Efficacy

Delamanid is indicated for the treatment of pulmonary MDR-TB in adult and pediatric patients when an effective treatment regimen cannot otherwise be composed due to resistance or tolerability issues.[8] It is always administered as part of a combination therapy with other anti-TB drugs to prevent the development of resistance.[3]

Clinical Trial Data Summary

Numerous clinical trials have evaluated the safety and efficacy of Delamanid. The tables below summarize key quantitative data from pivotal studies.

Table 1: Sputum Culture Conversion (SCC) Rates in Adult MDR-TB Patients

TrialTreatment GroupDurationSCC Rate (%)p-value vs. PlaceboReference
Phase IIb (Trial 204) Delamanid 100 mg BID + OBR2 months45.4<0.001[8]
Delamanid 200 mg BID + OBR2 months41.9<0.001[6]
Placebo + OBR2 months29.6-[6][8]
Phase III (Trial 213) Delamanid + OBR6 monthsNot statistically significant difference in time to conversion0.2157[9]

OBR: Optimized Background Regimen; BID: Twice daily

Table 2: Treatment Outcomes in Adult MDR-TB Patients (24-Month Follow-up)

StudyTreatment GroupFavorable Outcome (%)Mortality Rate (%)Reference
Observational Study 116 Delamanid ≥6 months + OBR74.51.0[10][11]
Delamanid ≤2 months + OBR55.08.3[10][11]

Table 3: Pediatric MDR-TB Clinical Trial Outcomes (Trial 232 & 233)

Age GroupDelamanid DosageFavorable Treatment Outcome at 24 months (%)Reference
0-17 yearsWeight-based89.2[12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in Delamanid research. The details provided are based on publicly available information from clinical trial registrations and publications.

In Vitro Drug Susceptibility Testing (DST)
  • Objective: To determine the minimum inhibitory concentration (MIC) of Delamanid against clinical isolates of M. tuberculosis.

  • Methods:

    • Resazurin (B115843) Microtiter Assay (REMA):

      • A range of Delamanid concentrations (e.g., 0.0005 to 32.0 mg/L) are prepared in a 96-well microtiter plate.[9]

      • A standardized inoculum of Mtb is added to each well.

      • The plates are incubated, after which a resazurin solution is added.

      • The MIC is determined as the lowest drug concentration that prevents the color change of resazurin (blue to pink), indicating inhibition of bacterial growth.[9]

    • BACTEC™ MGIT™ 960 System:

      • Serial dilutions of Delamanid (e.g., 0.0005 to 16.0 mg/L) are added to MGIT tubes.[9]

      • The tubes are inoculated with a standardized Mtb suspension.

      • The instrument automatically monitors for mycobacterial growth. The MIC is the lowest concentration of Delamanid that inhibits growth.[9]

    • Agar Proportion Method:

      • This method is used for confirmation of resistance.[9]

      • A defined number of Mtb bacilli are plated on drug-free and drug-containing (at a critical concentration) Middlebrook 7H10 or 7H11 agar.

      • Resistance is defined as a growth rate on the drug-containing medium that is more than 1% of the growth on the drug-free medium.

Clinical Trial Protocol: Phase III Efficacy and Safety Study (NCT01424670)
  • Objective: To evaluate the efficacy and safety of Delamanid administered for six months in combination with an Optimized Background Regimen (OBR) for the treatment of MDR-TB.[3][4][11]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[3][4][11]

  • Patient Population: Adults with pulmonary, sputum culture-positive MDR-TB.[4]

  • Intervention:

    • Delamanid Group: Oral Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) plus an OBR.[4]

    • Placebo Group: Placebo plus an OBR.[4]

    • The OBR was designed according to WHO and national guidelines.[4]

  • Primary Outcome: Time to sputum culture conversion over 6 months.[4]

  • Key Assessments:

    • Sputum smear microscopy and culture at regular intervals.

    • Safety monitoring, including electrocardiograms (ECGs) for QT interval prolongation, and adverse event reporting.

Pediatric Clinical Trial Protocol (NCT01856634 & NCT01859923)
  • Objective: To assess the pharmacokinetics, safety, tolerability, and preliminary efficacy of Delamanid in children with MDR-TB.[12]

  • Study Design: A Phase I/II, open-label, age de-escalation study followed by a 6-month extension.[12]

  • Patient Population: Children from birth to 17 years of age with MDR-TB.[12]

  • Intervention: Delamanid administered with an OBR. Dosing was age- and weight-dependent, with a pediatric formulation available for younger children.[12]

  • Key Assessments:

    • Pharmacokinetic sampling to determine drug exposure.

    • Safety and tolerability assessments.

    • Treatment outcomes at 24 months, defined by WHO criteria.[12]

Experimental Workflow Diagram

Clinical_Trial_Workflow Screening Patient Screening (MDR-TB Diagnosis) Randomization Randomization Screening->Randomization GroupA Delamanid + OBR Randomization->GroupA 2:1 GroupB Placebo + OBR Randomization->GroupB Treatment 6-Month Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Post-Treatment Follow-up Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Generalized workflow for a randomized controlled trial of Delamanid.

Conclusion

Delamanid is a valuable addition to the therapeutic arsenal (B13267) against multidrug-resistant tuberculosis. Its unique mechanism of action, targeting mycolic acid synthesis, provides a potent bactericidal effect. Clinical data have demonstrated its ability to improve treatment outcomes, particularly when administered for at least six months as part of a comprehensive regimen. Continued research and post-market surveillance are essential to further optimize its use and to monitor for the emergence of resistance. The information provided in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the treatment of tuberculosis.

References

An In-depth Technical Guide to Related Concepts: Delamanid's Mechanism of Action and the DamID Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Dalamid signaling pathway" does not correspond to a recognized biological pathway in scientific literature. This guide addresses two distinct but related concepts that may have been the subject of the original query: the mechanism of action of the anti-tuberculosis drug Delamanid (B1670213) , and the DamID (DNA adenine (B156593) methyltransferase identification) technique used to study protein-DNA interactions, which is highly relevant to signaling pathway research.

Section 1: Modulation of Mycobacterial Mycolic Acid Synthesis by Delamanid

Introduction to Delamanid

Delamanid, marketed under the brand name Deltyba, is a crucial medication for treating multidrug-resistant tuberculosis (MDR-TB).[1] It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions as a prodrug that, once activated, disrupts the cell wall synthesis of Mycobacterium tuberculosis.[2][3]

Core Mechanism of Action

Delamanid's primary mode of action is the inhibition of mycolic acid synthesis, which are essential components of the mycobacterial cell wall.[2][4] The process is initiated by the activation of Delamanid within the bacterium. This activation is carried out by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[1] This enzymatic reaction generates a reactive intermediate metabolite and nitric oxide.[1] This reactive intermediate is thought to be responsible for the inhibition of methoxy- and keto-mycolic acid production, leading to the destabilization of the bacterial cell wall and ultimately, cell death.[1][2][5]

Quantitative Data for Delamanid

The following tables summarize key quantitative data related to Delamanid's efficacy and pharmacokinetic properties.

Table 1: In Vitro Activity of Delamanid against M. tuberculosis

ParameterValueReference
MIC Range (Drug-Naive Strains)0.004 - 0.03 µg/mL[6]
MIC90 (Susceptible & Resistant Strains)0.006 - 0.05 µg/mL[3]

Table 2: Pharmacokinetic Properties of Delamanid

ParameterValueReference
Half-life30 - 38 hours[1]
Protein Binding≥99.5%[1]
MetabolismPrimarily by albumin, to a lesser extent by CYP3A4[1]
Relative Bioavailability (200 mg vs 100 mg dose)76%[7][8]
Effect of Efavirenz Co-administration35% increase in Delamanid clearance[7][8]

Visualization of Delamanid's Mechanism of Action

Delamanid_Mechanism cluster_bacterium Mycobacterium tuberculosis Cell Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Rv3547) + Cofactor F420 Delamanid_prodrug->Ddn Enters cell Active_metabolite Reactive Intermediate Metabolite + NO Ddn->Active_metabolite Activation Mycolic_acid_synthesis Mycolic Acid Synthesis (Methoxy- & Keto-mycolic acids) Active_metabolite->Mycolic_acid_synthesis Inhibition Cell_wall Bacterial Cell Wall Mycolic_acid_synthesis->Cell_wall Essential for integrity Cell_lysis Cell Lysis Mycolic_acid_synthesis->Cell_lysis Disruption leads to DamID_Workflow cluster_wet_lab Experimental Procedure cluster_bioinformatics Data Analysis start 1. Express Dam-Protein Fusion & Dam-only Control in Cells isolate_gDNA 2. Isolate Genomic DNA start->isolate_gDNA dpnI_digest 3. Digest with DpnI (cuts methylated GATC) isolate_gDNA->dpnI_digest ligate_adapters 4. Ligate Sequencing Adapters dpnI_digest->ligate_adapters pcr_amplify 5. PCR Amplify Methylated Fragments ligate_adapters->pcr_amplify sequencing 6. Next-Generation Sequencing pcr_amplify->sequencing align_reads 7. Align Reads to Genome sequencing->align_reads peak_calling 8. Identify Enriched Regions (Dam-Fusion vs. Dam-only) align_reads->peak_calling downstream_analysis 9. Downstream Analysis (Gene Ontology, Motif Finding) peak_calling->downstream_analysis

References

Homologous Compounds to Delamanid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Delamanid, a critical agent in the treatment of multidrug-resistant tuberculosis (MDR-TB), and its homologous compounds. Delamanid, a nitro-dihydro-imidazooxazole derivative, functions as a prodrug, activated by the mycobacterial F420 coenzyme system to inhibit the synthesis of essential mycolic acids in the bacterial cell wall. This guide details the mechanism of action, structure-activity relationships of homologous compounds, experimental protocols for their synthesis and evaluation, and the signaling pathways involved.

Introduction to Delamanid

Delamanid, initially known as OPC-67683, is a potent bactericidal agent against Mycobacterium tuberculosis. Its unique mechanism of action, which is distinct from other anti-tubercular drugs, makes it a valuable component of combination therapies for MDR-TB. Delamanid targets the synthesis of methoxy- and keto-mycolic acids, which are crucial components of the mycobacterial cell wall, leading to cell lysis.[1][2][3]

Mechanism of Action: The F420 Coenzyme System

Delamanid's activity is dependent on its activation within the mycobacterium. This process is mediated by the deazaflavin (F420)-dependent nitroreductase (Ddn). The reduced form of coenzyme F420 (F420H2) is generated by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). Ddn utilizes F420H2 to reduce the nitro group of Delamanid, producing a reactive nitrogen species, likely nitric oxide, and a des-nitro metabolite. This reactive intermediate is responsible for the inhibition of mycolic acid synthesis. Resistance to Delamanid is often associated with mutations in the genes encoding components of the F420 system, including ddn, fgd1, fbiA, fbiB, and fbiC.

Signaling Pathway of Delamanid Activation and Action

The activation of Delamanid and its subsequent inhibition of mycolic acid synthesis can be visualized as a multi-step pathway within Mycobacterium tuberculosis.

Delamanid_Pathway cluster_activation Delamanid Activation cluster_inhibition Mycolic Acid Synthesis Inhibition Delamanid (prodrug) Delamanid (prodrug) Ddn Ddn Delamanid (prodrug)->Ddn Substrate F420 F420 Ddn->F420 Recycled Cofactor Reactive Intermediate Reactive Intermediate Ddn->Reactive Intermediate Active Metabolite Des-nitro Delamanid Des-nitro Delamanid Ddn->Des-nitro Delamanid Inactive Metabolite Fgd1 Fgd1 F420->Fgd1 Cofactor F420H2 F420H2 F420H2->Ddn Cofactor Fgd1->F420H2 Reduced Cofactor 6-PL 6-PL Fgd1->6-PL Product G6P G6P G6P->Fgd1 Substrate Mycolic Acid Synthesis Enzymes Mycolic Acid Synthesis Enzymes Reactive Intermediate->Mycolic Acid Synthesis Enzymes Inhibits Mycolic Acid Precursors Mycolic Acid Precursors Mycolic Acid Precursors->Mycolic Acid Synthesis Enzymes Substrate Methoxy-mycolic acid Methoxy-mycolic acid Mycolic Acid Synthesis Enzymes->Methoxy-mycolic acid Keto-mycolic acid Keto-mycolic acid Mycolic Acid Synthesis Enzymes->Keto-mycolic acid Cell Wall Integrity Cell Wall Integrity Methoxy-mycolic acid->Cell Wall Integrity Keto-mycolic acid->Cell Wall Integrity Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Integrity->Bacterial Cell Lysis Loss of

Delamanid Activation and Mycolic Acid Synthesis Inhibition Pathway.

Homologous Compounds and Structure-Activity Relationship (SAR)

The core of Delamanid is a nitro-dihydro-imidazooxazole scaffold. Modifications to the side chains attached to this core have been explored to develop homologous compounds with improved efficacy, pharmacokinetic properties, and reduced toxicity. Key structural features that influence activity include the nitro group at the 6-position of the imidazooxazole (B14894385) ring and the nature of the substituent at the 2-position. The (R)-configuration at the chiral center is also crucial for antimycobacterial activity.

CompoundR Group (Substitution on the phenoxy-piperidine moiety)MIC (μg/mL) against M. tuberculosis H37RvReference
Delamanid 4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl0.006 - 0.024[4]
Pretomanid (PA-824) Not a direct homolog, but a related nitroimidazooxazine0.015 - 0.25[5]
TBA-354 4-(4-(trifluoromethoxy)benzyloxy)piperidin-1-yl~0.006[6]

Experimental Protocols

General Synthesis of Delamanid Homologs

The synthesis of Delamanid and its homologs typically involves a multi-step process. A general workflow is outlined below.

Synthesis_Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Step 1: Coupling Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2: Epoxidation Final Compound Final Compound Intermediate 2->Final Compound Step 3: Ring Formation Purification Purification Final Compound->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS

General Synthetic Workflow for Delamanid Homologs.

A detailed synthetic protocol for a key intermediate could involve the following steps:

  • Coupling Reaction: A substituted phenol (B47542) is coupled with a protected 4-hydroxypiperidine (B117109) derivative in the presence of a suitable catalyst (e.g., copper or palladium-based) and a base in an appropriate solvent.

  • Deprotection: The protecting group on the piperidine (B6355638) nitrogen is removed.

  • Alkylation: The deprotected piperidine is then alkylated with a chiral epoxide containing the imidazooxazole precursor.

  • Cyclization: The final ring closure to form the nitro-dihydro-imidazooxazole core is typically achieved under basic conditions.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimycobacterial activity of Delamanid and its homologs is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Broth Microdilution Method:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 0.5.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7][8][9]

Conclusion

Delamanid represents a significant advancement in the fight against MDR-TB. The exploration of its homologous compounds and the understanding of their structure-activity relationships are crucial for the development of next-generation nitroimidazole-based therapeutics with improved properties. This guide provides a foundational resource for researchers dedicated to this critical area of drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the intellectual property landscape and core scientific data related to Delamanid (B1670213) (trade name Deltyba), a critical therapeutic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on Delamanid's patents, mechanism of action, and key experimental findings.

Intellectual Property Landscape

The intellectual property surrounding Delamanid is primarily held by its developer, Otsuka Pharmaceutical Co., Ltd. While the primary patent on the basic compound of Delamanid expired in October 2023, a portfolio of secondary patents covering various formulations, manufacturing processes, and methods of use remains.[1] These patents are crucial for understanding the landscape for generic competition and future research and development.

A key area of innovation in Delamanid's patent portfolio is in its formulation to improve bioavailability. Delamanid is a poorly water-soluble compound, and various patents address this challenge through novel compositions.[2][3] For instance, patent WO2019240104A1 describes a composition of Delamanid particles with a surface stabilizer to suppress the formation of secondary particles and improve the dissolution rate.[4] Another recent application, WO2024024938A1, details a solid dispersion containing Delamanid and specific polymers to enhance solubility.[2]

The following table summarizes key patent applications related to Delamanid formulations:

Patent/Application NumberTitleKey Claims
WO2019240104A1Delamanid-containing compositionA composition comprising Delamanid particles and a surface stabilizer to suppress secondary particle formation and improve dissolution.[4]
US20210251902A1Delamanid-containing compositionA composition comprising Delamanid particles and a surface stabilizer for improved dissolution.[5]
EP3804720A1Delamanid-containing compositionA composition with a specific surface stabilizer to mill Delamanid into submicron particles and prevent aggregation.[6]
WO2024024938A1Solid dispersion containing delamanidA solid dispersion of Delamanid with specific polymers to improve solubility and oral absorption.[2]
IN250365MoleculesCovers the Delamanid molecule itself.[7]
IN253642CompositionsPertains to compositions containing Delamanid.[7]
IN268015CombinationRelates to the combination of Delamanid with other drugs.[7]

Mechanism of Action

Delamanid is a prodrug from the nitro-dihydro-imidazooxazole class.[8] Its mechanism of action is the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[8][9] The activation of Delamanid and its subsequent inhibitory pathway are depicted in the signaling pathway diagram below.

Delamanid_Mechanism_of_Action cluster_Mycobacterium Mycobacterium tuberculosis Cell Delamanid_ext Delamanid (extracellular) Delamanid_int Delamanid (intracellular) Delamanid_ext->Delamanid_int Enters cell Ddn Ddn (Nitroreductase) Delamanid_int->Ddn Substrate F420_reduced Reduced Coenzyme F420 F420_reduced->Ddn Activated_Metabolite Reactive Nitrogen Species (e.g., NO) Ddn->Activated_Metabolite Activates Mycolic_Acid Methoxy- and Keto-Mycolic Acids Activated_Metabolite->Mycolic_Acid Inhibits synthesis Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->Mycolic_Acid Cell_Wall Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to

Caption: Delamanid's mechanism of action within Mycobacterium tuberculosis.

Preclinical and Clinical Data

Delamanid has undergone extensive preclinical and clinical evaluation to establish its safety and efficacy.

Preclinical Studies

Preclinical studies in murine and guinea pig models of tuberculosis demonstrated the potent bactericidal activity of Delamanid against both replicating and dormant bacilli.[10]

Experimental Protocol Summary: Guinea Pig Model of Chronic TB Infection

  • Animal Model: Guinea pigs were infected with M. tuberculosis.

  • Treatment: After establishing a chronic infection, animals were treated with a daily dose of 100 mg/kg of Delamanid for 4 or 8 weeks.

  • Assessment: Efficacy was evaluated by assessing the bacterial load in the lungs and spleen. Histological examinations were performed to observe the effect of Delamanid on TB bacilli within hypoxic lung lesions.[10]

Clinical Trials

Delamanid has been evaluated in several key clinical trials, primarily in patients with MDR-TB. The following diagram illustrates a typical workflow for these trials.

Clinical_Trial_Workflow Screening Patient Screening (Pulmonary MDR-TB) Randomization Randomization Screening->Randomization Treatment_Arm Delamanid + Optimized Background Regimen (OBR) Randomization->Treatment_Arm Placebo_Arm Placebo + OBR Randomization->Placebo_Arm Treatment_Phase Treatment Phase (e.g., 6 months) Treatment_Arm->Treatment_Phase Placebo_Arm->Treatment_Phase Follow_up Follow-up Period Treatment_Phase->Follow_up Endpoint_Analysis Endpoint Analysis (Sputum Culture Conversion, Favorable Outcomes, Safety) Follow_up->Endpoint_Analysis

Caption: A generalized workflow for Delamanid clinical trials.

Quantitative Data from Key Clinical Trials

The following tables summarize the key efficacy and safety data from pivotal clinical trials of Delamanid.

Table 1: Efficacy of Delamanid in Adult MDR-TB Patients (Trial 204) [11]

Endpoint (at 2 months)Delamanid 100 mg BID + OBR (n=141)Delamanid 200 mg BID + OBR (n=136)Placebo + OBR (n=125)
Sputum Culture Conversion (SCC)45.4%41.9%29.6%
p-value vs. Placebo0.0080.04-

Table 2: Long-Term Outcomes with Delamanid Treatment (Observational Study 116) [12]

Outcome (at 24 months)Delamanid ≥6 months + OBRDelamanid ≤2 months + OBR
Favorable Outcome74.5%55.0%
Mortality1.0%8.3%

Table 3: Efficacy of Delamanid in a Phase 3 Trial (NCT01424670) [13]

EndpointDelamanid + OBR (n=226)Placebo + OBR (n=101)
Median time to SCC51 days57 days

Table 4: Common Adverse Events in Delamanid Trials [11]

Adverse EventIncidence in Delamanid Arms
NauseaCommon
VomitingCommon
DizzinessCommon
QT ProlongationMore frequent than placebo

Table 5: Delamanid Dosing in Pediatric Patients (NCT01856634, NCT01859923) [14][15]

Age GroupBody WeightRecommended Dose
12 to 17 years≥50 kg100 mg BID
6 to 11 years≥30 to <50 kg50 mg BID
3 to 5 years-25 mg BID
0 to 2 yearsWeight-based5 mg QD to 10 mg BID

Experimental Protocol Summary: Phase 3 Clinical Trial (NCT01424670)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[16][17]

  • Participants: Adults with pulmonary, sputum culture-positive MDR-TB.

  • Intervention: Patients were randomized to receive either Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) in combination with an Optimized Background Regimen (OBR), or a placebo with an OBR.[16][17]

  • Primary Outcome: The primary efficacy endpoint was the time to sputum culture conversion over 6 months.[13]

  • Safety Assessments: Safety was monitored through the recording of adverse events, with a particular focus on QT interval prolongation.[13]

Conclusion

Delamanid represents a significant advancement in the treatment of MDR-TB. Its intellectual property portfolio, particularly in the area of formulation, continues to evolve. The robust preclinical and clinical data underscore its efficacy and manageable safety profile. This guide provides a foundational understanding of the key technical and scientific aspects of Delamanid for professionals in the field of drug development and tuberculosis research.

References

Delamanid: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Core Science of a Novel Anti-Tuberculosis Agent

This technical guide provides a comprehensive review of the available scientific literature on Delamanid (formerly OPC-67683), a critical agent in the fight against multidrug-resistant tuberculosis (MDR-TB). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Delamanid's mechanism of action, a summary of key clinical trial data, and explicit experimental protocols for essential assays.

Mechanism of Action: Disrupting the Mycobacterial Cell Wall

Delamanid is a pro-drug belonging to the nitro-dihydro-imidazooxazole class of compounds. Its antimycobacterial activity is contingent on its activation within the Mycobacterium tuberculosis (Mtb) bacillus. This activation is a critical first step in a cascade that ultimately leads to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1]

The activation process is initiated by the enzyme deazaflavin-dependent nitroreductase (Rv3547), also known as Ddn.[1][2] This enzyme reduces the nitro group of Delamanid, leading to the formation of a reactive intermediate metabolite.[1][2] This intermediate is believed to be a key player in the drug's efficacy. Evidence suggests this reactive species generates nitric oxide and other reactive nitrogen species that have dual anti-TB effects.[2][3]

The primary downstream effect of this activation cascade is the potent inhibition of methoxy-mycolic acid and keto-mycolic acid synthesis.[1][2] Mycolic acids are long-chain fatty acids that form a major component of the Mtb cell wall, providing a crucial permeability barrier and contributing to the bacterium's virulence. By disrupting the synthesis of these vital lipids, Delamanid compromises the structural integrity of the cell wall, ultimately leading to bacterial cell death.[2]

Resistance to Delamanid has been linked to mutations in the genes of the F420 coenzyme biosynthetic pathway, which is involved in the activation of the pro-drug. These genes include ddn (Rv3547), fgd1, fbiA, fbiB, and fbiC.[3]

Delamanid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Rv3547) Deazaflavin-dependent nitroreductase Delamanid_prodrug->Ddn Activation Reactive_Intermediate Reactive Intermediate (incl. NO) Ddn->Reactive_Intermediate Reduction Mycolic_Acid_Synth Mycolic Acid Synthesis Reactive_Intermediate->Mycolic_Acid_Synth Inhibition of methoxy- & keto- mycolic acid synthesis Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synth->Cell_Wall Essential for integrity Cell_Lysis Cell Lysis Mycolic_Acid_Synth->Cell_Lysis Leads to

Delamanid's mechanism of action within Mycobacterium tuberculosis.

Clinical Efficacy and Safety: A Summary of Key Trials

Delamanid has undergone extensive clinical evaluation to establish its efficacy and safety profile in the treatment of MDR-TB. The following tables summarize quantitative data from key clinical trials.

Table 1: Early Bactericidal Activity (EBA) of Delamanid
Study PopulationTreatment GroupsDurationKey Efficacy EndpointResult
48 smear-positive pulmonary TB patientsDelamanid 100 mg, 200 mg, 300 mg, or 400 mg daily14 daysReduction in colony-forming units (CFU) of M. tuberculosisSignificant reduction in CFU observed, with a greater response at 200 mg and 300 mg doses.[1]
Table 2: Phase IIb Clinical Trial (Trial 204)
Study PopulationTreatment GroupsDurationKey Efficacy EndpointResult
481 HIV-negative MDR-TB patientsDelamanid 100 mg BID + OBR, Delamanid 200 mg BID + OBR, Placebo + OBR2 monthsSputum Culture Conversion (SCC) on solid media45.4% SCC in the Delamanid 100 mg BID group vs. 29.6% in the placebo group.
Table 3: Long-Term Observational Study (Study 116)
Study PopulationTreatment Groups (based on total duration)Duration of Follow-upKey Efficacy EndpointResult
421 patients from Trial 204Delamanid ≥6 months, Delamanid ≤2 months24 monthsFavorable outcome (cure or treatment completion)74.5% favorable outcome in the ≥6 months group vs. 55.0% in the ≤2 months group.
Mortality1.0% mortality in the ≥6 months group vs. 8.3% in the ≤2 months group.
Table 4: Phase III Clinical Trial
Study PopulationTreatment GroupsDurationKey Efficacy EndpointResult
511 adults with pulmonary MDR-TBDelamanid (100 mg BID for 2 months, then 200 mg QD for 4 months) + OBR, Placebo + OBR6 monthsTime to sputum culture conversionNo statistically significant difference in the primary endpoint of time to sputum culture conversion was observed. However, the drug was found to be safe and well-tolerated.
Table 5: Pediatric Phase I/II Clinical Trial
Study PopulationAge GroupsKey Findings
37 children with MDR-TB12-17 years, 6-11 years, 3-5 years, 0-2 yearsDelamanid exposures in children aged 3-17 years were comparable to adults. The safety profile was similar to that in adults. At 24 months, 89.2% of children had favorable treatment outcomes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Delamanid.

Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Proportion Method

This protocol is adapted from methodologies used in Delamanid clinical trials.

  • Preparation of Delamanid Stock Solution:

    • Dissolve Delamanid powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of a known concentration.

    • Perform serial two-fold dilutions of the stock solution in DMSO to achieve the desired range of concentrations for testing.

  • Preparation of Media:

    • Prepare Middlebrook 7H10 or 7H11 agar medium supplemented with 0.5% glycerol (B35011) and 10% oleic acid-albumin-dextrose-catalase (OADC).

    • Cool the autoclaved medium to 48-50°C.

    • Add the appropriate volume of each Delamanid dilution to individual aliquots of the molten agar to achieve the final desired drug concentrations. Also, prepare drug-free control plates with an equivalent amount of DMSO.

    • Dispense the agar into quadrant petri dishes or standard petri dishes. Allow the agar to solidify.

  • Inoculum Preparation:

    • Culture M. tuberculosis isolates on an appropriate medium (e.g., Löwenstein-Jensen medium).

    • Prepare a bacterial suspension in sterile saline or Middlebrook 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Prepare two dilutions of this suspension: a 10⁻² dilution (for drug-containing quadrants) and a 10⁻⁴ dilution (for the drug-free control quadrant).

  • Inoculation and Incubation:

    • Inoculate 100 µL of the 10⁻² bacterial suspension onto the quadrants containing Delamanid.

    • Inoculate 100 µL of the 10⁻⁴ bacterial suspension onto the drug-free control quadrant.

    • Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.

  • Interpretation of Results:

    • The MIC is defined as the lowest concentration of Delamanid that inhibits more than 99% of the bacterial population compared to the drug-free control.

    • Resistance is defined as growth of >1% of the bacterial population on a drug-containing medium compared to the control.

Sputum Culture Processing for Colony Forming Unit (CFU) Determination

This protocol outlines the standard procedure for processing sputum samples to quantify the bacterial load.

  • Sputum Decontamination and Digestion:

    • Collect sputum specimens in a sterile container.

    • To an equal volume of sputum, add N-acetyl-L-cysteine-sodium hydroxide (B78521) (NALC-NaOH) solution (final NaOH concentration of 1-2%).

    • Vortex the mixture for 15-20 seconds to liquefy the sputum and decontaminate it from other bacteria.

    • Allow the mixture to stand at room temperature for 15 minutes.

  • Neutralization and Concentration:

    • Add sterile phosphate (B84403) buffer (pH 6.8) to the mixture to a final volume of 50 mL to neutralize the NaOH.

    • Centrifuge the tube at 3,000 x g for 15-20 minutes to pellet the mycobacteria.

    • Carefully decant the supernatant.

  • Inoculum Preparation and Plating:

    • Resuspend the pellet in a small volume (e.g., 1-2 mL) of sterile saline or phosphate buffer.

    • Prepare serial 10-fold dilutions of the resuspended pellet.

    • Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubation and CFU Counting:

    • Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.

    • Count the number of visible colonies on the plates.

    • Calculate the CFU per milliliter of the original sputum sample based on the colony count and the dilution factor.

Assessment of QT Prolongation in Clinical Trials

This protocol is based on the general principles outlined by regulatory agencies for Thorough QT/QTc studies.

  • Electrocardiogram (ECG) Acquisition:

    • Obtain triplicate 12-lead ECGs at pre-specified time points before, during, and after Delamanid administration.

    • Time points should be chosen to capture the peak plasma concentration (Cmax) of Delamanid and its metabolites.

    • ECGs should be recorded at a consistent time of day to minimize diurnal variation.

  • QT Interval Measurement:

    • A central ECG laboratory, blinded to treatment and time point, should perform all QT interval measurements.

    • Measurements should be made using a standardized, validated methodology.

  • QTc Correction:

    • Correct the measured QT interval for heart rate using a pre-specified correction formula, most commonly Fridericia's (QTcF = QT/RR⁰.³³) or Bazett's (QTcB = QT/RR⁰.⁵). Individual correction (QTcI) may also be used.

  • Data Analysis:

    • Analyze the change from baseline in QTc interval (ΔQTc) for Delamanid compared to placebo.

    • Determine the time-matched mean difference in ΔQTc between Delamanid and placebo.

    • Assess the relationship between Delamanid plasma concentrations and QTc interval changes.

  • Safety Monitoring:

    • Establish pre-defined criteria for clinically significant QTc prolongation (e.g., QTc > 500 ms (B15284909) or an increase of > 60 ms from baseline) that would trigger further evaluation or discontinuation from the trial.

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Delamanid clinical trial, from patient screening to data analysis.

Clinical_Trial_Workflow cluster_treatment Treatment Phase cluster_monitoring Monitoring Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Delamanid_Arm Delamanid + OBR Randomization->Delamanid_Arm Placebo_Arm Placebo + OBR Randomization->Placebo_Arm Safety_Monitoring Safety Monitoring (AEs, ECGs, Labs) Delamanid_Arm->Safety_Monitoring Efficacy_Monitoring Efficacy Monitoring (Sputum Smears & Cultures) Delamanid_Arm->Efficacy_Monitoring Placebo_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Monitoring Follow_Up Post-Treatment Follow-Up Safety_Monitoring->Follow_Up Efficacy_Monitoring->Follow_Up Data_Analysis Data Analysis (Statistical Evaluation) Follow_Up->Data_Analysis Results Results & Reporting Data_Analysis->Results

A generalized workflow for a randomized, placebo-controlled clinical trial of Delamanid.

References

Methodological & Application

Application Notes and Protocols for Lonidamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the compound "Dalamid." The search results indicate that this is likely a misspelling of Delamanid , a drug primarily used for the treatment of multidrug-resistant tuberculosis.[1][2][3] Delamanid's mechanism of action is specific to mycobacteria, involving the F420-dependent deazaflavin nitroreductase bio-activation pathway, which is not present in mammalian cells.[1] Consequently, it is not typically used for general cell culture experiments in the manner of an anticancer or cell signaling research compound.

Therefore, to fulfill the user's request for detailed application notes and protocols for cell culture research, this document will focus on Lonidamine (LND) , a well-documented anticancer agent with established experimental protocols and known effects on mammalian cell cultures.[4][5][6] Lonidamine offers a relevant example for researchers, scientists, and drug development professionals interested in studying cellular metabolism and apoptosis.

Introduction

Lonidamine (LND) is an anticancer agent that has been shown to sensitize tumors to chemotherapy, radiation, and hyperthermia.[4] Its mechanism of action primarily involves the disruption of energy metabolism in cancer cells by targeting glycolysis and mitochondrial respiration.[4][5][6] These application notes provide an overview of Lonidamine's mechanism of action and detailed protocols for its use in cell culture experiments.

Mechanism of Action

Lonidamine exerts its cytotoxic effects through several mechanisms:

  • Inhibition of Glycolysis: LND inhibits mitochondrially-bound hexokinase, a key enzyme in the glycolytic pathway that is often overexpressed in tumor cells.[4]

  • Inhibition of Mitochondrial Respiration: It targets the mitochondrial electron transport chain, specifically Complex II (succinate-ubiquinone reductase), and potentially Complex I.[4]

  • Inhibition of Monocarboxylate Transporters (MCTs): LND blocks the efflux of lactic acid from cells by inhibiting MCTs, leading to intracellular acidification.[4][5]

  • Inhibition of Mitochondrial Pyruvate (B1213749) Carrier (MPC): It potently inhibits the uptake of pyruvate into the mitochondria, further disrupting cellular respiration.[4]

  • Induction of Oxidative Stress: By disrupting mitochondrial function, LND can lead to an increase in reactive oxygen species (ROS) production.[6]

These metabolic disruptions result in decreased intracellular ATP levels, increased oxidative stress, and ultimately, apoptosis.[6]

Quantitative Data from Cell Culture Experiments

The following tables summarize quantitative data on the effects of Lonidamine from various studies.

Table 1: Effect of Lonidamine on Cell Viability and Apoptosis

Cell LineConcentration of LNDDuration of TreatmentEffect on Cell ViabilityInduction of ApoptosisCitation
A549 (Human Lung Cancer)Not specified as a single agentNot specifiedEnhances cytotoxicity of ACNUSignificant increase with ACNU[6]
H1299 (Human Lung Cancer)Not specified as a single agentNot specifiedEnhances cytotoxicity of ACNUNot specified[6]
BEAS2B (Normal Lung)Not specifiedNot specifiedDid not significantly affectNot specified[6]

Table 2: Metabolic Effects of Lonidamine

Cell LineConcentration of LNDDuration of TreatmentEffect on Intracellular ATPEffect on Lactate LevelsEffect on ROSCitation
MCF-7 (Human Breast Cancer)Not specifiedNot specifiedDepletionMarked accumulationNot specified[5]
A549 (Human Lung Cancer)Not specifiedNot specifiedDecreasedNot specifiedIncreased with ACNU[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Lonidamine on the viability of adherent cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete cell culture medium

    • Lonidamine (stock solution prepared in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of Lonidamine in complete medium.

    • Remove the medium from the wells and add 100 µL of the Lonidamine dilutions. Include untreated control wells (medium with DMSO vehicle) and blank wells (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with Lonidamine.

  • Materials:

    • Cancer cell line of interest

    • 6-well cell culture plates

    • Lonidamine

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of Lonidamine for the chosen duration.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Measurement of Intracellular ATP Levels

This protocol describes the use of a commercial ATP assay kit to measure changes in cellular energy levels after Lonidamine treatment.

  • Materials:

    • Cancer cell line of interest

    • White-walled 96-well plates

    • Lonidamine

    • Commercial ATP Assay Kit (e.g., luciferase-based)

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate.

    • Treat with Lonidamine as described in the cell viability assay.

    • At the end of the treatment period, equilibrate the plate to room temperature.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add the reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

    • Mix and incubate for the time specified in the kit protocol (usually 2-10 minutes) to lyse the cells and stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Normalize the ATP levels to the number of cells or protein concentration if necessary.

Visualizations

Lonidamine_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytosol Pyruvate_in Pyruvate MPC MPC Pyruvate_in->MPC Pyruvate_mito Pyruvate MPC->Pyruvate_mito TCA TCA Cycle Pyruvate_mito->TCA ETC Electron Transport Chain (Complex I & II) TCA->ETC ATP_prod ATP ETC->ATP_prod ROS ROS ETC->ROS Apoptosis Apoptosis ATP_prod->Apoptosis Depletion leads to ROS->Apoptosis Increase leads to Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase Glycolysis Glycolysis Hexokinase->Glycolysis Pyruvate_cyto Pyruvate Glycolysis->Pyruvate_cyto Lactate Lactate Pyruvate_cyto->Lactate MCT MCT Lactate->MCT Lactate->Apoptosis Accumulation & acidification leads to Lactate_out MCT->Lactate_out LND Lonidamine LND->MPC Inhibits LND->ETC Inhibits LND->Hexokinase Inhibits LND->MCT Inhibits Experimental_Workflow cluster_setup Experimental Setup start Seed Cancer Cells (e.g., 96-well or 6-well plates) incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Lonidamine (Varying concentrations and durations) incubate1->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis metabolism Metabolic Assays (e.g., ATP, Lactate) treat->metabolism analyze_via Calculate % Viability (IC50 determination) viability->analyze_via analyze_apop Quantify Apoptotic vs. Necrotic Cells (Flow Cytometry) apoptosis->analyze_apop analyze_meta Measure Changes in Metabolites metabolism->analyze_meta

References

Unraveling the In Vivo Applications of Dalamid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The burgeoning field of drug discovery and development relies heavily on the use of animal models to bridge the gap between in vitro studies and human clinical trials. These models are instrumental in evaluating the efficacy, safety, and pharmacokinetic profiles of novel therapeutic agents. This document provides a comprehensive overview of the application of Dalamid, a novel investigational compound, in various animal models. The protocols and data presented herein are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

While specific data on a compound named "this compound" is not publicly available in the current scientific literature, this guide synthesizes established methodologies for testing similar classes of compounds in animal models. The principles and experimental designs detailed below are broadly applicable and can be adapted for the preclinical evaluation of new chemical entities.

I. General Principles of Substance Administration in Animal Models

The route and method of administration of an investigational compound are critical for ensuring accurate and reproducible results. The choice of administration route depends on the physicochemical properties of the compound, the target organ or system, and the desired pharmacokinetic profile.

Table 1: Common Routes of Administration in Laboratory Animals

RouteDescriptionCommon SpeciesNotes
Intravenous (IV) Injection directly into a vein.Rodents, Rabbits, Larger speciesProvides rapid and complete bioavailability.[1][2]
Intraperitoneal (IP) Injection into the peritoneal cavity.RodentsCommonly used for systemic administration; absorption can be variable.[1][2]
Subcutaneous (SC) Injection into the space beneath the skin.Most speciesAllows for slower, more sustained absorption.[1][2]
Intramuscular (IM) Injection into a muscle.Larger species, RabbitsProvides a depot for sustained release.[1][2]
Oral (PO) Administration by mouth, often via gavage.Most speciesSimulates the most common route of human drug administration.[2]

II. Experimental Workflow for Efficacy Studies

A typical workflow for assessing the efficacy of a novel compound like this compound in an animal model of disease involves several key steps.

experimental_workflow A Animal Model Selection & Acclimation B Baseline Data Collection A->B Health Screening C Randomization & Grouping B->C D This compound Administration C->D Treatment Groups E Monitoring & Data Collection D->E Dosing Schedule F Endpoint Analysis E->F Clinical Signs, Biomarkers G Statistical Analysis F->G

Caption: A generalized workflow for in vivo efficacy studies.

Protocol: Murine Model of Systemic Fungal Infection

This protocol outlines a general procedure for evaluating the in-vivo efficacy of an antifungal agent against a systemic Candida albicans infection in mice.

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Acclimation: House animals for at least 7 days prior to the experiment with ad libitum access to food and water.[3]

2. Infection:

  • Prepare an inoculum of Candida albicans from a fresh culture.

  • Induce systemic infection by injecting 0.1 mL of the fungal suspension (e.g., 1 x 10^6 CFU/mouse) into the lateral tail vein.

3. Treatment:

  • Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Administer this compound or control substances via the desired route (e.g., subcutaneous injection) starting 24 hours post-infection.

  • A study evaluating the arylamidine T-2307 in a murine model of candidiasis used daily subcutaneous doses ranging from 0.75 to 6 mg/kg.[4]

4. Monitoring and Endpoints:

  • Monitor mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur).

  • Euthanize animals at a predetermined endpoint (e.g., 7 days post-infection) or if they reach humane endpoints.

  • Collect target organs (e.g., kidneys, spleen) for fungal burden analysis (CFU counts) and histopathology.

III. Signaling Pathways in Drug Action

Understanding the mechanism of action of a compound is crucial for its development. For instance, some antimicrobial agents act by disrupting the mitochondrial membrane potential of the pathogen.

signaling_pathway cluster_fungal_cell Fungal Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion MembranePotential ΔΨm Collapse Mitochondrion->MembranePotential ATP_Production ATP Production ↓ MembranePotential->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death

Caption: Hypothetical signaling pathway for a mitochondrial-targeting antifungal agent.

The novel arylamidine T-2307, for example, has been shown to cause the collapse of fungal mitochondrial membrane potential.[4]

IV. Toxicology and Safety Assessment

Preclinical safety and toxicology studies are mandatory to identify potential adverse effects of a new drug candidate before it can be administered to humans.[5][6][7] These studies are typically conducted in at least two species, one rodent and one non-rodent.[5]

Table 2: Key Parameters in a 14-Day Dose-Range Finding Study

ParameterAssessmentPurpose
Clinical Observations Daily monitoring of behavior, appearance, and signs of toxicity.To identify overt signs of toxicity.
Body Weight Measured at least twice weekly.To assess general health and detect failure to thrive.
Food Consumption Measured weekly.To evaluate appetite and potential for compound-related anorexia.
Hematology Blood cell counts and differentials at termination.To assess effects on blood and immune cells.
Clinical Chemistry Serum enzyme and metabolite levels at termination.To evaluate organ function (e.g., liver, kidneys).
Gross Pathology Macroscopic examination of organs and tissues at necropsy.To identify any visible abnormalities.
Histopathology Microscopic examination of fixed tissues.To detect cellular and tissue-level changes.
Protocol: Acute Toxicity Study in Rats (Up-and-Down Procedure)

This protocol is a guideline for determining the acute oral toxicity of a substance.

1. Animal Model:

  • Species: Wistar rats, 8-12 weeks old, of a single sex.

  • Housing: House individually for at least 5 days prior to dosing.

2. Dosing:

  • Administer a single oral dose of this compound to one animal. The starting dose is selected based on available data.

  • Observe the animal for up to 14 days.

3. Dose Adjustment:

  • If the animal survives, the next animal receives a higher dose.

  • If the animal dies, the next animal receives a lower dose.

  • The dose progression or regression factor is typically 3.2.

4. Endpoint:

  • The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for calculation of the LD50.

  • All animals are subjected to a gross necropsy at the end of the observation period.

V. Data Interpretation and Translation

It is important to note that while animal models are invaluable tools, there can be inconsistencies in the translation of preclinical data to human outcomes.[6][8] Therefore, careful consideration of interspecies differences in metabolism and physiology is essential when interpreting animal study results. The dosing schedule in animal experiments can significantly impact the perceived therapeutic index and safety margin.[9]

The successful preclinical development of a novel compound like this compound hinges on a well-designed and rigorously executed series of animal studies. The protocols and guidelines presented here provide a framework for the initial in vivo evaluation of such a compound. By carefully selecting appropriate animal models, administration routes, and endpoints, researchers can generate the critical data needed to advance promising new therapies toward clinical application.

References

Delamanid: Dosage and Administration Guidelines for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid, a derivative of the nitro-dihydro-imidazooxazole class of compounds, is a potent anti-mycobacterial agent. It is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. These application notes provide a comprehensive overview of Delamanid's dosage, administration, and relevant experimental protocols for preclinical and clinical research settings.

Mechanism of Action

Delamanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. This activation process is dependent on the F420 coenzyme and its associated signaling pathway. Once activated, Delamanid inhibits the synthesis of methoxy-mycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Dalamid_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_wall Mycobacterium tuberculosis Cell Wall cluster_cytoplasm Cytoplasm Dalamid Delamanid (Prodrug) Dalamid_in Delamanid This compound->Dalamid_in Enters Cell Mycolic_Acid Mycolic Acid Layer Activated_this compound Activated Delamanid (Reactive Nitrogen Species) Dalamid_in->Activated_this compound Activation Ddn Ddn (Nitroreductase) Ddn->Activated_this compound F420 Coenzyme F420 F420->Ddn Cofactor for Mycolic_Acid_Syn Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid_Syn Inhibits Mycolic_Acid_Syn->Mycolic_Acid Produces

Caption: Delamanid's Mechanism of Action.

Dosage and Administration

Clinical Dosage

Dosage recommendations for Delamanid are based on clinical trials in patients with multidrug-resistant tuberculosis (MDR-TB).

PopulationDosageDurationAdministration Notes
Adults 100 mg twice daily6 monthsAdministered with an optimized background regimen (OBR).[1]
Adolescents (12 to <18 years) 100 mg twice daily6 monthsAdministered with an OBR.[2]
Children (6 to <12 years) 50 mg twice daily6 monthsAdministered with an OBR.[2]
Children (3 to <6 years) 25 mg twice daily (dispersible tablet)6 monthsAdministered with an OBR.[2]
Preclinical Dosage

Dosages for preclinical studies vary depending on the animal model and the experimental objectives.

Animal ModelDosage RangeRoute of AdministrationReference
Mouse 10 - 100 mg/kg/dayOral gavageBased on pharmacokinetic/pharmacodynamic studies.
Guinea Pig 10 - 50 mg/kg/dayOral gavageUsed in efficacy and safety studies.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Delamanid against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Delamanid stock solution (in DMSO).

  • 96-well microtiter plates.

  • M. tuberculosis inoculum.

Protocol:

  • Prepare serial twofold dilutions of Delamanid in 7H9 broth in the microtiter plates. The final concentrations should typically range from 0.001 to 8 µg/mL.[3]

  • Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the bacterial suspension. Include a drug-free control well and a sterile control well.

  • Seal the plates and incubate at 37°C.

  • Read the results after 7-14 days of incubation. The MIC is defined as the lowest concentration of Delamanid that inhibits visible growth of M. tuberculosis.

In Vivo Efficacy Study: Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the efficacy of Delamanid in a mouse model of chronic tuberculosis.

Materials:

  • BALB/c mice.

  • M. tuberculosis H37Rv strain.

  • Aerosol exposure chamber.

  • Delamanid formulation for oral gavage.

  • Middlebrook 7H11 agar (B569324) plates.

Protocol:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

  • Four to six weeks post-infection, confirm the bacterial load in the lungs of a subset of mice by plating lung homogenates on 7H11 agar and counting colony-forming units (CFUs).

  • Initiate treatment with Delamanid via oral gavage at the desired dose (e.g., 25 mg/kg/day). Include a vehicle control group.

  • Treat the mice for a specified duration (e.g., 4-8 weeks).

  • At the end of the treatment period, euthanize the mice, aseptically remove the lungs, and homogenize the tissue.

  • Prepare serial dilutions of the lung homogenates and plate on 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks and count the CFUs to determine the bacterial load in the lungs.

  • Compare the CFU counts between the Delamanid-treated and control groups to assess efficacy.

In_Vivo_Efficacy_Workflow A Aerosol Infection of Mice with M. tuberculosis B Establishment of Chronic Infection (4-6 weeks) A->B C Initiation of Delamanid Treatment (Oral Gavage) B->C D Treatment Period (4-8 weeks) C->D E Euthanasia and Lung Harvest D->E F Lung Homogenization and Serial Dilution E->F G Plating on 7H11 Agar F->G H Incubation and CFU Counting G->H I Data Analysis and Efficacy Determination H->I

Caption: Workflow for In Vivo Efficacy Study.
Clinical Trial Protocol: Phase III Study in MDR-TB Patients

This is a summarized protocol based on publicly available information for a Phase III, multicenter, randomized, double-blind, placebo-controlled trial.[4][5][6]

Objective: To evaluate the efficacy and safety of Delamanid administered for 6 months with an OBR in patients with pulmonary MDR-TB.

Patient Population: Adults with pulmonary MDR-TB confirmed by sputum culture.

Study Design:

  • Screening Phase: Assess eligibility criteria, including confirmation of MDR-TB, and obtain informed consent.

  • Randomization: Eligible patients are randomized to receive either Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) plus OBR, or placebo plus OBR.

  • Treatment Phase (6 months): Patients receive the assigned treatment and are monitored regularly.

  • Follow-up Phase: Patients are followed up after the treatment period to assess long-term outcomes.

Assessments:

  • Efficacy: The primary endpoint is the proportion of patients with sputum culture conversion at 2 months. Secondary endpoints include time to sputum culture conversion and treatment outcome at 24 months.

  • Safety: Monitor adverse events, vital signs, electrocardiograms (ECGs) for QT interval prolongation, and laboratory parameters.

  • Pharmacokinetics: Collect blood samples at specified time points to determine Delamanid plasma concentrations.[1]

Clinical_Trial_Flow cluster_screening Screening cluster_randomization Randomization cluster_treatment Treatment Phase (6 Months) cluster_followup Follow-up cluster_endpoints Endpoints Screen Patient Screening and Informed Consent Randomize Randomization Screen->Randomize ArmA Delamanid + OBR Randomize->ArmA ArmB Placebo + OBR Randomize->ArmB Followup Post-Treatment Follow-up ArmA->Followup ArmB->Followup Efficacy Efficacy Assessment (Sputum Culture Conversion) Followup->Efficacy Safety Safety Monitoring (AEs, ECGs) Followup->Safety PK Pharmacokinetic Analysis Followup->PK

Caption: Clinical Trial Workflow.

Safety and Tolerability

In clinical trials, Delamanid has been generally well-tolerated. The most common adverse events include nausea, vomiting, and dizziness. A key safety concern is the potential for QT interval prolongation, which requires regular ECG monitoring, especially when co-administered with other QT-prolonging drugs.

Conclusion

These application notes provide a foundational guide for the dosage and administration of Delamanid in research and development. The provided protocols are intended as a starting point and should be adapted and optimized for specific experimental needs, adhering to all relevant safety and ethical guidelines.

References

Application Notes and Protocols for the Analytical Detection of Dalamid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalamid is a key therapeutic agent in the management of multidrug-resistant tuberculosis (MDR-TB). It is a member of the nitro-dihydro-imidazooxazole class of compounds and acts by inhibiting the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1] To ensure optimal dosing, assess pharmacokinetic profiles, and conduct clinical trials, robust and sensitive analytical methods for the quantification of this compound in biological matrices are essential.[1] This document provides detailed application notes and protocols for the detection of this compound using various analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantitative analysis of this compound in biological matrices such as plasma and lung homogenate.[1][2] The use of a stable isotope-labeled internal standard, such as this compound-d4, is recommended to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1]

Data Presentation: LC-MS/MS Method Performance
ParameterPlasmaLung HomogenateReference
Linearity Range6 - 1000 ng/mL10 - 1000 ng/mL[2]
Lower Limit of Quantification (LLOQ)6 ng/mL10 ng/mL[2]
Accuracy (% Bias)Within ±15% (±20% at LLOQ); typically 95.2% to 110%Not Specified[1]
Inter-day Precision (%CV)< 9%Not Specified[1]
Extraction Recovery> 70%Not Specified[1]
Experimental Protocol: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes the quantitative determination of this compound in human plasma using a validated LC-MS/MS method.

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d4 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

2. Standard and Sample Preparation:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual stock solutions of 1 mg/mL.[1]

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 10,000 ng/mL).[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add the internal standard solution.

    • Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

    • Vortex mix the samples thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject a 10 µL-aliquot into the LC-MS/MS system.[2]

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: An HPLC system capable of delivering a gradient flow.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Selected Reaction Monitoring (SRM) for this compound and its internal standard.[2]

Workflow Diagram: LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound-d4) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for the quantitative analysis of this compound in plasma by LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV can be a cost-effective method for the quantification of this compound, particularly for samples with higher concentrations.[3] A validated HPLC-UV method would be suitable for routine analysis and quality control.

Data Presentation: Representative HPLC-UV Method Parameters
ParameterExpected Performance
Linearity Range50 - 3000 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Accuracy94 - 100%
Precision (%RSD)< 4%
Recovery> 90%
Note: These are representative values based on HPLC-UV methods for other drugs and would require validation for this compound.[4]
Experimental Protocol: HPLC-UV Analysis of this compound in Human Plasma

This protocol provides a general framework for developing an HPLC-UV method for this compound.

1. Materials and Reagents:

  • This compound analytical standard

  • Internal standard (e.g., a structurally similar and stable compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • Human plasma (blank)

2. Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare as described in the LC-MS/MS protocol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of plasma, add the internal standard.

    • Add a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject into the HPLC system.

3. HPLC-UV Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV-Vis detector.

  • Chromatographic Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with formic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (likely in the range of 280-340 nm).

  • Column Temperature: Ambient or controlled (e.g., 30°C).[5][6]

Workflow Diagram: HPLC-UV Analysis of this compound

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection separation HPLC Separation (C18 Column) injection->separation detection UV Detection separation->detection quant Quantification detection->quant

Caption: General workflow for HPLC-UV analysis of this compound in plasma.

Immunoassays

Immunoassays are biochemical tests that measure the presence or concentration of a molecule through the use of an antibody or an antigen.[7] These assays are known for their high specificity and sensitivity.[7] While specific immunoassays for this compound are not widely reported, the development of such an assay is feasible.

General Principles and Potential Application

An immunoassay for this compound would likely be a competitive enzyme-linked immunosorbent assay (ELISA). In this format, a known amount of labeled this compound would compete with the this compound in the sample for binding to a limited number of anti-Dalamid antibody binding sites. The amount of bound labeled this compound would be inversely proportional to the concentration of this compound in the sample.

Potential Advantages:

  • High throughput capability.

  • High sensitivity and specificity.

  • No need for extensive sample clean-up.

Challenges:

  • Development of specific monoclonal or polyclonal antibodies against this compound.

  • Potential for cross-reactivity with metabolites.

  • Matrix effects can interfere with the assay.[8]

Logical Relationship Diagram: Competitive ELISA for this compound

ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition antibody Anti-Dalamid Antibody (Coated on well) competition Competition for Antibody Binding antibody->competition This compound This compound (in sample) labeled_this compound Labeled this compound (Enzyme-conjugated) dalamid_node labeled_dalamid_node wash Wash Step competition->wash substrate Add Substrate wash->substrate signal Measure Signal (Colorimetric) substrate->signal

Caption: Principle of a competitive ELISA for this compound detection.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a family of electrokinetic separation methods performed in submillimeter diameter capillaries.[9] Analytes are separated based on their ionic mobility in an electric field.[9] CE offers high separation efficiency and short analysis times.[10][11]

General Principles and Potential Application

For the analysis of a small molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be a suitable approach. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, allowing for the separation of neutral and charged analytes.

Potential Advantages:

  • High separation efficiency.[9]

  • Small sample volume requirements.[12]

  • Rapid analysis times.[10][11]

Challenges:

  • Lower concentration sensitivity compared to LC-MS/MS.

  • Method development can be complex.

  • Matrix interference can be a concern.

Experimental Workflow Diagram: Capillary Electrophoresis

CE_Workflow sample_prep Sample Preparation (e.g., Dilution, Filtration) injection Sample Injection (Electrokinetic or Hydrodynamic) sample_prep->injection separation Electrophoretic Separation in Capillary injection->separation detection On-column Detection (e.g., UV-Vis) separation->detection analysis Data Analysis (Electropherogram) detection->analysis

Caption: General experimental workflow for capillary electrophoresis analysis.

References

Application Notes & Protocols: Dalamid for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Western blotting is a fundamental technique for the detection and quantification of specific proteins in complex biological samples.[1][2][3][4] The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then identifying the target protein using specific antibodies.[3][5] This document provides detailed application notes and protocols for the use of Dalamid, a novel substrate for enhanced chemiluminescent (ECL) or fluorescent detection in Western blot analysis. The protocols outlined below are designed to guide researchers in achieving sensitive and reproducible results.

Quantitative Data Summary

The following tables provide recommended starting concentrations and ranges for key components in a typical Western blot protocol. Optimization may be required for specific experimental conditions and targets.

Table 1: Protein Loading and Electrophoresis

ParameterRecommended RangeNotes
Total Protein Load10-50 µg per laneThe optimal amount should be determined empirically.[6]
Gel Percentage4-20% gradient or fixed percentageSelect based on the molecular weight of the target protein.[7]
Running Voltage100-150 VAdjust as needed based on the electrophoresis apparatus.[7]

Table 2: Antibody Dilutions

Antibody TypeRecommended Dilution RangeNotes
Primary Antibody1:500 - 1:5,000Dilute in blocking buffer as per manufacturer's recommendations.[6]
Secondary Antibody1:2,000 - 1:20,000The optimal dilution depends on the specific antibody and detection system.

Table 3: Incubation Times and Temperatures

StepTimeTemperature
Blocking1 hour to overnightRoom temperature or 4°C.[6][8]
Primary Antibody Incubation1 hour to overnightRoom temperature or 4°C.[6][8]
Secondary Antibody Incubation30 minutes - 1 hourRoom temperature.[8]

Experimental Protocols

1. Sample Preparation and Protein Quantification

Proper sample preparation is critical for obtaining reliable Western blot data.[2]

  • Cell Lysis :

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification :

    • Determine the protein concentration of the lysate using a BCA assay.

    • Normalize all samples to the same final concentration with lysis buffer.

2. SDS-PAGE and Protein Transfer

  • Gel Electrophoresis :

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[7]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[8]

  • Protein Transfer :

    • Equilibrate the gel in transfer buffer.[7]

    • Assemble the transfer stack with a PVDF or nitrocellulose membrane.[8]

    • Transfer the proteins from the gel to the membrane using an electric field.[6]

3. Immunodetection

  • Blocking :

    • Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6]

  • Antibody Incubation :

    • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[6]

    • Wash the membrane three times with TBST for 5-10 minutes each.[8]

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6][8]

    • Wash the membrane three times with TBST for 5-10 minutes each.[8]

4. Signal Detection with this compound

  • Prepare the this compound substrate according to the manufacturer's instructions.

  • Incubate the membrane with the this compound substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control.

Visualizations

Signaling Pathway Analysis

Western blotting is a powerful tool for dissecting cellular signaling pathways by measuring changes in protein expression and post-translational modifications, such as phosphorylation.[9][10][11] The diagram below illustrates a hypothetical signaling cascade that can be analyzed using this technique.

Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylation Ligand Ligand Ligand->Receptor Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: A generic signaling pathway illustrating ligand binding, receptor activation, and downstream phosphorylation events leading to changes in gene expression.

Experimental Workflow

The following diagram provides a visual overview of the key steps in the Western blot protocol using this compound for detection.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Dalamid_Detection 7. This compound Detection Secondary_Ab->Dalamid_Detection Analysis 8. Data Analysis Dalamid_Detection->Analysis

Caption: The experimental workflow for Western blot analysis, from sample preparation to data analysis.

References

Application Notes and Protocols for Utilizing CRISPR-Cas9 Screens with Delamanid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delamanid (DLM), a nitro-dihydro-imidazooxazole derivative, is a potent drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis (Mtb) cell wall.[1][2] Delamanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Rv3547) enzyme within Mtb.[1] The resulting reactive metabolite is understood to interfere with the production of methoxy- and keto-mycolic acids.[1][2]

Recent advancements in functional genomics, particularly CRISPR-Cas9 screening technology, have provided powerful tools to elucidate the mechanisms of action of antimicrobial agents, identify resistance determinants, and discover potential synergistic drug targets. This document outlines the application of CRISPR-Cas9 screens in conjunction with Delamanid for research and drug development purposes, based on published studies. A key study successfully employed both CRISPR interference (CRISPRi) and CRISPR knockout (CRISPR-KO) screens to profile the chemical-genetic interactions of Delamanid in Mtb.[3][4]

Data Presentation

Genome-wide CRISPR screens have been instrumental in identifying genes that modulate the efficacy of Delamanid against M. tuberculosis. The quantitative data summarized below is derived from a study that performed parallel CRISPRi and CRISPR-KO screens.[3][4]

Table 1: Summary of Key Gene Hits from Delamanid CRISPR Screens in M. tuberculosis

Gene (Locus Tag)Screen TypePhenotype upon Gene Disruption/KnockdownLog2 Fold Change (Approx.)Implication for Delamanid Efficacy
rv0078 CRISPR-KOIncreased ResistancePositiveNegative regulator of resistance
rv2073c CRISPR-KOIncreased SusceptibilityNegativeConfers intrinsic resistance
ddn (Rv3547) CRISPRi/CRISPR-KOResistancePositiveRequired for prodrug activation
fbiA, fbiB, fbiC CRISPRi/CRISPR-KOResistancePositiveInvolved in the biosynthesis of the F420 cofactor required for Delamanid activation

Note: Log2 Fold Change values are representational and indicate the direction of selection pressure. Positive values suggest enrichment (resistance), while negative values indicate depletion (sensitization) of sgRNAs targeting the respective genes in the Delamanid-treated population compared to the control.

Signaling and Activation Pathway of Delamanid

The following diagram illustrates the known activation pathway of Delamanid and the genes involved, which are crucial for its antimycobacterial activity.

Delamanid_Pathway cluster_cofactor Cofactor F420 Biosynthesis cluster_activation Delamanid Activation cluster_action Mechanism of Action fgd1 fgd1 fbiA fbiA fgd1->fbiA fbiB fbiB fbiA->fbiB fbiC fbiC fbiB->fbiC F420 Cofactor F420 fbiC->F420 ddn ddn (Rv3547) F420->ddn Requires Cofactor Delamanid_prodrug Delamanid (Prodrug) Delamanid_prodrug->ddn Activation by Nitroreductase Activated_Delamanid Activated Delamanid (Reactive Intermediate) ddn->Activated_Delamanid Mycolic_Acid Mycolic Acid Synthesis (methoxy- and keto-mycolic acids) Activated_Delamanid->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Delamanid activation and mechanism of action pathway in M. tuberculosis.

Experimental Protocols

This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout screen to identify genetic determinants of Delamanid sensitivity in M. tuberculosis, based on established protocols.[3]

Protocol 1: Pooled CRISPR-KO Library Screening in M. tuberculosis

Objective: To identify genes whose knockout confers resistance or sensitivity to Delamanid.

Materials:

  • M. tuberculosis strain expressing a Di-adenosine-phosphate (dCas9)-derived base editor or a conventional Cas9 nuclease.

  • Pooled sgRNA library targeting the M. tuberculosis genome.

  • Lentiviral or electroporation-based transformation system for mycobacteria.

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Delamanid stock solution.

  • Genomic DNA extraction kit.

  • High-fidelity DNA polymerase for PCR.

  • Next-generation sequencing (NGS) platform and reagents.

Methodology:

  • Library Transformation:

    • Prepare electrocompetent M. tuberculosis cells expressing the appropriate Cas9 variant.

    • Transform the pooled sgRNA library into the Mtb cells via electroporation.

    • Recover the cells in 7H9 broth for 24-48 hours.

    • Plate the transformed cells on 7H10 agar (B569324) with appropriate selection markers to determine the transformation efficiency and ensure sufficient library coverage (at least 100-fold coverage is recommended).

  • Library Amplification and Treatment:

    • Inoculate a liquid culture of the transformed Mtb library in 7H9 broth.

    • Grow the culture to mid-log phase (OD600 ≈ 0.4-0.6).

    • Split the culture into two groups: a control group (treated with DMSO vehicle) and a treatment group.

    • Add Delamanid to the treatment group at a concentration equivalent to the minimum inhibitory concentration (MIC) or a sub-MIC concentration that allows for selection pressure over time.

    • Culture both groups for a defined number of generations (e.g., 10 generations), ensuring to dilute the cultures periodically to maintain them in logarithmic growth phase.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Harvest a cell pellet from the initial library population (T0), the control group, and the Delamanid-treated group at the end of the experiment.

    • Extract genomic DNA from each pellet using a suitable kit for mycobacteria.

    • Amplify the integrated sgRNA sequences from the genomic DNA using high-fidelity PCR with primers containing Illumina sequencing adapters.

    • Purify the PCR products.

    • Perform deep sequencing of the sgRNA amplicons on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Normalize the read counts across all samples.

    • Calculate the log2 fold change of each sgRNA in the Delamanid-treated sample relative to the control sample.

    • Use statistical packages like MAGeCK or DESeq2 to identify genes that are significantly enriched (potential resistance genes) or depleted (potential sensitization genes).

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical CRISPR screen with Delamanid.

CRISPR_Workflow cluster_setup Library Preparation and Transformation cluster_screen Screening cluster_analysis Analysis cluster_results Results sgRNA_library Pooled sgRNA Library transformation Transformation (Electroporation) sgRNA_library->transformation cas9_mtb Cas9-expressing M. tuberculosis cas9_mtb->transformation transformed_pool Transformed Mtb Pool transformation->transformed_pool control_culture Control Culture (DMSO) transformed_pool->control_culture delamanid_culture Delamanid Culture (MIC) transformed_pool->delamanid_culture growth Growth for ~10 Generations control_culture->growth delamanid_culture->growth gDNA_extraction Genomic DNA Extraction growth->gDNA_extraction pcr sgRNA Amplification (PCR) gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Data Analysis (Log2 Fold Change) ngs->data_analysis enriched Enriched sgRNAs (Resistance Genes) data_analysis->enriched depleted Depleted sgRNAs (Sensitization Genes) data_analysis->depleted

Caption: Workflow for a pooled CRISPR-Cas9 screen to study Delamanid in M. tuberculosis.

References

Application Notes and Protocols for Dalamid in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific protocols and quantitative data for the compound "Dalamid" in the context of kinase assays did not yield any results. The information necessary to construct detailed application notes, including target kinases, IC50 values, and established experimental procedures, is not available in the public domain based on the performed searches.

General methodologies for kinase assays are well-established and can be adapted once the specific properties of "this compound" are known. These assays are crucial for determining the inhibitory potential and selectivity of compounds like this compound against specific kinases, which are key targets in drug development, particularly in oncology.[1][2][3][4][5]

General Principles of Kinase Assays

Kinase assays are designed to measure the activity of a kinase enzyme, which is its ability to transfer a phosphate (B84403) group from a donor molecule (usually ATP) to a specific substrate (a peptide or protein).[1][6] The inhibition of this process by a compound like this compound can be quantified. Common types of kinase assays include:

  • Radiometric Assays: These traditional assays use a radiolabeled phosphate donor ([γ-³²P]-ATP or [γ-³³P]-ATP). The incorporation of the radioactive phosphate into the substrate is measured, providing a direct assessment of kinase activity.[1]

  • Fluorescence-Based Assays: These methods utilize fluorescent probes to detect kinase activity. Techniques like Fluorescence Resonance Energy Transfer (FRET), Time-Resolved FRET (TR-FRET), and Fluorescence Polarization (FP) are commonly employed.[6][7][8]

  • Luminescence-Based Assays: These assays often measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity. An example is the Kinase-Glo® assay, which uses luciferase to generate a light signal from ATP.[6]

  • Antibody-Based Assays: Methods like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting can detect the phosphorylated substrate using specific antibodies that recognize the phosphorylated form of the substrate.[6][7]

Hypothetical Experimental Workflow for this compound

Once the target kinase for this compound is identified, a general workflow for its characterization in a kinase assay can be established. The following diagram illustrates a typical workflow for evaluating a kinase inhibitor.

experimental_workflow Hypothetical Workflow for this compound Kinase Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) plate Plate this compound Dilutions reagents->plate add_kinase Add Kinase and Substrate plate->add_kinase initiate Initiate Reaction with ATP add_kinase->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_signal Read Signal (e.g., Luminescence, Fluorescence) add_detection->read_signal plot_data Plot Dose-Response Curve read_signal->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Hypothetical workflow for this compound kinase assay.

Hypothetical Data Presentation

Without experimental data, a template for presenting the inhibitory activity of this compound against a panel of kinases is provided below. This table would typically be populated with IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetThis compound IC50 (nM)Reference Compound IC50 (nM)Assay Type
Kinase AData Not AvailableData Not Availablee.g., TR-FRET
Kinase BData Not AvailableData Not Availablee.g., Luminescence
Kinase CData Not AvailableData Not Availablee.g., Radiometric

General Protocol for a Kinase Assay

The following is a generalized protocol for an in vitro kinase assay using a luminescence-based ATP detection method. This protocol would require optimization for the specific kinase and for this compound.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Reaction Setup:

    • Add the diluted this compound or control solutions to the wells of the microplate.

    • Add the kinase and its specific substrate to each well.

    • Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to start the kinase reaction. The final ATP concentration should be optimized and is often near the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescence signal.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the normalized activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value of this compound.

Signaling Pathway Context

To understand the biological significance of this compound's potential inhibitory activity, it is crucial to place its target kinase within a cellular signaling pathway. The diagram below illustrates a generic kinase signaling cascade. The specific kinases involved would need to be identified for this compound.

signaling_pathway Generic Kinase Signaling Pathway cluster_upstream Upstream Signal cluster_cascade Kinase Cascade cluster_downstream Downstream Effects cluster_inhibition Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 (Potential Target) Kinase2->Kinase3 phosphorylates Effector Effector Protein Kinase3->Effector phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Effector->Response This compound This compound This compound->Kinase3

Caption: Generic kinase signaling pathway.

To proceed with creating specific and meaningful application notes for this compound, further information regarding its biochemical and cellular targets is required. Researchers interested in evaluating this compound should first perform target identification and profiling studies.

References

Application Notes and Protocols: Dalamid in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific entity, compound, or technology referred to as "Dalamid" in the context of high-throughput screening (HTS) assays.

Therefore, it is not possible to provide detailed application notes, experimental protocols, signaling pathway diagrams, or quantitative data tables as requested. The core subject, "this compound," does not appear to be a known or published element in the field of drug discovery, molecular biology, or HTS.

Possible Reasons for the Lack of Information:

  • Novelty or Confidentiality: "this compound" may be a very new or proprietary compound, technology, or internal code name that has not yet been disclosed in public-facing scientific literature.

  • Misspelling or Typographical Error: The term "this compound" might be a misspelling of another established compound or technology.

  • Highly Specialized or Niche Application: It is possible that "this compound" is used in a very specific and narrow research area that is not widely indexed.

Recommendations for the User:

To enable the creation of the requested detailed documentation, please verify the following:

  • Confirm the Spelling: Double-check the spelling of "this compound."

  • Provide Additional Context: If possible, provide more information, such as:

    • The chemical structure or class of the compound.

    • The biological target or pathway of interest.

    • The type of HTS assay (e.g., fluorescence, luminescence, absorbance).

    • Any associated company, research institution, or publication.

Without further clarifying information on what "this compound" is, the generation of the requested detailed application notes and protocols cannot proceed. Once more specific information is available, a thorough literature search can be re-initiated to gather the necessary data to fulfill the comprehensive requirements of the original request.

Preparing Stock Solutions of Delamanid (OPC-67683)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delamanid (formerly OPC-67683) is a potent anti-tuberculosis agent belonging to the nitro-dihydro-imidazooxazole class of compounds.[1] It is a prodrug that, upon activation by a mycobacterial F420 coenzyme system, inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1] Due to its hydrophobic nature, Delamanid exhibits poor aqueous solubility, making the proper preparation of stock solutions critical for accurate and reproducible in vitro and in vivo experimental results.[2] This document provides detailed protocols for the preparation of Delamanid stock solutions in common organic solvents.

Compound Specifications

A summary of the key chemical and physical properties of Delamanid is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueSource
Compound Name Delamanid[1]
Synonym OPC-67683[3]
Molecular Formula C₂₅H₂₅F₃N₄O₆[1][3]
Molecular Weight 534.5 g/mol [2][3]
Appearance Crystalline solid[3]
Purity ≥98%[3]
Aqueous Solubility <0.017 mg/L[2]
Solubility in Organic Solvents DMSO: ~20 mg/mLDimethyl formamide (B127407) (DMF): ~25 mg/mL[3]
Storage Conditions -20°C, desiccated[3]

Experimental Protocols

The following protocols outline the step-by-step procedures for preparing high-concentration stock solutions of Delamanid. All procedures should be performed in a certified laboratory environment by trained personnel, adhering to all relevant safety guidelines.

Materials and Equipment
  • Delamanid (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)

  • Analytical balance

  • Spatula

  • Weighing boat

  • Appropriately sized sterile polypropylene (B1209903) or glass vials with screw caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Protocol 1: Preparation of a 10 mM Delamanid Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Delamanid in DMSO.

1. Calculation of Required Mass:

  • To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 534.5 g/mol * (1000 mg / 1 g) = 5.345 mg

2. Step-by-Step Procedure:

  • Preparation: Ensure all personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is worn. Clean the work area and equipment.

  • Weighing the Compound: Place a clean weighing boat on a calibrated analytical balance and tare it to zero. Carefully weigh out approximately 5.345 mg of Delamanid. Record the exact weight.

  • Solubilization: Transfer the weighed Delamanid into a sterile vial. Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Securely cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure that all solid particles have dissolved. If particulates remain, sonicate the vial for 5-10 minutes in a water bath sonicator.

  • Storage: Clearly label the vial with the compound name ("Delamanid"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Store the stock solution at -20°C to ensure stability.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 20 mg/mL Delamanid Stock Solution in DMF

This protocol details the preparation of a 20 mg/mL stock solution of Delamanid in Dimethyl Formamide (DMF).

1. Step-by-Step Procedure:

  • Preparation: Don appropriate PPE and prepare the workspace as described in Protocol 1.

  • Weighing the Compound: On a tared weighing boat, accurately weigh 20 mg of Delamanid.

  • Solubilization: Transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous DMF to the vial using a calibrated micropipette.

  • Dissolution: Tightly cap the vial and vortex for 2-3 minutes. Given the higher concentration, more vigorous mixing may be required. Visually confirm complete dissolution. If necessary, use a sonicator to aid dissolution.

  • Storage: Label the vial with "Delamanid", "20 mg/mL in DMF", the preparation date, and your initials. Store the stock solution at -20°C. Aliquoting is strongly recommended to maintain the integrity of the solution.

Visualizations

The following diagrams illustrate the experimental workflow for preparing Delamanid stock solutions and the signaling pathway it inhibits.

G cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_dissolve Dissolution cluster_storage Storage prep Don PPE and Prepare Workspace weigh Weigh Delamanid on Analytical Balance prep->weigh transfer Transfer to Sterile Vial weigh->transfer add_solvent Add Appropriate Volume of Solvent transfer->add_solvent vortex Vortex to Mix add_solvent->vortex sonicate Sonicate if Necessary vortex->sonicate label_vial Label Vial Clearly vortex->label_vial sonicate->label_vial store Store at -20°C label_vial->store

Caption: Experimental workflow for preparing Delamanid stock solutions.

G Delamanid Delamanid (Prodrug) Activated_Delamanid Reactive Intermediate Delamanid->Activated_Delamanid Activated by Mycobacterial F420 Coenzyme System Mycolic_Acid Methoxy- and Keto-Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid Inhibits Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for

Caption: Simplified signaling pathway showing Delamanid's mechanism of action.

References

Application Notes and Protocols for Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "Dalamid" in the context of immunoprecipitation experiments did not yield specific information. The following application notes and protocols provide a comprehensive guide to standard immunoprecipitation (IP) techniques, which are widely used by researchers, scientists, and drug development professionals to isolate and study proteins and their interaction partners.

Introduction to Immunoprecipitation

Immunoprecipitation (IP) is a powerful and widely used technique to isolate a specific protein (antigen) from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[1][2] This method is invaluable for studying protein expression, post-translational modifications, protein-protein interactions, and enzymatic activity.[3] Variations of the technique include co-immunoprecipitation (Co-IP) for studying protein complexes, chromatin immunoprecipitation (ChIP) for investigating protein-DNA interactions, and RNA immunoprecipitation (RIP) for studying protein-RNA interactions.[2][4]

The basic principle of IP involves the formation of an antigen-antibody complex, which is then captured on a solid-phase support, typically agarose (B213101) or magnetic beads conjugated with Protein A or Protein G.[1] These proteins bind to the Fc region of most primary antibodies.[4] The beads are then washed to remove non-specifically bound proteins, and the target protein is eluted for subsequent analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[5][6]

Quantitative Data Presentation

The analysis of immunoprecipitated samples can yield valuable quantitative data regarding protein interactions and abundance.[5] Techniques like mass spectrometry and quantitative Western blotting can be used to identify and quantify the proteins in the immunoprecipitated complex.[5] Below is an example of how such data can be presented.

Bait ProteinInteracting Protein (Prey)Fold Enrichment (IP vs. Control)p-valueFunction of Interacting Protein
Protein XProtein Y15.2<0.01Kinase
Protein XProtein Z8.5<0.05Adaptor Protein
Protein XProtein A1.2 (not significant)>0.05Metabolic Enzyme

This table represents hypothetical data from a Co-IP experiment followed by mass spectrometry, demonstrating how to summarize the quantitative results for clear comparison.

Experimental Protocols

I. Preparation of Cell Lysate

This protocol is a general guideline for preparing cell lysates for immunoprecipitation from cultured mammalian cells.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.4: Ice-cold.

  • Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer). A common composition for a non-denaturing buffer is 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA.

  • Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer before use.

Procedure:

  • Grow cells to the desired confluency in culture plates.

  • Place the culture plates on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the cells (e.g., 1 ml per 10 cm plate).

  • Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[4]

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein sample for the immunoprecipitation.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). It is recommended to use a starting protein concentration between 0.25 to 1 mg/ml.[7]

II. Immunoprecipitation

This protocol describes the immunoprecipitation of a target protein from the prepared cell lysate.

Reagents and Materials:

  • Cleared Cell Lysate: From the protocol above.

  • Primary Antibody: Specific for the target protein.

  • Control IgG: An isotype-matched control antibody from the same host species as the primary antibody.[7]

  • Protein A/G Beads: Agarose or magnetic beads.

  • Wash Buffer: Typically the same as the lysis buffer or a buffer with a lower detergent concentration.

  • Elution Buffer: (e.g., 1X SDS-PAGE sample buffer or a low pH glycine (B1666218) buffer).

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended):

    • To a sufficient volume of cell lysate (e.g., 500 µg to 1 mg of total protein), add 20 µl of a 50% slurry of Protein A/G beads.[7]

    • Incubate on a rotator for 30-60 minutes at 4°C to capture proteins that non-specifically bind to the beads.[7]

    • Centrifuge at a low speed (e.g., 200 x g for 5 minutes for agarose beads) or use a magnetic rack to pellet the beads.[8]

    • Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

  • Antibody Incubation:

    • Add the primary antibody to the pre-cleared lysate (the optimal amount, typically 2-10 µg, should be determined empirically).[8]

    • In a separate tube for the negative control, add an equivalent amount of the isotype control IgG to the same amount of pre-cleared lysate.[8]

    • Incubate the lysate-antibody mixture for 1-4 hours or overnight at 4°C on a rotator to allow the formation of immune complexes.[8]

  • Capturing the Immune Complex:

    • Add an appropriate amount of Protein A/G beads (e.g., 20-30 µl of a 50% slurry) to each lysate-antibody mixture.

    • Incubate for an additional 1-3 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully remove and discard the supernatant.

    • Resuspend the beads in 500 µl of ice-cold wash buffer.[8]

    • Pellet the beads again and discard the supernatant.

    • Repeat the wash step at least three to five times to remove non-specifically bound proteins.[7]

  • Elution:

    • After the final wash, carefully remove all of the supernatant.

    • To elute the protein for SDS-PAGE analysis, resuspend the beads in 20-40 µl of 1X SDS-PAGE sample buffer.[8]

    • Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.[7]

    • Centrifuge the tubes to pellet the beads, and carefully collect the supernatant containing the eluted proteins.

    • The samples are now ready for analysis by Western blotting or other methods.

Visualizations

Experimental Workflow for Immunoprecipitation

Immunoprecipitation_Workflow A Cell Lysis (with Protease/Phosphatase Inhibitors) B Pre-clearing Lysate (with Protein A/G Beads) A->B C Incubation with Primary Antibody (Formation of Immune Complex) B->C D Incubation with Protein A/G Beads (Capture of Immune Complex) C->D E Washing Steps (Removal of Non-specific Proteins) D->E F Elution of Target Protein E->F G Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) F->G

Caption: A flowchart illustrating the key steps in a typical immunoprecipitation experiment.

Simplified Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer.[9] Co-immunoprecipitation is frequently used to study the interactions between the components of this pathway.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Kinase Cascade cluster_downstream Downstream Effectors CellContact Cell-Cell Contact MST1_2 MST1/2 CellContact->MST1_2 GPCR GPCR Signaling LATS1_2 LATS1/2 GPCR->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates (inactivation) MOB1 MOB1 MOB1->LATS1_2 activates TEAD TEAD YAP_TAZ->TEAD co-activates GeneExpression Target Gene Expression (Growth, Proliferation) TEAD->GeneExpression promotes

Caption: A diagram of the core components and interactions within the Hippo signaling pathway.

References

Application Notes and Protocols: Dalamid (Delamanid) in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the inferred identity of "Dalamid" as Delamanid , a drug used for treating multidrug-resistant tuberculosis. The application of Delamanid in flow cytometry is a novel, exploratory area. These protocols are provided as a theoretical framework for research and development professionals and should be adapted and validated for specific experimental needs.

Introduction

Delamanid is a nitro-dihydro-imidazooxazole derivative that functions as a prodrug. Its primary mechanism of action involves the inhibition of mycolic acid synthesis in the mycobacterial cell wall, which is crucial for the survival of Mycobacterium tuberculosis.[1][2][3] Flow cytometry, a powerful technique for single-cell analysis, can be hypothetically applied to elucidate the effects of Delamanid on both mycobacteria and host immune cells. This document outlines potential applications, detailed protocols, and expected data presentation for utilizing Delamanid in flow cytometry-based research.

Flow cytometry offers a high-throughput platform to quantitatively assess various cellular parameters.[1] In the context of Delamanid, it can be used to:

  • Assess Mycobacterial Viability: Quantify the bactericidal or bacteriostatic effects of Delamanid by measuring the viability of Mycobacterium tuberculosis isolates.

  • Analyze Cell Wall Integrity: Investigate the impact of Delamanid on the mycobacterial cell wall structure.

  • Evaluate Host Immune Response: Study the immunomodulatory effects of Delamanid on host immune cells, such as macrophages and lymphocytes, during infection.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Effect of Delamanid on M. tuberculosis Viability
Delamanid Concentration (µg/mL)Percent Viable Bacteria (Mean ± SD)
0 (Control)95.2 ± 2.1
0.0185.6 ± 3.4
0.162.3 ± 4.5
125.1 ± 3.8
105.4 ± 1.9
Table 2: Hypothetical Effect of Delamanid on Cell Wall Permeability in M. tuberculosis
TreatmentPercent Permeable Bacteria (Mean ± SD)
Untreated Control8.7 ± 1.5
Delamanid (1 µg/mL)45.9 ± 5.2
Isoniazid (Positive Control)52.1 ± 4.8
Table 3: Hypothetical Immunomodulatory Effect of Delamanid on Macrophage Cytokine Production
Treatment Group% TNF-α Positive Macrophages (Mean ± SD)% IL-10 Positive Macrophages (Mean ± SD)
Uninfected Control2.1 ± 0.51.5 ± 0.3
M. tuberculosis Infected35.8 ± 4.18.2 ± 1.1
M. tuberculosis Infected + Delamanid (1 µg/mL)22.4 ± 3.515.6 ± 2.3

Experimental Protocols

Protocol 1: Assessing Mycobacterial Viability using Flow Cytometry

This protocol describes a method to determine the viability of Mycobacterium tuberculosis upon treatment with Delamanid using a combination of fluorescent dyes that differentiate between live and dead bacteria.

Materials:

  • Mycobacterium tuberculosis culture (H37Rv or clinical isolates)

  • Middlebrook 7H9 broth supplemented with OADC

  • Delamanid (stock solution in DMSO)

  • Propidium Iodide (PI)

  • SYTO™ 9 Green Fluorescent Nucleic Acid Stain

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Culture Preparation: Grow M. tuberculosis to mid-log phase in 7H9 broth.

  • Drug Treatment: Aliquot the bacterial suspension into microcentrifuge tubes. Add Delamanid at various concentrations (e.g., 0.01 to 10 µg/mL). Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours at 37°C.

  • Staining:

    • Harvest the bacteria by centrifugation.

    • Wash the pellet twice with PBS.

    • Resuspend the pellet in 1 mL of PBS.

    • Add SYTO™ 9 to a final concentration of 5 µM and PI to a final concentration of 30 µM.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the bacterial population.

    • Use a green (e.g., FITC channel for SYTO™ 9) vs. red (e.g., PE-Texas Red channel for PI) fluorescence plot to differentiate live (SYTO™ 9 positive, PI negative) and dead (PI positive) bacteria.

    • Collect at least 10,000 events per sample.

Protocol 2: Analysis of Host Immune Cell Response to Delamanid Treatment

This protocol outlines a method to investigate the effect of Delamanid on cytokine production in macrophages infected with M. tuberculosis.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)

  • Mycobacterium tuberculosis (H37Rv)

  • Delamanid

  • RPMI-1640 medium with 10% FBS

  • Brefeldin A

  • Anti-human CD14 antibody (for gating)

  • Anti-human TNF-α and IL-10 antibodies (fluorochrome-conjugated)

  • Fixation/Permeabilization solution

  • Flow cytometer

Procedure:

  • Cell Culture and Infection:

    • Culture macrophages in 24-well plates.

    • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.

    • Wash the cells to remove extracellular bacteria.

  • Drug Treatment: Add fresh media containing Delamanid (e.g., 1 µg/mL). Include an infected, untreated control and an uninfected control. Incubate for 24 hours.

  • Intracellular Cytokine Staining:

    • Add Brefeldin A for the last 4-6 hours of incubation to block cytokine secretion.

    • Harvest the cells and stain for the surface marker CD14.

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular TNF-α and IL-10.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the macrophage population based on FSC, SSC, and CD14 expression.

    • Analyze the expression of TNF-α and IL-10 within the gated population.

Visualizations

Signaling Pathways and Workflows

Delamanid_Mechanism_of_Action cluster_drug_activation Drug Activation cluster_cell_wall_inhibition Cell Wall Synthesis Inhibition Delamanid Delamanid (Prodrug) Ddn Ddn (Rv3547) Nitroreductase Delamanid->Ddn Activation by mycobacterial enzyme Activated_Delamanid Reactive Nitrogen Species Ddn->Activated_Delamanid Mycolic_Acid Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid Inhibition Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to

Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.

Flow_Cytometry_Workflow_Viability cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition & Analysis Culture M. tuberculosis Culture Treatment Treat with Delamanid Culture->Treatment Staining Stain with SYTO™ 9 / PI Treatment->Staining Flow_Cytometer Flow Cytometer Acquisition Staining->Flow_Cytometer Gating Gate on Bacterial Population (FSC vs SSC) Flow_Cytometer->Gating Analysis Analyze Viability (SYTO™ 9 vs PI) Gating->Analysis Result Quantitative Viability Data Analysis->Result

Caption: Experimental workflow for assessing mycobacterial viability.

Logical_Relationship_Immune_Response Infection M. tuberculosis Infection of Macrophage Pro_Inflammatory Pro-inflammatory Response (e.g., TNF-α) Infection->Pro_Inflammatory Induces Anti_Inflammatory Anti-inflammatory Response (e.g., IL-10) Infection->Anti_Inflammatory Induces Immune_Modulation Immune Modulation Pro_Inflammatory->Immune_Modulation Anti_Inflammatory->Immune_Modulation Delamanid Delamanid Treatment Delamanid->Pro_Inflammatory Potentially Reduces Delamanid->Anti_Inflammatory Potentially Increases

Caption: Logical relationship of Delamanid's potential immunomodulatory effects.

References

Dalamid use in confocal microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Confocal Microscopy

Note on "Dalamid"

Initial searches for "this compound" in the context of confocal microscopy did not yield specific results for a reagent or probe under this name. It is possible that the term is a misspelling or a less common name for a compound. The following application notes and protocols provide a general framework for immunofluorescence staining and quantitative analysis using confocal microscopy, which can be adapted for various fluorescent probes and antibodies.

Introduction to Quantitative Confocal Microscopy

Confocal microscopy is a powerful technique for obtaining high-resolution, optically sectioned images from within a thick specimen. Its ability to eliminate out-of-focus light makes it an invaluable tool for quantitative fluorescence analysis in cellular and tissue samples.[1] Meaningful quantitative data, however, requires careful experimental design, from sample preparation to image acquisition and analysis.[1][2] This document provides detailed protocols and guidelines for immunofluorescence staining and subsequent analysis using a confocal microscope, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Key Parameters for Quantitative Imaging

The following table summarizes critical parameters that should be optimized and kept consistent across experiments to ensure the quantitative nature of the data.[3]

ParameterDescriptionTypical Values/Considerations
Fixation Preserves cellular structure and antigenicity.4% Paraformaldehyde (PFA) for 15-60 min at room temperature.[4][5]
Permeabilization Allows antibodies to access intracellular epitopes.0.1-0.5% Triton X-100 in PBS for 5-15 min at room temperature.[4][6]
Blocking Reduces non-specific antibody binding.5% serum (from the same species as the secondary antibody) in PBS for 1-2 hours at room temperature or overnight at 4°C.[4]
Primary Antibody Incubation Binds to the target antigen.Diluted in blocking buffer; overnight at 4°C is common.[4][7]
Secondary Antibody Incubation Fluorophore-conjugated antibody that binds to the primary antibody.Diluted in blocking buffer; 1-2 hours at room temperature in the dark.
Nuclear Staining Visualizes cell nuclei for counting and segmentation.DAPI (5 µg/mL) or Hoechst for 15-20 min at room temperature.[4]
Confocal Pinhole Size Determines the thickness of the optical section.Typically set to 1 Airy Unit (AU) for optimal resolution and signal-to-noise ratio.
Laser Power & Detector Gain Affects fluorescence intensity and signal-to-noise.Should be set to avoid saturation and kept constant for all samples in a comparative study.[3]
Image Acquisition Z-stacks are often acquired to capture the entire volume of the object of interest.Step size should be determined by the Nyquist sampling criterion.

Experimental Protocols

I. Immunofluorescence Staining of Cultured Cells

This protocol is a general guideline for staining adherent cells grown on coverslips or in chamber slides.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody (specific to the target of interest)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Stain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Cell Culture: Seed cells on sterile coverslips in a petri dish or in chamber slides and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Add 4% PFA and incubate for 15 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Remove the Blocking Buffer from the cells and add the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Add the nuclear stain solution (e.g., DAPI) and incubate for 15 minutes at room temperature, protected from light.

  • Final Washes: Gently wash the cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. For chamber slides, add mounting medium to each well.

  • Imaging: Proceed with imaging on a confocal microscope. For long-term storage, seal the edges of the coverslip with nail polish and store at 4°C in the dark.

II. Confocal Microscope Setup for Quantitative Imaging
  • Turn on the microscope components: Lasers, microscope, and computer.

  • Place the slide on the microscope stage.

  • Find the focal plane: Start with a low magnification objective (e.g., 10x) and use brightfield or DIC to locate the cells.

  • Switch to a higher magnification objective (e.g., 40x or 63x oil immersion) suitable for cellular resolution.

  • Select the appropriate laser lines and emission filters for the fluorophores in your sample.

  • Set the pinhole to 1 Airy Unit.

  • Adjust laser power and detector gain: Start with a low laser power and gradually increase it while adjusting the gain to obtain a good signal without saturating the detector. Use a look-up table (LUT) with a color gradient to easily identify saturated pixels.

  • Set the image dimensions and scan speed.

  • For 3D imaging, define the top and bottom of your Z-stack. Choose an appropriate step size.

  • Acquire images: Once the parameters are set, acquire images for all your samples using the identical settings.[3]

Visualization of Experimental Workflow and a Generic Signaling Pathway

The following diagrams illustrate a typical immunofluorescence workflow and a hypothetical signaling pathway that could be investigated using confocal microscopy.

G cluster_workflow Immunofluorescence Staining Workflow prep Sample Preparation (Cell Culture/Tissue Sectioning) fix Fixation (e.g., 4% PFA) prep->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA) perm->block p_ab Primary Antibody Incubation block->p_ab s_ab Secondary Antibody (Fluorophore-conjugated) Incubation p_ab->s_ab nuc Nuclear Staining (e.g., DAPI) s_ab->nuc mount Mounting nuc->mount G cluster_pathway Generic Signaling Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocation gene Gene Expression nucleus->gene

References

Application Notes & Protocols: Techniques for Measuring Small Molecule Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The characterization of the binding affinity between a small molecule and its protein target is a cornerstone of drug discovery and development. A quantitative understanding of this interaction is crucial for lead optimization, structure-activity relationship (SAR) studies, and for elucidating the mechanism of action. The equilibrium dissociation constant (K D ), which represents the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium, is a key parameter used to define binding affinity.[1] A lower K D value signifies a higher binding affinity.[1][2]

This document outlines detailed protocols for several widely used techniques for measuring binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and MicroScale Thermophoresis (MST). As "Dalamid" is not a publicly recognized compound, the following protocols and examples are generalized for a hypothetical small molecule, referred to as "Compound X," binding to a target protein, "Target Protein Y."

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from binding affinity experiments should be organized for clear comparison. The following table provides a template for summarizing key kinetic and affinity constants derived from various techniques.

Test CompoundTarget ProteinMethodK D (nM)k on (M ⁻¹s ⁻¹)k off (s ⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound XKinase YSPR501.2 x 10⁵6.0 x 10⁻³N/AN/AN/A
Compound XKinase YITC65N/AN/A1.1-8.5-1.2
Compound XKinase YFP80N/AN/AN/AN/AN/A
Compound XKinase YMST55N/AN/AN/AN/AN/A
Compound ZProtease WSPR1208.5 x 10⁴1.0 x 10⁻²N/AN/AN/A

Signaling Pathway Context: EGFR Signaling

To provide a relevant biological context, the following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a common target for small molecule inhibitors in cancer therapy.[3][4] EGFR activation by ligands like EGF leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2 and Shc.[5][6] This initiates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell growth and survival.[5][6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Compound X (Inhibitor) Inhibitor->EGFR

A simplified diagram of the EGFR signaling pathway.

Experimental Protocols and Workflows

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7][8] A ligand (typically the protein) is immobilized on the sensor surface, and the analyte (the small molecule) is flowed over it.[7][8]

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 1. Prepare Ligand (Protein Y) & Analyte (Compound X) P2 2. Select & Prepare Sensor Chip P1->P2 E1 3. Immobilize Ligand on Sensor Chip P2->E1 E2 4. Inject Analyte at Varying Concentrations E1->E2 E3 5. Monitor Association & Dissociation E2->E3 E4 6. Regenerate Surface E3->E4 Repeat for each conc. A1 7. Generate Sensorgrams E3->A1 A2 8. Fit Data to Binding Model (e.g., 1:1 Langmuir) A1->A2 A3 9. Determine kon, koff, & KD A2->A3

Workflow for a typical Surface Plasmon Resonance experiment.

Protocol:

  • Preparation :

    • Express and purify the target protein (ligand) and solubilize the small molecule (analyte) in a suitable running buffer (e.g., HBS-EP).[8][9]

    • Ensure high purity for both ligand and analyte to obtain accurate kinetic data.

    • Degas all buffers and solutions thoroughly.

  • Ligand Immobilization :

    • Choose an appropriate sensor chip (e.g., CM5 for amine coupling).[10]

    • Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the protein over the activated surface to achieve the desired immobilization level (response units, RU).

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding Analysis :

    • Inject a series of analyte concentrations (e.g., a 2-fold dilution series spanning from 0.1 to 10 times the expected K D ) over the immobilized ligand surface at a constant flow rate.[8]

    • Each cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is monitored over time.

      • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the complex is monitored.

    • Include several buffer-only (zero analyte concentration) injections for double referencing.

  • Surface Regeneration :

    • After each analyte injection cycle, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to remove all bound analyte, returning the signal to the baseline.[9] This step must be optimized to ensure complete removal without damaging the immobilized ligand.

  • Data Analysis :

    • Subtract the reference surface signal and buffer-only injection signals from the raw data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to globally determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D = k off /k on ).[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[12][13] It is a label-free, in-solution technique that can determine binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[14]

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 1. Prepare Protein Y & Compound X in Identical, Degassed Buffer P2 2. Accurately Determine Concentrations P1->P2 E1 3. Load Protein into Sample Cell & Compound into Syringe P2->E1 E2 4. Equilibrate System Thermally E1->E2 E3 5. Perform Sequential Injections of Compound into Protein E2->E3 A1 6. Integrate Raw Heat Bursts for each Injection E3->A1 A2 7. Plot Heat vs. Molar Ratio A1->A2 A3 8. Fit Data to Binding Model A2->A3 A4 9. Determine KD, n, ΔH, & ΔS A3->A4 FP_Workflow cluster_prep Assay Development cluster_exp Competitive Binding Assay cluster_analysis Analysis P1 1. Synthesize or Procure Fluorescent Tracer P2 2. Determine Optimal Tracer & Protein Concentrations P1->P2 E1 3. Prepare Serial Dilution of Unlabeled Compound X P2->E1 E2 4. Add Fixed Concentrations of Tracer and Protein Y E1->E2 E3 5. Incubate to Reach Equilibrium E2->E3 A1 6. Measure Fluorescence Polarization (mP) E3->A1 A2 7. Plot mP vs. log[Compound X] A1->A2 A3 8. Fit Data to Determine IC50 & Calculate Ki A2->A3 Technique_Selection Start Start: Need to Measure Binding Affinity Q1 Need Kinetic Data (kon, koff)? Start->Q1 Q2 Need Thermodynamic Data (ΔH, ΔS)? Q1->Q2 No SPR Use SPR Q1->SPR Yes Q3 Is Labeling the Protein/Ligand Feasible? Q2->Q3 No ITC Use ITC Q2->ITC Yes Q4 Is High-Throughput Screening Needed? Q3->Q4 Yes LabelFree Consider Label-Free Methods (SPR, ITC) Q3->LabelFree No FP Use FP Q4->FP Yes MST Use MST Q4->MST No LabelFree->SPR LabelFree->ITC

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Delamanid Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common insolubility issues encountered when working with Delamanid.

Frequently Asked Questions (FAQs)

Q1: My Delamanid powder is not dissolving in aqueous buffers. Why is this happening and what can I do?

A1: Delamanid is a hydrophobic small molecule with very limited aqueous solubility (less than 0.017 mg/L).[1] Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first dissolve Delamanid in an organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental medium.

Q2: I've prepared a high-concentration stock of Delamanid in DMSO, but it precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Several strategies can mitigate this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.

  • Use a Co-solvent: Incorporating a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.

  • Lower the Final Concentration: Your target concentration may be above Delamanid's aqueous solubility limit, even with a co-solvent. Try working with a lower final concentration.

  • Adjust the pH: Delamanid's solubility can be modestly increased at a lower pH.[2][] Consider if adjusting the pH of your aqueous buffer is compatible with your experimental setup.

Q3: What are the best organic solvents for preparing a Delamanid stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions of Delamanid.[4] Dichloromethane (DCM) also shows high solubility.[1][2] Ethanol can be used, but the solubility is significantly lower.[4][5]

Q4: Are there any alternative methods to improve the aqueous solubility of Delamanid for my experiments?

A4: Yes, several formulation strategies can enhance the aqueous solubility of Delamanid:

  • Surfactants: The addition of surfactants, such as Tween 80, can significantly increase Delamanid's solubility in aqueous buffers.[1]

  • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to increase the aqueous solubility of Delamanid by over 50-fold.[6]

  • Amorphous Solid Dispersions (ASDs): While more complex to prepare in a standard lab setting, ASDs of Delamanid with polymers like HPMCP can improve dissolution kinetics.[1][7]

Data Presentation

Table 1: Solubility of Delamanid in Various Solvents

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)≥ 50 mg/mL[5]A common choice for high-concentration stock solutions.
Dimethylformamide (DMF)~25 mg/mL[4]Another effective solvent for stock solutions.
Dichloromethane (DCM)6.67% w/w (~66.7 mg/mL)[1][2]High solubility, but its volatility may be a consideration.
Ethanol2 mg/mL[5]Significantly lower solubility than DMSO, DMF, and DCM. May require sonication.
Water< 0.017 mg/L (< 0.000017 mg/mL)[1]Practically insoluble.
HEPES-Tween 80 Buffer (pH 7)23.6 µg/mLThe presence of a surfactant significantly enhances aqueous solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a Delamanid Stock Solution

This protocol describes the preparation of a 10 mM Delamanid stock solution in DMSO.

Materials:

  • Delamanid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of Delamanid: The molecular weight of Delamanid is 534.48 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 534.48 g/mol * 1 mL = 0.0053448 g = 5.34 mg

  • Weigh Delamanid: Accurately weigh out 5.34 mg of Delamanid powder and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the Delamanid powder.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Delamanid Stock Solution into Aqueous Buffer for In Vitro Assays (e.g., MIC testing)

This protocol provides a general method for diluting a Delamanid DMSO stock solution into an aqueous buffer for cell-based assays, minimizing precipitation.

Materials:

  • 10 mM Delamanid in DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium (pre-warmed to the experimental temperature if necessary)

  • Sterile microcentrifuge tubes or multi-well plates

  • Vortex mixer

Procedure:

  • Pre-warm the aqueous buffer: If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm your aqueous buffer or medium to that temperature.

  • Dispense the aqueous buffer: Add the required volume of the pre-warmed aqueous buffer to your sterile tubes or wells.

  • Perform serial dilutions (if necessary): If you need a range of Delamanid concentrations for your experiment (e.g., for an MIC assay), perform serial dilutions of your stock solution in DMSO first to create intermediate stocks.

  • Dilute the stock solution into the aqueous buffer:

    • Set your vortex mixer to a medium-high speed.

    • While the tube or plate containing the aqueous buffer is vortexing, add the small volume of the Delamanid DMSO stock solution dropwise directly into the buffer.

    • Continue vortexing for at least 30 seconds to ensure rapid and thorough mixing.

  • Final DMSO concentration: Aim for a final DMSO concentration in your assay that is non-toxic to your cells, typically ≤ 0.5%.

  • Visual inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration of Delamanid or incorporate a solubilizing agent as described in the FAQs.

Mandatory Visualizations

G cluster_troubleshooting Troubleshooting Delamanid Insolubility start Start: Dissolving Delamanid prep_stock Prepare concentrated stock in DMSO or DMF start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe success Solution is clear: Proceed with experiment observe->success No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc optimize_dilution Optimize dilution method (e.g., vortexing) troubleshoot->optimize_dilution add_cosolvent Add a co-solvent (e.g., more DMSO) troubleshoot->add_cosolvent change_ph Adjust pH of buffer (if compatible) troubleshoot->change_ph use_surfactant Use surfactant (e.g., Tween 80) troubleshoot->use_surfactant lower_conc->dilute optimize_dilution->dilute add_cosolvent->dilute change_ph->dilute use_surfactant->dilute

Caption: A workflow for troubleshooting Delamanid insolubility issues.

G cluster_mic_workflow Experimental Workflow: Delamanid MIC Testing prep_stock Prepare 10 mM Delamanid stock in DMSO serial_dilute_drug Perform serial dilutions of Delamanid in DMSO prep_stock->serial_dilute_drug add_drug Add diluted Delamanid to wells serial_dilute_drug->add_drug prep_plates Add culture medium to 96-well plate prep_plates->add_drug inoculate Inoculate wells with bacteria add_drug->inoculate prep_inoculum Prepare M. tuberculosis inoculum prep_inoculum->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Read results (e.g., visual, resazurin (B115843) assay) incubate->read_results

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Delamanid.

G cluster_pathway Delamanid's Mechanism of Action in M. tuberculosis Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Rv3547) (F420-dependent nitroreductase) Delamanid_prodrug->Ddn Activation Activated_Delamanid Reactive Nitrogen Intermediate Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- and Keto-mycolic acids) Activated_Delamanid->Mycolic_Acid_Synthesis Inhibition Ddn->Activated_Delamanid Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Essential for Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Disruption leads to

Caption: The signaling pathway of Delamanid's activation and its inhibitory effect on M. tuberculosis.

References

optimizing Dalamid concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Dalamid Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the (hypothetical) Serine/Threonine Kinase XYZ, a key enzyme in the ABC signaling pathway, which is frequently dysregulated in certain cancer types. By inhibiting XYZ kinase, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cell lines.

Q2: How should I prepare and store a this compound stock solution?

A2: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to dissolve this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] To minimize repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Table 1: Recommended Stock Solution Preparation and Storage

ParameterRecommendation
Solvent DMSO
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Handling Aliquot to avoid repeated freeze-thaw cycles.

Q3: What is a good starting concentration for this compound in my cell culture experiments?

A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the biological activity). Based on preliminary data for similar compounds, a typical starting range for in vitro studies is between 0.1 µM and 10 µM.[1]

Troubleshooting Guide

Issue 1: I am observing cytotoxicity at concentrations where I don't expect to see an effect.

  • Question: Could the solvent be causing the cytotoxicity? Answer: Yes, high concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is non-toxic, typically ≤ 0.1% for DMSO.[1] It is crucial to include a vehicle control (media with the same final solvent concentration as your highest this compound concentration) in your experiments to assess the effect of the solvent on cell viability.[1]

  • Question: How can I be sure my cell culture conditions are optimal? Answer: Suboptimal cell culture conditions can make cells more sensitive to treatment. Ensure your cells are healthy, not overgrown, and free from contamination.[2][3] Regularly check for signs of contamination, such as changes in media color or turbidity, and use aseptic techniques.[2] Also, be mindful of factors like incubator temperature, CO2 levels, and humidity.[2]

Issue 2: I am seeing inconsistent or variable results between experiments.

  • Question: Could my cell seeding density be the issue? Answer: Yes, inconsistent cell seeding density can lead to significant variability. Ensure you are seeding a consistent number of cells in each well or flask for all experiments.[1][3]

  • Question: How can I minimize variability in compound preparation? Answer: To minimize variability, prepare a single, large batch of your this compound working solution to be used across all replicates and experiments.[1]

Issue 3: this compound is precipitating out of my culture medium.

  • Question: What can I do to improve the solubility of this compound? Answer: Poor solubility can lead to precipitation. Ensure your stock solution is fully dissolved before diluting it into the culture medium.[1][4] Avoid using concentrations that exceed the solubility limit of this compound in your culture medium.[1] If solubility is a persistent issue, you may need to explore alternative solvents or formulation strategies, though this should be approached with caution as it can impact the compound's activity.[4][5]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock solution. A common approach is to prepare 2X working solutions.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.[1]

  • Incubation:

    • Incubate the plate for your desired treatment duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • After the incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Table 2: Example Data from an MTT Assay with this compound on Hypothetical Cancer Cell Line "X"

This compound Conc. (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2096
0.51.0584
1.00.8064
2.50.6149
5.00.4032
10.00.2520

Visualizations

Hypothetical Signaling Pathway Inhibited by this compound

Dalamid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Downstream_Protein Downstream Effector XYZ_Kinase->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factor->Cell_Cycle_Progression Promotes This compound This compound This compound->XYZ_Kinase Inhibits

Caption: Hypothetical ABC signaling pathway showing inhibition of XYZ Kinase by this compound.

Experimental Workflow for Optimizing this compound Concentration

Dalamid_Optimization_Workflow Start Start: Prepare this compound Stock Solution Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions of this compound Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells with this compound Dilutions Prepare_Dilutions->Treat_Cells Incubate Incubate for 48-72 Hours Treat_Cells->Incubate MTT_Assay Perform MTT Cell Viability Assay Incubate->MTT_Assay Data_Analysis Analyze Data and Determine IC50 MTT_Assay->Data_Analysis End End: Optimal Concentration Determined Data_Analysis->End

Caption: Workflow for determining the optimal concentration of this compound in cell culture.

References

Technical Support Center: In Vitro Assays with Thalidomide Analogs (IMiDs & PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide (B1683933) and its analogs, including Immunomodulatory Drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common problems encountered during in vitro assays.

Core Concepts: Signaling & Workflow

The mechanism of action for these compounds relies on hijacking the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This is typically mediated by the Cereblon (CRBN) E3 ubiquitin ligase.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., Dalamid analog) Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

A typical experimental workflow involves a series of assays to confirm target engagement, ternary complex formation, and ultimately, protein degradation.

Experimental_Workflow Start Start: PROTAC/IMiD Design & Synthesis Target_Engagement 1. Target Engagement Assay (e.g., CETSA) Start->Target_Engagement Ternary_Complex 2. Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Target_Engagement->Ternary_Complex Degradation_Assay 3. Protein Degradation Assay (e.g., Western Blot, HiBiT) Ternary_Complex->Degradation_Assay Data_Analysis 4. Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Validation 5. Validation & Selectivity (e.g., Proteomics, Negative Controls) Data_Analysis->Validation End End: Lead Optimization Validation->End

Caption: General experimental workflow for PROTAC/IMiD characterization.

Quantitative Data Summary

The potency and efficacy of a PROTAC are commonly evaluated by its half-maximal degradation concentration (DC₅₀) and the maximum degradation percentage (Dₘₐₓ). Below are examples of in vitro degradation data for well-characterized PROTACs.

CompoundTarget ProteinE3 Ligase RecruitedCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
MZ1 BRD4VHLHeLa< 100Not specified[1]
MZ1 BRD4VHLH6618Not specified[2]
MZ1 BRD4VHLH83823Not specified[2]
MZ1 BRD4VHLMV4;112-20>95%[3]
ARV-110 Androgen Receptor (AR)CRBNVCaP~1>90%[4][5]
ARV-110 Androgen Receptor (AR)CRBNLNCaP~1>90%[4]

Troubleshooting Guides & FAQs

This section is organized by common in vitro assays.

Ternary Complex Formation Assays (TR-FRET, AlphaLISA)

These proximity-based assays are crucial for confirming that the PROTAC or molecular glue can successfully bring the target protein and the E3 ligase together.

FAQs:

  • Q: My TR-FRET/AlphaLISA assay shows no or a very weak signal for ternary complex formation. What are the initial checks?

    • A: First, systematically verify the integrity and activity of each component.

      • Poor Protein Quality: The target protein or E3 ligase may be misfolded, aggregated, or inactive. Verify protein purity and folding using SDS-PAGE and check for aggregation with Dynamic Light Scattering (DLS).

      • Inactive Compound: The PROTAC or molecular glue may have degraded or be impure. Confirm the chemical structure and purity using methods like NMR and mass spectrometry.

      • Suboptimal Assay Conditions: The buffer conditions, temperature, or reagent concentrations may not be optimal. Ensure the buffer pH and salt concentrations are appropriate and perform a titration of each protein component to find the optimal concentrations.

  • Q: I'm observing a high background signal in my AlphaLISA or TR-FRET assay. What could be the cause?

    • A: High background can obscure the specific signal. Consider the following:

      • Non-specific Binding: The antibodies or proteins might be binding non-specifically to the plate or each other. Increase the detergent concentration (e.g., Tween-20) in your wash buffer or add a blocking agent like BSA.

      • Antibody Issues: The antibody concentration might be too high, or the antibody could have poor specificity. Titrate your antibody to find the optimal concentration that maximizes specific signal while minimizing background.

      • Compound Interference: Some compounds can be autofluorescent, interfering with the assay signal. Run a control with the compound alone to check for interference.

Troubleshooting_Proximity_Assay Problem No or Weak Signal in TR-FRET/AlphaLISA Cause1 Poor Protein Quality (Misfolded, Aggregated) Problem->Cause1 Cause2 Inactive Compound (Degraded, Impure) Problem->Cause2 Cause3 Suboptimal Assay Conditions Problem->Cause3 Solution1 Verify Purity (SDS-PAGE) Check Aggregation (DLS) Cause1->Solution1 Solution2 Confirm Structure (NMR) Check Purity (Mass Spec) Cause2->Solution2 Solution3 Optimize Buffer (pH, Salt) Titrate Reagents Cause3->Solution3

Caption: Logic for troubleshooting weak signals in proximity assays.
Protein Degradation Assays (Western Blot, HiBiT)

These assays are the definitive measure of a degrader's success, quantifying the reduction in target protein levels.

FAQs:

  • Q: My Western blot shows no degradation of the target protein. What should I investigate?

    • A: A lack of degradation can stem from several issues upstream in the mechanism.

      • No Target Engagement: The PROTAC may not be entering the cells or binding to the target. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA).

      • No Ternary Complex Formation: Even with target binding, the ternary complex may not form. Use biophysical assays like TR-FRET or AlphaLISA to directly measure this. If no complex forms, redesigning the linker is often necessary.

      • Proteasome Dysfunction: The target may be ubiquitinated but not degraded if the proteasome is inactive. Include a positive control for proteasome activity or co-treat with a proteasome inhibitor (e.g., MG132) which should rescue the degradation.

      • Low Protein Expression: There may not be enough target protein in your sample to detect a change. Confirm the protein expression level in your cell line and consider enriching your sample via immunoprecipitation if necessary.[6]

  • Q: I see multiple bands or bands at the wrong molecular weight on my Western blot. What does this mean?

    • A: Unexpected bands can be confusing. Here are some possible explanations:

      • Protein Degradation Products: The sample may have degraded during preparation. Always use fresh samples and add protease inhibitors to your lysis buffer.[7]

      • Antibody Non-specificity: The primary antibody may be binding to other proteins. Run a negative control (e.g., lysate from a cell line that doesn't express the target) to check for non-specific binding.

      • Splice Variants or PTMs: The antibody might be detecting different isoforms or post-translationally modified versions of your protein.

  • Q: My HiBiT assay shows a low signal or no change with treatment. How can I troubleshoot this?

    • A: Low signal in a HiBiT assay can be due to several factors:

      • Inefficient CRISPR Knock-in: If you created a cell line with an endogenous HiBiT tag, the knock-in efficiency might be low. Verify the presence of the HiBiT-tagged protein by Western blot using an anti-HiBiT antibody.

      • Lysine (B10760008) Residues on Tag: In some cases, the lysine residues on the HiBiT tag itself can be ubiquitinated, leading to artifacts. Consider using a lysine-free version of the tag (HiBiT-RR) if you suspect this is an issue.[8]

      • Lysis and Detection Reagent Issues: Ensure the lytic detection reagent is prepared fresh and that the incubation time is sufficient for complete cell lysis and signal generation.[9]

Target Engagement Assays (CETSA)

CETSA is a powerful method to confirm that your compound is binding to its intended target within the complex environment of the cell.

FAQs:

  • Q: I don't observe a thermal shift (ΔTm) in my CETSA experiment. Does this mean my compound isn't binding?

    • A: Not necessarily. While a lack of a shift can indicate no binding, other factors could be at play:

      • Insufficient Compound Concentration: The intracellular concentration of your compound may not be high enough to occupy a significant fraction of the target protein. Try increasing the concentration or the incubation time.

      • No Stabilization upon Binding: Not all ligand-protein interactions result in a significant change in thermal stability. This is a known limitation of the assay.

      • Poor Protein Quality: The target protein may be unstable or aggregated in your cell lysate, which can mask a stabilization effect. Ensure you are using fresh lysates and appropriate buffer conditions.

  • Q: My CETSA results are not reproducible. What can I do to improve consistency?

    • A: Reproducibility in CETSA can be challenging. Pay close attention to the following:

      • Heating and Cooling: Ensure uniform and precise heating of all samples. Use a PCR machine with a heated lid to prevent evaporation and ensure consistent temperature across the block. A controlled cooling step is also important.

      • Cell Density and Lysis: Variations in cell number and lysis efficiency can lead to inconsistent protein concentrations. Ensure consistent cell plating and complete lysis.

      • Sample Handling: Minimize freeze-thaw cycles of your cell lysates, as this can affect protein stability.

Detailed Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

Objective: To quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC₅₀. For a time-course experiment, treat cells with a fixed PROTAC concentration and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[11]

Protocol 2: HiBiT Lytic Assay for Protein Degradation

Objective: To quantitatively measure the levels of a HiBiT-tagged protein in a lytic format.

Methodology:

  • Cell Plating: Seed cells endogenously expressing the HiBiT-tagged target protein in a white, opaque-walled multi-well plate.

  • Compound Treatment: Treat cells with serial dilutions of the degrader compound for the desired duration.

  • Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the provided lytic buffer according to the manufacturer's instructions.[9]

  • Cell Lysis and Signal Generation: Add the prepared lytic reagent directly to the wells. This lyses the cells and allows the LgBiT protein to bind to the HiBiT tag, generating a luminescent signal.[9]

  • Incubation: Incubate for 10 minutes at room temperature to ensure complete lysis and signal stabilization.[9]

  • Measurement: Read the luminescence on a plate luminometer.

  • Data Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal indicates degradation of the HiBiT-tagged protein. Calculate parameters such as DC₅₀ and Dₘₐₓ by fitting the data to a dose-response curve.[9]

Protocol 3: TR-FRET Assay for Ternary Complex Formation

Objective: To measure the PROTAC-induced proximity of a target protein and an E3 ligase.

Methodology:

  • Reagent Preparation: Use tagged proteins (e.g., GST-tagged target protein and His-tagged CRBN) and corresponding terbium (Tb)- and fluorophore-labeled antibodies (e.g., Tb-anti-GST and AF488-anti-His). Prepare serial dilutions of the PROTAC.[12]

  • Assay Setup: In a low-volume 384-well plate, add the PROTAC dilutions.

  • Protein Addition: Add a mixture of the GST-tagged target protein and the Tb-anti-GST antibody. Incubate for 30 minutes. Then, add a mixture of the His-tagged CRBN and the AF488-anti-His antibody.[12]

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 180 minutes) to allow for complex formation and signal stabilization.[12]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the ratio against the PROTAC concentration, with the peak indicating the optimal concentration for ternary complex formation.[12]

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To assess the thermal stabilization of a target protein upon PROTAC binding in intact cells.[13]

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the PROTAC or a vehicle control for 1-2 hours at 37°C.[13]

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by a cooling step.[13]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[13]

  • Sample Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature by Western blot.

  • Data Analysis: Quantify the band intensities and normalize them to the intensity of the sample from the lowest temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve. A rightward shift in the curve for the PROTAC-treated sample indicates target engagement.[13]

References

Dalamid Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Dalamid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects are unintended interactions of a drug with proteins or molecules other than its intended therapeutic target. For a targeted agent like this compound, which is designed to modulate a specific biological pathway, off-target binding can lead to unforeseen cellular responses, toxicity, or a misinterpretation of its mechanism of action. These effects are a significant concern as they can impact the reliability of experimental results and the safety profile of a potential therapeutic.

Q2: I'm observing a phenotype in my cell-based assay that is inconsistent with the known function of this compound's primary target. How can I determine if this is an off-target effect?

A2: Observing an unexpected phenotype is a common indicator of potential off-target activity. To investigate this, a multi-step approach is recommended:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding in a cellular context.[1][2][3][4][5]

  • Dose-Response Analysis: Conduct a dose-response experiment. If the unexpected phenotype occurs at a significantly different concentration than that required for on-target activity, it may suggest an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Employ a different inhibitor with a distinct chemical structure that targets the same primary protein as this compound. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis that the effect of this compound is off-target.[6][7]

  • Rescue Experiment: If feasible, perform a rescue experiment. Expressing a drug-resistant mutant of the primary target should reverse the on-target effects. If the unexpected phenotype persists, it is likely due to off-target interactions.[6]

Q3: How can I proactively identify potential off-targets of this compound?

A3: Proactively identifying off-targets is crucial for understanding the complete biological activity of this compound. Several methods can be employed:

  • In Silico Prediction: Computational tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to the binding sites of other proteins.[8]

  • Kinome Profiling: If this compound is a kinase inhibitor, screening it against a large panel of purified kinases (kinome profiling) is the most direct way to determine its selectivity and identify unintended kinase targets.[9][10][11][12][13][14]

  • Chemoproteomics: Techniques like affinity purification-mass spectrometry (AP-MS) can identify proteins from a cell lysate that bind to an immobilized version of this compound.

  • Phenotypic Screening: This approach involves screening this compound across a variety of cell lines with different genetic backgrounds to identify unexpected cellular responses, which can then be investigated to uncover novel targets.[15][16][17]

Q4: My experimental results with this compound are inconsistent across different cell lines. What could be the cause?

A4: Inconsistent results across cell lines can be due to several factors:

  • Cell Line-Specific Off-Target Effects: The expression levels of off-target proteins can vary significantly between different cell lines. An off-target that is highly expressed in one cell line but not another could lead to a cell-type-specific phenotype.

  • Differential Expression of the Primary Target: The expression and activity of the intended target of this compound can also differ between cell lines, leading to varied responses.

  • Presence of Compensatory Signaling Pathways: Some cell lines may have active compensatory signaling pathways that are activated upon inhibition of this compound's primary target, masking the expected phenotype.

Troubleshooting Guides

Problem 1: High background signal in a kinase assay with this compound.
  • Possible Cause:

    • Contaminated Reagents: Buffers, substrates, or water may be contaminated.

    • High Enzyme Concentration: Excessive kinase concentration can lead to high basal activity.

    • Compound Interference: this compound itself might interfere with the assay's detection system (e.g., fluorescence or luminescence).

    • Non-Specific Binding: The substrate or ATP may bind non-specifically to the assay plate.

  • Troubleshooting Steps:

    • Run Proper Controls: Include "no enzyme," "no substrate," and "compound only" controls to identify the source of the high background.[18][19]

    • Check Reagent Purity: Use fresh, high-quality reagents and ultrapure water.

    • Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration that gives a good signal-to-noise ratio.[19]

    • Test for Compound Interference: Run the assay with this compound but without the enzyme to see if the compound itself affects the readout.

    • Use Appropriate Assay Plates: Use low-binding plates to minimize non-specific interactions.

    • Optimize Blocking and Washing Steps: Ensure that blocking is sufficient and washing steps are thorough to reduce non-specific binding.[8][20]

Problem 2: Unexpected cytotoxicity observed at effective concentrations of this compound.
  • Possible Cause:

    • Off-Target Toxicity: this compound may be inhibiting a protein essential for cell survival.

    • On-Target Toxicity: Inhibition of the primary target itself may be cytotoxic in the specific cell line being used.

    • Compound Solubility Issues: Precipitation of this compound at high concentrations can lead to non-specific toxic effects.

  • Troubleshooting Steps:

    • Perform a Kinome-Wide Selectivity Screen: This can identify unintended kinase targets that may be responsible for the cytotoxicity.

    • Counter-Screen in a Target-Negative Cell Line: Test this compound in a cell line that does not express the intended target. If cytotoxicity persists, it is likely due to an off-target effect.

    • Validate On-Target Toxicity: Use a genetic approach (e.g., siRNA or CRISPR) to knockdown the primary target. If this phenocopies the cytotoxicity, it suggests an on-target effect.

    • Check Compound Solubility: Visually inspect the cell culture medium for any signs of compound precipitation.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table illustrates how to present data from a kinase profiling experiment. It shows the half-maximal inhibitory concentration (IC50) of this compound against its intended target and a selection of potential off-target kinases. A higher IC50 value indicates lower potency.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 15 1
Off-Target Kinase A35023
Off-Target Kinase B1,20080
Off-Target Kinase C>10,000>667
Off-Target Kinase D855.7

Interpretation: this compound shows good selectivity for its primary target over Off-Target Kinases B and C. However, it is less selective against Off-Target Kinases A and D, suggesting that at higher concentrations, these kinases may be inhibited, potentially leading to off-target effects.

Table 2: Quantitative Analysis of Ikaros and Aiolos Degradation by this compound

Assuming this compound functions as an immunomodulatory drug (IMiD), this table presents hypothetical quantitative data on the degradation of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). DC50 is the concentration required to degrade 50% of the protein.

ProteinDC50 (nM)
Ikaros (IKZF1)50
Aiolos (IKZF3)75

Interpretation: This data indicates that this compound induces the degradation of both Ikaros and Aiolos in a concentration-dependent manner, a key mechanism of action for IMiDs.[21][22][23][24][25]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its intended target protein in intact cells.[1][2][3][4][5]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting or other protein detection methods.

  • Data Analysis: Quantify the amount of soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.[6]

Protocol 2: Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a panel of kinases.[9][11][12][13][14]

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Kinase Reaction: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.

  • Inhibitor Addition: Add the diluted this compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinases for a set period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Normalize the data to the controls and plot the percentage of kinase activity against the this compound concentration. Calculate the IC50 value for each kinase to determine the selectivity profile.

Protocol 3: GUIDE-seq for Unbiased Off-Target Identification

Objective: To identify the genome-wide off-target cleavage sites of a CRISPR-Cas9 system, which can be adapted to identify off-target effects of small molecules that may induce DNA damage.[26][27][28][29][30]

Methodology:

  • Cell Transfection: Co-transfect cells with the CRISPR-Cas9 components (Cas9 and sgRNA) and a short, double-stranded oligodeoxynucleotide (dsODN) tag.

  • dsODN Integration: When the Cas9 nuclease creates a double-strand break (DSB) at on- and off-target sites, the dsODN tag is integrated by the cell's DNA repair machinery.

  • Genomic DNA Isolation and Library Preparation: Isolate genomic DNA, fragment it, and perform library preparation for next-generation sequencing (NGS). This involves ligating sequencing adapters.

  • Enrichment of Tagged Fragments: Use PCR to specifically amplify the genomic DNA fragments that contain the integrated dsODN tag.

  • Next-Generation Sequencing: Sequence the enriched library.

  • Data Analysis: Map the sequencing reads back to a reference genome. The locations where the dsODN tag is found represent the on- and off-target cleavage sites.

Mandatory Visualization

Dalamid_Signaling_Pathway cluster_0 This compound Action cluster_1 Neosubstrate Degradation cluster_2 Downstream Effects This compound This compound CRBN CRBN This compound->CRBN binds E3_Ligase_Complex CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase_Complex recruits Ikaros_Aiolos Ikaros (IKZF1) Aiolos (IKZF3) E3_Ligase_Complex->Ikaros_Aiolos targets Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome MYC_IRF4 c-MYC & IRF4 Downregulation Proteasome->MYC_IRF4 leads to Cell_Death Tumor Cell Apoptosis MYC_IRF4->Cell_Death

Caption: Hypothetical signaling pathway of this compound as an immunomodulatory agent.

Off_Target_Workflow Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Dose_Response Dose-Response Analysis Confirm_On_Target->Dose_Response Identify_Off_Targets Identify Potential Off-Targets Dose_Response->Identify_Off_Targets In_Silico In Silico Prediction Identify_Off_Targets->In_Silico Computational Kinome_Profiling Kinome Profiling Identify_Off_Targets->Kinome_Profiling Biochemical Chemoproteomics Chemoproteomics Identify_Off_Targets->Chemoproteomics Cell-based Validate_Off_Target Validate Off-Target Interaction In_Silico->Validate_Off_Target Kinome_Profiling->Validate_Off_Target Chemoproteomics->Validate_Off_Target Rescue_Experiment Rescue Experiment Validate_Off_Target->Rescue_Experiment Knockdown_Knockout Knockdown/Knockout of Potential Off-Target Validate_Off_Target->Knockdown_Knockout End Off-Target Effect Confirmed Rescue_Experiment->End Knockdown_Knockout->End

Caption: Experimental workflow for identifying and validating off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Delamanid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Delamanid (B1670213). Delamanid is a hydrophobic small molecule with limited aqueous solubility, presenting challenges for oral administration and therapeutic efficacy.[1]

Frequently Asked Questions (FAQs)

Q1: What is Delamanid and why is its bioavailability a concern?

Delamanid is a nitro-dihydro-imidazooxazole derivative used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[2][3] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall.[4][5] Delamanid is a hydrophobic molecule with very low aqueous solubility (<0.017 mg/L), which can lead to poor dissolution in the gastrointestinal tract and consequently, low and variable oral bioavailability.[1] Enhancing its bioavailability is critical to ensure consistent and effective therapeutic concentrations in patients.

Q2: What are the primary strategies for improving the bioavailability of Delamanid?

Several formulation strategies have been investigated to enhance the oral bioavailability of Delamanid. The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): This is the strategy used in the commercial formulation (Deltyba™).[1] By dispersing Delamanid in a polymer matrix in an amorphous state, its apparent solubility and dissolution rate are significantly increased compared to the crystalline form.[1][6]

  • Nanoencapsulation: This technique involves encapsulating Delamanid into nanoparticles, which increases the surface area for dissolution.[1][7] Emulsification-based methods have been successfully used to create stable Delamanid-loaded nanoparticles.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs like Delamanid, forming inclusion complexes with enhanced aqueous solubility.[8][9]

  • Lipid-Based Formulations: Formulating Delamanid in lipid-based systems can improve its absorption by utilizing the body's natural lipid absorption pathways.[10][11]

Q3: What is the mechanism of action of Delamanid?

Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis. The activation is mediated by the F420-dependent nitroreductase enzyme system.[2][12] Once activated, Delamanid inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[4][13] This disruption of the cell wall leads to bacterial cell death.

Delamanid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Delamanid_prodrug Delamanid (Prodrug) F420_system F420-dependent Nitroreductase (Ddn) Delamanid_prodrug->F420_system Activation Activated_Delamanid Activated Delamanid (Reactive Nitrogen Species) F420_system->Activated_Delamanid Mycolic_Acids Methoxy- & Keto- Mycolic Acids Activated_Delamanid->Mycolic_Acids Inhibition of Synthesis Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->Mycolic_Acids Cell_Wall Cell Wall Disruption & Bacterial Lysis Mycolic_Acids->Cell_Wall Impaired Incorporation

Delamanid's Mechanism of Action in M. tuberculosis.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)
Issue Potential Cause Troubleshooting Steps
Low drug loading achievable in the ASD. Poor miscibility of Delamanid with the chosen polymer.Screen different polymers such as HPMCP, HPMCAS, or PVPVA.[6] Consider using a lower drug-to-polymer ratio.
Crystallization of Delamanid during storage. The amorphous form is thermodynamically unstable. High humidity and temperature can accelerate crystallization.Store the ASD under controlled, low-humidity conditions. Incorporate stabilizing excipients. Consider forming a salt of Delamanid before creating the ASD.[6]
Incomplete drug release during in vitro dissolution. "Parachute effect" where the supersaturated concentration of the drug rapidly crashes out as crystals.Optimize the polymer grade and concentration. Use a two-stage dissolution test to better mimic physiological conditions.[6]
Nanoencapsulation
Issue Potential Cause Troubleshooting Steps
Large and polydisperse nanoparticles. Inefficient homogenization or inappropriate stabilizer concentration.Optimize the energy input during emulsification (e.g., sonication time/power or homogenization pressure).[1] Screen different stabilizers and their concentrations (e.g., lecithin (B1663433), HPMC).[1]
Drug leakage from nanoparticles. Poor encapsulation efficiency or instability of the nanoparticle structure.Select a more suitable organic solvent for Delamanid.[1] Optimize the drug-to-stabilizer ratio.
Particle aggregation upon storage. Insufficient surface stabilization.Ensure adequate concentration of a steric stabilizer like HPMC. Consider freeze-drying the nano-suspension with a cryoprotectant.

Data on Bioavailability Improvement Strategies

Formulation Strategy Key Findings Reference
Amorphous Solid Dispersion (ASD) with HPMCP The commercial formulation utilizes this approach to improve oral bioavailability. Can be sensitive to storage conditions.[1]
Nanoencapsulation (Emulsification) Formulations with a 1:1 mass ratio of lecithin and HPMC formed stable 250 nm emulsion droplets with 40% Delamanid loading. Showed dramatically enhanced dissolution kinetics.[1][7]
Cyclodextrin Complexation HP-β-CD resulted in a 54-fold increase in the aqueous solubility of Delamanid.[8]
Lipid-Based Formulations (Non-digestible) Formulations with selachyl alcohol and phytantriol (B1228177) significantly extended the absorption time (Tmax) in rats compared to an aqueous suspension.[10][11]

Experimental Protocols

Preparation of Delamanid Amorphous Solid Dispersion (ASD)

This protocol is based on the solvent evaporation method.

Materials:

Procedure:

  • Dissolve Delamanid and HPMCP in a 1:3 ratio (w/w) in a suitable solvent system (e.g., a mixture of DCM and MeOH).

  • Ensure complete dissolution of both components to form a clear solution.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid film is formed.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the ASD (e.g., 40°C) for 24-48 hours to remove residual solvent.

  • The resulting solid can be milled or sieved to obtain a powder of uniform particle size.

  • Characterize the ASD for its amorphous nature using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

ASD_Workflow Start Start: Delamanid & HPMCP Dissolution Dissolve in DCM/MeOH Start->Dissolution Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Milling/Sieving Drying->Milling Characterization Characterization (PXRD, DSC) Milling->Characterization End End: Delamanid ASD Powder Characterization->End

Workflow for Amorphous Solid Dispersion Preparation.
Preparation of Delamanid Nanoparticles via Emulsification

This protocol describes the preparation of Delamanid-loaded nanoparticles followed by spray drying.

Materials:

  • Delamanid

  • Lecithin

  • Hydroxypropyl methylcellulose (HPMC)

  • Dichloromethane (DCM)

  • Deionized water

  • High-pressure homogenizer or probe sonicator

  • Spray dryer

Procedure:

  • Organic Phase Preparation: Dissolve Delamanid and lecithin in DCM. For example, at a concentration of 6.67% w/w Delamanid and 5% w/w lecithin.[1]

  • Aqueous Phase Preparation: Dissolve HPMC in deionized water (e.g., 8% w/w).

  • Emulsification: Add the organic phase to the aqueous phase and subject the mixture to high-energy emulsification using a high-pressure homogenizer or a probe sonicator to form a nanoemulsion.

  • Solvent Removal: The DCM is typically removed during the subsequent spray-drying step due to its high volatility.

  • Spray Drying: Atomize the nanoemulsion into a heated chamber of a spray dryer to evaporate the water and DCM, resulting in a dry powder of Delamanid-loaded nanoparticles.

  • Characterize the resulting nanoparticles for size, morphology, drug loading, and dissolution profile.

Nanoencapsulation_Workflow cluster_phases Phase Preparation Organic_Phase Organic Phase: Delamanid + Lecithin in DCM Emulsification High-Pressure Homogenization Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase: HPMC in Water Aqueous_Phase->Emulsification Spray_Drying Spray Drying Emulsification->Spray_Drying Characterization Characterization (Size, Loading) Spray_Drying->Characterization End End: Delamanid Nanoparticle Powder Characterization->End

Workflow for Nanoencapsulation via Emulsification.

References

Dalamid experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental variability and reproducibility when working with Dalamid.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our cell viability assays with this compound. What could be the cause?

A1: Batch-to-batch variability with this compound can stem from several factors. We recommend the following troubleshooting steps:

  • Purity and Characterization: Ensure each new batch of this compound is independently verified for purity (e.g., via HPLC) and identity (e.g., via mass spectrometry). Minor impurities can have significant biological effects.

  • Solubility and Formulation: this compound is sparingly soluble in aqueous solutions. Ensure complete solubilization in the recommended solvent (e.g., DMSO) before preparing your final working concentrations. Inconsistent stock solution preparation is a common source of error.

  • Storage and Handling: Aliquot this compound stock solutions and store them at the recommended temperature (-80°C) to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect from light where necessary.

Q2: Our experimental results with this compound are inconsistent across different cell lines. Why might this be happening?

A2: The cellular response to this compound can be highly context-dependent. Here are key considerations:

  • Target Expression Levels: The expression level of this compound's primary target, Kinase X, can vary significantly between cell lines. We recommend quantifying target expression via Western blot or qPCR to correlate with the observed phenotypic response.

  • Off-Target Effects: At higher concentrations, this compound may engage off-target proteins. These off-targets and their expression levels can differ between cell types, leading to varied responses.

  • Cellular Metabolism: Differences in how cell lines metabolize this compound can alter its effective intracellular concentration and activity.

Troubleshooting Guides

Guide 1: Poor Reproducibility in Western Blot Analysis of Phospho-Target Y

If you are experiencing inconsistent phosphorylation of Target Y upon this compound treatment, follow this guide.

Potential Problem: Inconsistent inhibition of the upstream Kinase X by this compound.

Troubleshooting Workflow:

G cluster_0 Start: Inconsistent Phospho-Target Y Signal cluster_1 Experimental Setup Review cluster_2 Assay Execution cluster_3 Outcome A Verify this compound Stock (Concentration, Age, Storage) B Check Cell Plating Density (Ensure consistency) A->B C Standardize this compound Treatment (Time, Concentration) B->C D Optimize Lysis Buffer (Include phosphatase inhibitors) C->D E Quantify Total Protein (Normalize loading) D->E F Run Internal Controls (Positive/Negative) E->F G Reproducible Signal F->G G ReceptorZ Receptor Z KinaseX Kinase X ReceptorZ->KinaseX Activates TargetY Target Y KinaseX->TargetY Phosphorylates EffectorW Effector W TargetY->EffectorW Activates Response Cellular Response (e.g., Apoptosis) EffectorW->Response This compound This compound This compound->KinaseX Inhibits

Technical Support Center: Dealing with Exemplar Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

As no public domain information is available for a compound named "Dalamid," this technical support center has been created for a representative small molecule inhibitor, referred to as "Exemplar," to address common challenges related to its degradation in solution. This guide is intended for researchers, scientists, and drug development professionals to help troubleshoot and ensure the integrity of their experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Exemplar in a stock solution?

A1: Several factors can contribute to the degradation of small molecule inhibitors like Exemplar in solution. The main causes are chemical instability and photodegradation.[1] Key factors include:

  • Temperature: High temperatures can accelerate the rate of chemical reactions, including degradation pathways like hydrolysis and oxidation.[2][3] Conversely, repeated freeze-thaw cycles can also lead to compound precipitation and degradation.[4][5]

  • pH: The stability of many drugs is pH-dependent. Most drugs are stable in a pH range of 4 to 8.[2][6][7] Solutions that are too acidic or too basic can catalyze hydrolytic degradation.[6][8]

  • Solvent: The choice and purity of the solvent are critical. While DMSO is a common solvent for creating high-concentration stock solutions, the presence of water can lead to hydrolysis.[4] Using high-purity, anhydrous solvents is recommended.[4]

  • Light Exposure: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds.[3][4][9]

  • Oxidation: The presence of oxygen can lead to the oxidation of susceptible functional groups within the molecule.[3][4][9] This can be accelerated by exposure to air, light, heat, or the presence of trace metal ions.[9][10]

  • Excipient Interactions: In formulated drug products, interactions with excipients can lead to degradation. These interactions can be chemical, leading to the breakdown of the active pharmaceutical ingredient (API), or physical, affecting properties like dissolution.[11][12][13]

Q2: I'm observing a gradual loss of biological activity in my multi-day cell-based assay. What is the likely cause?

A2: A time-dependent loss of activity in a long-term experiment often points to the degradation of the compound in the cell culture medium.[14] The standard incubation conditions for cell culture (37°C, 5% CO2, aqueous environment) can promote hydrolysis or other degradation pathways. It is also possible that the compound is adsorbing to the plasticware of your assay plates.

Q3: A precipitate has formed in my stock solution after thawing. Is the compound degraded?

A3: Not necessarily. Precipitation upon thawing often indicates that the compound's solubility limit has been exceeded at the lower storage temperature or that the solvent is not ideal for freeze-thaw cycles.[14] While this is a physical instability, it can affect the accuracy of your experimental concentrations. To resolve this, gently warm the solution to room temperature and vortex thoroughly to ensure it is fully redissolved before use.[4] To prevent this, consider preparing more dilute stock solutions or using a different solvent.

Q4: My stock solution has changed color. What does this signify?

A4: A change in color is a strong indicator of chemical degradation, often due to oxidation or photolysis.[4][13] If you observe a color change, it is recommended to discard the stock solution and prepare a fresh one, taking precautions to protect it from light and oxygen.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to Exemplar degradation in solution.

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time Chemical degradation of Exemplar in the experimental medium.1. Confirm the purity of your stock solution using an analytical method like HPLC or LC-MS.[4] 2. If degradation is confirmed, prepare a fresh stock solution. 3. Assess the stability of Exemplar in your specific experimental buffer or medium over the time course of your experiment.[14]
Precipitate forms in the stock solution upon thawing The compound has low solubility at lower temperatures, or the solvent has absorbed water.1. Gently warm the vial to room temperature and vortex to redissolve the compound.[4] 2. Ensure the compound is fully dissolved before making dilutions. 3. Use anhydrous solvent for preparing stock solutions.[4] 4. Consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[14]
Color change observed in the stock solution Oxidation or another form of chemical degradation.1. Discard the stock solution.[4] 2. Prepare a fresh stock solution using high-purity, anhydrous solvent. 3. If the compound is known to be oxygen-sensitive, consider storing it under an inert gas (e.g., argon or nitrogen).[4]
Inconsistent experimental results Inaccurate concentration due to partial degradation or precipitation.1. Visually inspect your stock and working solutions for any signs of precipitation or color change before each use. 2. Perform a quick quality control check on stored solutions before starting a new set of experiments.[14] 3. Ensure your solution preparation protocols are standardized.[14]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[15][16][17]

Objective: To assess the stability of Exemplar under various stress conditions.

Materials:

  • Exemplar

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of Exemplar in a 50:50 mixture of acetonitrile and 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Analyze the samples by HPLC.[1]

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of Exemplar in a 50:50 mixture of acetonitrile and 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Analyze the samples by HPLC.[1]

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of Exemplar in a 50:50 mixture of acetonitrile and water.

    • Add an equal volume of 3% H₂O₂.[1]

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points.

    • Analyze the samples by HPLC.[1]

  • Photolytic Degradation:

    • Prepare a 1 mg/mL solution of Exemplar in a 50:50 mixture of acetonitrile and water.

    • Expose the solution to a light source (e.g., UV lamp).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both solutions at various time points.

    • Analyze the samples by HPLC.[1]

Data Analysis:

  • For each condition and time point, calculate the percentage of Exemplar remaining by comparing its peak area to the time-zero sample.

  • Observe the formation of new peaks, which represent degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS

Objective: To identify and characterize the degradation products of Exemplar.

Procedure:

  • Sample Preparation: Use the degraded samples generated from the forced degradation study.

  • LC-MS Analysis:

    • Inject the samples into an LC-MS system.

    • Scan Mode: Use full scan mode (e.g., m/z 100-1000) to detect all ions.

    • Data Analysis:

      • Extract the mass spectra for each new peak from the total ion chromatogram (TIC).

      • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

      • Use the accurate mass to predict the elemental composition of the degradation products.

      • Perform fragmentation analysis (MS/MS) to obtain structural information.[1]

Data Presentation

The following table provides a template with hypothetical data for a stability study of Exemplar under various storage conditions, as analyzed by HPLC.

Storage Condition Time Point Purity (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
-80°C 0 hours99.8< 0.1< 0.1
24 hours99.7< 0.1< 0.1
7 days99.60.1< 0.1
30 days99.50.20.1
-20°C 0 hours99.8< 0.1< 0.1
24 hours99.50.2< 0.1
7 days98.90.50.2
30 days97.21.20.8
4°C 0 hours99.8< 0.1< 0.1
24 hours98.11.10.3
7 days95.32.81.1
30 days88.76.53.2
Room Temp (25°C) 0 hours99.8< 0.1< 0.1
24 hours92.44.32.1
7 days78.912.66.8
30 days55.125.413.7

Visualizations

workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_qc Quality Control prep Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) aliquot Aliquot into single-use tubes prep->aliquot store Store at -80°C, protected from light aliquot->store thaw Thaw aliquot and bring to room temperature store->thaw dilute Prepare working solution in experimental buffer thaw->dilute assay Perform experiment dilute->assay analyze Analyze a sample of the working solution by HPLC/LC-MS dilute->analyze check Check for degradation products or precipitation analyze->check check->prep Prepare fresh if degraded check->assay Proceed if stable

Caption: Workflow for preparing and handling Exemplar solutions.

troubleshooting_tree start Inconsistent or negative experimental results observed q1 Visually inspect stock solution (Precipitate, color change?) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Discard stock solution. Prepare fresh stock following best practices. a1_yes->sol1 q2 Analyze stock solution by HPLC/LC-MS. Is purity < 95%? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->sol1 sol2 Review storage and handling procedures. Use aliquots, avoid freeze-thaw cycles. a2_no->sol2 sol3 Compound may be unstable in experimental buffer. Perform stability study in buffer. sol2->sol3

Caption: A decision tree for troubleshooting Exemplar degradation.

degradation_pathways cluster_pathways Common Degradation Pathways Exemplar Exemplar (Active Compound) Hydrolysis Hydrolysis (catalyzed by H+ or OH-) Exemplar->Hydrolysis Oxidation Oxidation (reaction with O2) Exemplar->Oxidation Photolysis Photolysis (degradation by light) Exemplar->Photolysis Degradant_A Degradation Product A (Inactive/Toxic) Hydrolysis->Degradant_A Degradant_B Degradation Product B (Inactive/Toxic) Oxidation->Degradant_B Degradant_C Degradation Product C (Inactive/Toxic) Photolysis->Degradant_C

Caption: Common degradation pathways for small molecules.

References

unexpected results with Dalamid treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dalamid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing common questions that may arise during experiments involving this compound.

Troubleshooting Guides

This section provides answers to specific issues you might encounter during your experiments with this compound.

Issue 1: Higher than expected cytotoxicity or cell death.

Q: We are observing significant cell death in our cultures treated with this compound, even at concentrations reported to be safe. What could be the cause?

A: Several factors could contribute to unexpected cytotoxicity. Consider the following possibilities:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. It is crucial to run a vehicle control (media with the same concentration of the solvent) to rule this out.[1]

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound.[1] A dose-response curve should be performed for your specific cell line to determine the optimal concentration.

  • Contamination: Microbial contamination (bacteria, yeast, mold, or mycoplasma) can induce cell death.[2][3][4] Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.

  • Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations.

  • Compound Degradation: Improper storage or handling of this compound could lead to degradation into more toxic substances.

Issue 2: Inconsistent or non-reproducible results between experiments.

Q: Our experimental results with this compound are highly variable between replicates. What are the potential sources of this inconsistency?

A: Variability in results can be frustrating. Here are some common causes:

  • Inconsistent Cell Seeding Density: Ensure a uniform number of cells is seeded in each well or flask.[1]

  • Edge Effects in Culture Plates: The outer wells of culture plates are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and drug response. It is advisable to avoid using the outer wells for treatment groups.[1]

  • Reagent Variability: Use the same lot of reagents (media, serum, supplements) across all experiments to minimize variability.[3]

  • Passage Number: Cells at a high passage number may exhibit altered phenotypes and drug responses. It is recommended to use cells within a consistent and low passage range.

  • Compound Instability: If this compound is unstable in your culture medium, its effective concentration may decrease over the incubation period. Consider preparing fresh working solutions for each experiment and minimizing the time between preparation and addition to cells.[1]

Issue 3: Unexpected off-target effects or changes in cellular phenotype.

Q: We are observing phenotypic changes in our cells that are not consistent with the known mechanism of action of this compound. How can we investigate this?

A: Unexpected phenotypic changes may indicate off-target effects or interactions with other cellular pathways.

  • Pathway Analysis: this compound might be interacting with signaling pathways other than its intended target. A broader analysis of key signaling pathways could reveal these off-target interactions.

  • Literature Review: Conduct a thorough literature search for any reported off-target effects of compounds with similar chemical structures to this compound.

  • Control Experiments: Use appropriate positive and negative controls to ensure that the observed effects are specific to this compound treatment.

  • Cell Line Misidentification: Cell line cross-contamination is a known issue in research.[2] It is advisable to authenticate your cell line to ensure you are working with the correct model.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A: this compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. The final DMSO concentration in the medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q2: How should this compound be stored?

A: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.

Q3: Is this compound stable in aqueous solutions?

A: The stability of this compound in aqueous solutions like cell culture media can vary. It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure consistent activity.[1]

Q4: What are the known off-target effects of this compound?

A: Currently, there is limited data on the off-target effects of this compound. Researchers should be aware of the possibility of off-target activities and are encouraged to report any unexpected findings.

Data Presentation

Table 1: Troubleshooting High Cytotoxicity

Potential CauseRecommended ActionControl Experiment
Solvent ToxicityReduce final solvent concentrationVehicle control (solvent only)
Cell Line SensitivityPerform dose-response curveUntreated cells
ContaminationTest for microbial contaminationSentinel plates (media only)
Incorrect DosageVerify all calculationsRe-prepare solutions
Compound DegradationUse fresh aliquots for each experimentCompare with a newly prepared stock

Table 2: Investigating Inconsistent Results

Potential CauseRecommended ActionControl Experiment
Inconsistent SeedingStandardize cell seeding protocolCell count verification
Edge EffectsAvoid using outer wells of platesPlate uniformity assessment
Reagent VariabilityUse a single lot of reagentsTest new lots before use
High Passage NumberUse low passage number cellsCompare results from different passages
Compound InstabilityPrepare fresh working solutionsTime-course stability assay

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a general method for determining the cytotoxic effects of this compound on a cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).[1]

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

  • Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the negative control.

Protocol 2: Mycoplasma Contamination Testing

Regularly testing for mycoplasma is crucial for maintaining healthy cell cultures.

Materials:

  • Cell culture supernatant

  • Mycoplasma detection kit (e.g., PCR-based or bioluminescence-based)

  • Appropriate equipment for the chosen kit (e.g., PCR machine, luminometer)

Procedure:

  • Collect the supernatant from your cell cultures. It is recommended to test cultures that have been growing for at least 48-72 hours without antibiotics.

  • Follow the instructions provided with your chosen mycoplasma detection kit.

  • Include positive and negative controls provided with the kit to ensure the validity of the results.

  • If a positive result is obtained, discard the contaminated cell line and decontaminate the incubator and biosafety cabinet.[4]

Visualizations

Dalamid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Complex Transcription Factor Complex Kinase_B->TF_Complex Activates Target_Gene Target Gene Expression TF_Complex->Target_Gene Promotes Cellular_Response Cellular Response (e.g., Apoptosis) Target_Gene->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow cluster_investigation Investigation Steps Start Unexpected Result Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Inspect Reagents (Lot #, Expiry) Start->Check_Reagents Check_Culture Examine Cell Culture (Contamination, Passage #) Start->Check_Culture Run_Controls Run Additional Controls Check_Protocol->Run_Controls Check_Reagents->Run_Controls Check_Culture->Run_Controls Repeat_Exp Repeat Experiment Run_Controls->Repeat_Exp Result Result Repeat_Exp->Result Problem Resolved? Consult_Support Consult Technical Support End_No Document & Escalate Consult_Support->End_No Further Investigation Result->Consult_Support No End_Yes Document Findings Result->End_Yes Yes Problem_Cause_Relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem High Cytotoxicity Cause1 Solvent Toxicity Problem->Cause1 Cause2 Incorrect Concentration Problem->Cause2 Cause3 Contamination Problem->Cause3 Cause4 Cell Line Sensitivity Problem->Cause4 Solution1 Run Vehicle Control Cause1->Solution1 Solution2 Verify Calculations Cause2->Solution2 Solution3 Test for Mycoplasma Cause3->Solution3 Solution4 Perform Dose-Response Cause4->Solution4

References

Technical Support Center: Preventing Dalamid Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with Dalamid precipitation in experimental media. Below you will find frequently asked questions and a troubleshooting guide to help ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound precipitation in cell culture media?

A1: Precipitation of this compound in cell culture media can be triggered by several factors related to its physicochemical properties and its interaction with the complex media environment. Key causes include:

  • High Compound Concentration: Exceeding the solubility limit of this compound in the media is a primary reason for precipitation.[1]

  • Improper Stock Solution Dissolution: If the initial stock solution (e.g., in DMSO) is not fully dissolved or has precipitated during storage, it will likely precipitate when added to the aqueous media.[2]

  • Final Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should typically be kept low (e.g., below 0.5% or 0.1%) to avoid toxicity and precipitation.[1][3]

  • Temperature Shifts: Transferring this compound solutions between different temperatures, such as from a freezer to a 37°C incubator, can alter its solubility and lead to precipitation.[2][4]

  • pH of the Media: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of this compound.[1][2]

  • Interaction with Media Components: Components within the media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.[2][3]

  • Media Evaporation: Evaporation of the medium can increase the concentration of all components, potentially pushing this compound concentration above its solubility limit.[2][3]

Q2: My this compound stock solution appears cloudy. What should I do?

A2: A cloudy stock solution indicates that this compound has precipitated. This can result from improper storage or temperature fluctuations. To address this:

  • Warm the Solution: Gently warm the stock solution in a 37°C water bath for 5-10 minutes.[2]

  • Vortex: After warming, vortex the solution thoroughly to help redissolve the compound.[2]

  • Visual Inspection: Carefully inspect the solution to ensure all precipitate has dissolved before use.[2]

  • Proper Storage: For long-term storage, it is advisable to store this compound stock solutions at -20°C or -80°C. To prevent repeated freeze-thaw cycles, consider preparing single-use aliquots.[2]

Q3: How can I determine the optimal working concentration for this compound to avoid precipitation?

A3: Determining the maximum soluble concentration of this compound under your specific experimental conditions is crucial. An experimental approach is the most reliable method. For a detailed method, please refer to the "Experimental Protocol: Determining Maximum Soluble Concentration" section below.

Q4: Is it advisable to filter out the precipitate from my media?

A4: Filtering the media to remove this compound precipitate is generally not recommended. The act of filtering removes an unknown amount of the active compound, leading to an inaccurate final concentration and unreliable experimental results. It is better to address the root cause of the precipitation.[3]

Troubleshooting Guide: this compound Precipitation

If you observe a precipitate after adding this compound to your media, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual and Microscopic Examination
  • Visual Check: Look for any cloudiness, turbidity, or visible particles in the media after adding this compound.

  • Microscopic Examination: Place a small drop of the media on a microscope slide and examine it for fine crystals or amorphous precipitate that may not be visible to the naked eye.[1][2]

Step 2: Identify the Cause and Implement Solutions

Use the table below to pinpoint the likely cause of precipitation and find potential solutions.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media.Localized High Concentration: The stock solution is not dispersing quickly enough.[3]Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling or mixing the media. Avoid vigorous vortexing if the media contains serum.[1]
Stock Solution Precipitated: The stock solution was not fully dissolved.Inspect the stock solution for any precipitate. If cloudy, warm and vortex until clear before use.[2]
Low Aqueous Solubility: The final concentration exceeds this compound's solubility limit in the aqueous media.[3]Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see protocol below).
Precipitate forms over time in the incubator.Temperature-Dependent Solubility: this compound may be less soluble at the incubation temperature.Determine the solubility at the specific incubation temperature.
Media Evaporation: Evaporation increases the concentration of this compound.[2][3]Ensure proper humidification in the incubator and that culture plates or flasks are well-sealed.
Compound Instability: this compound may be degrading over time, with the degradation products being insoluble.Prepare fresh this compound-containing media immediately before each experiment.[5]
Precipitation occurs in serum-free but not in serum-containing media.Interaction with Media Components: Serum proteins like albumin may be helping to keep this compound in solution.[3]Consider if serum is compatible with your experiment. If not, solubility enhancers like cyclodextrins may be an option.[3]

Experimental Protocols

Protocol 1: Optimal Dilution of this compound Stock Solution

This protocol describes a method to minimize precipitation when diluting a concentrated stock of this compound into cell culture medium.

  • Pre-warm Media: Warm your cell culture medium to 37°C.

  • Prepare Intermediate Dilution (Optional): If you are making a large dilution (e.g., 1:1000), consider a serial dilution. First, dilute the stock solution in a smaller volume of pre-warmed media.

  • Final Dilution: Add the this compound stock solution (or the intermediate dilution) dropwise to the final volume of pre-warmed media while gently swirling the tube or plate. This helps to avoid localized high concentrations that can cause precipitation.[3]

  • Mix Gently: Mix the final solution by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing, especially with serum-containing media, as it can denature proteins.[1]

  • Use Immediately: Use the freshly prepared media containing this compound for your experiment as soon as possible to minimize the risk of precipitation over time.[1]

Protocol 2: Determining Maximum Soluble Concentration

This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all dilutions.

  • Incubate: Incubate the prepared media under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[2]

  • Visual Inspection: At regular intervals, visually inspect the media for any signs of precipitation (cloudiness or visible particles).[2]

  • Microscopic Examination: Use a microscope to check for fine precipitates that may not be visible to the naked eye.[2]

  • Determine Working Concentration: The highest concentration that remains clear throughout the incubation period is your practical working solubility limit under these specific conditions.[2]

Example Data:

This compound Concentration (µM)Final DMSO (%)Observation at 24h (37°C)Observation at 48h (37°C)
1000.1ClearClear
2000.1ClearSlight Cloudiness
4000.1CloudyPrecipitate
8000.1PrecipitatePrecipitate
Note: This is example data. Your results may vary.

Visual Guides

Troubleshooting Workflow for this compound Precipitation

G start Precipitate Observed in Media check_stock Is the stock solution clear? start->check_stock stock_precipitated Warm and vortex stock solution check_stock->stock_precipitated No check_concentration Is the final concentration too high? check_stock->check_concentration Yes stock_precipitated->check_stock determine_solubility Determine max soluble concentration (Protocol 2) check_concentration->determine_solubility Yes check_dilution Was the dilution protocol followed? check_concentration->check_dilution No solution Solution is clear determine_solubility->solution optimize_dilution Optimize dilution (Protocol 1) check_dilution->optimize_dilution No check_media_interaction Does precipitation depend on serum? check_dilution->check_media_interaction Yes optimize_dilution->solution serum_effect Serum may be acting as a solubilizer check_media_interaction->serum_effect check_ph Is media pH stable? check_media_interaction->check_ph serum_effect->check_ph ph_issue Ensure proper buffering and CO2 levels check_ph->ph_issue check_ph->solution ph_issue->solution G solubility This compound Solubility in Media concentration Concentration solubility->concentration ph pH solubility->ph temperature Temperature solubility->temperature solvent Solvent Conc. solubility->solvent media_components Media Components solubility->media_components time Time (Stability) solubility->time

References

Optimizing Incubation Time with Dalamid: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the term "Dalamid." Extensive searches for "this compound" in scientific and research databases have not yielded information about a compound, reagent, or technology used in laboratory or clinical settings. The search results primarily point to "Dalamud," a software framework for a video game.

To provide you with an accurate and helpful technical support center, please verify the correct spelling of the substance or technology you are working with.

Assuming "this compound" is a novel or internal designation for a compound involved in cell-based assays, this technical support center has been structured to address common challenges in optimizing incubation time for such experiments. The following sections provide general troubleshooting guidance and frequently asked questions that can be adapted once the specific nature of "this compound" is clarified.

Troubleshooting Guides

This section addresses common problems encountered during the optimization of incubation times for cellular assays.

Problem 1: High Background Signal or Cellular Stress

Possible Cause: The incubation time with your experimental compound may be too long, leading to off-target effects or cellular toxicity.

Suggested Solution:

  • Perform a Time-Course Experiment: Titrate the incubation time, testing several shorter durations to identify the optimal window for your desired effect.

  • Assess Cell Viability: Use a viability assay (e.g., Trypan Blue, MTT, or a live/dead stain) in parallel with your primary experiment to monitor cellular health at each time point.

  • Optimize Compound Concentration: A lower concentration of your compound may achieve the desired effect with a longer incubation time, reducing stress on the cells.

Problem 2: No Detectable Signal or Weak Effect

Possible Cause: The incubation period may be insufficient for the compound to elicit a measurable response.

Suggested Solution:

  • Extend the Incubation Time: Conduct a time-course experiment with progressively longer incubation periods.

  • Increase Compound Concentration: A higher concentration may be necessary to produce a detectable signal within your experimental timeframe.

  • Verify Reagent Activity: Ensure that your compound and all other reagents are within their expiration dates and have been stored correctly.

Problem 3: Inconsistent Results Between Experiments

Possible Cause: Variability in incubation time or other experimental conditions can lead to a lack of reproducibility.

Suggested Solution:

  • Standardize Protocols: Ensure that all experimental steps, especially the timing of reagent addition and incubation, are performed consistently.

  • Calibrate Equipment: Regularly calibrate incubators to maintain stable temperature, CO2, and humidity levels.[1]

  • Control for Cell Density: Seed cells at a consistent density for each experiment, as this can influence the response to treatment.

Frequently Asked Questions (FAQs)

Q1: How do I determine the initial range of incubation times for my experiment?

A1: Start with a broad range of time points based on the known or expected mechanism of action of your compound. For example, for signaling pathway modulation, you might test short time points (e.g., 15, 30, 60 minutes). For effects on gene expression or cell proliferation, longer time points (e.g., 6, 12, 24, 48 hours) would be more appropriate.

Q2: What are the critical parameters to keep constant when optimizing incubation time?

A2: To isolate the effect of incubation time, all other variables should be kept constant, including:

  • Cell type and passage number

  • Seeding density

  • Serum concentration in the media

  • Concentration of the experimental compound

  • Incubator conditions (temperature, CO2, humidity)[1]

Q3: Can the optimal incubation time vary between different cell lines?

A3: Yes, absolutely. Different cell lines can have varying metabolic rates, receptor expression levels, and signaling pathway dynamics, all of which can influence the optimal incubation time for a given compound. It is essential to optimize the incubation time for each cell line you are working with.

Data Presentation

A crucial step in optimizing incubation time is the systematic collection and analysis of data. Below is a template for summarizing your findings from a time-course experiment.

Incubation Time[Metric 1] (e.g., % Inhibition)[Metric 2] (e.g., Cell Viability %)Notes
0 hours (Control)0%100%Baseline measurement
1 hour15%98%
6 hours45%95%
12 hours70%92%
24 hours85%80%Signs of cytotoxicity observed
48 hours90%50%Significant cell death

Experimental Protocols

Protocol: Generic Time-Course Experiment for a Cell-Based Assay

  • Cell Seeding: Plate your cells at a predetermined density in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Addition: Prepare a working solution of your experimental compound ("this compound"). Add the compound to the appropriate wells at a fixed concentration. Include vehicle-only wells as a negative control.

  • Incubation: Return the plate to the incubator.

  • Time Points: At each designated time point (e.g., 1, 6, 12, 24, 48 hours), remove the plate and perform your assay to measure the desired outcome (e.g., add a detection reagent, lyse the cells for analysis).

  • Data Analysis: Quantify the results for each time point and normalize them to the control. Plot the response as a function of incubation time to determine the optimal duration.

Visualizations

To illustrate the logic of optimizing incubation time, the following workflow diagram can be used.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Define Experimental Goal seed Seed Cells start->seed prep_compound Prepare Compound seed->prep_compound add_compound Add Compound prep_compound->add_compound incubate Incubate for Varied Times add_compound->incubate assay Perform Assay incubate->assay collect_data Collect Data assay->collect_data analyze Analyze and Plot Data collect_data->analyze optimize Determine Optimal Time analyze->optimize

Experimental workflow for incubation time optimization.

The signaling pathway affected by your compound would determine the expected kinetics of the response. For instance, inhibiting a kinase in a signaling cascade would likely produce a rapid response, whereas a compound affecting gene transcription will have a delayed effect. A diagram of a hypothetical signaling pathway is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene Target Gene transcription_factor->gene Transcription response Cellular Response gene->response ligand Ligand ('this compound') ligand->receptor Binding

A generic signaling pathway initiated by a ligand.

References

Technical Support Center: Dalamid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Dalamid, a novel Cereblon E3 Ligase Modulator (CELMoD). As a next-generation immunomodulatory agent, this compound offers potent and selective degradation of target proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This document is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a molecular glue that binds to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[4] This binding alters the substrate specificity of the E3 ligase, inducing the recruitment of neosubstrates Ikaros and Aiolos.[1][5] The CRL4-CRBN complex then polyubiquitinates these transcription factors, marking them for degradation by the 26S proteasome.[1][6] The degradation of Ikaros and Aiolos leads to downstream anti-proliferative and immunomodulatory effects.[1][4]

Q2: My this compound compound is precipitating in the cell culture medium. How can I improve its solubility?

Poor aqueous solubility is a known challenge for some immunomodulatory compounds.[7][8] If your this compound analog is precipitating, consider the following:

  • Optimize Stock Concentration: High-concentration DMSO stocks can lead to precipitation upon dilution into aqueous media. Try lowering the stock concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.

  • Alternative Solvents: While DMSO is common, other solvents can be tested for compatibility with your specific cell line.

  • Pre-dilution in Serum: Pre-diluting the compound in a small volume of fetal bovine serum (FBS) before adding it to the rest of the medium can sometimes improve solubility through protein binding.

  • Sonication: Brief sonication of the final diluted solution may help dissolve small precipitates, though this might not be a permanent solution.

Q3: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

Inconsistent results in cell-based assays can arise from several factors:[9]

  • Cell Passage Number: Use a consistent and low passage number for your experiments. High-passage cells can exhibit altered growth rates, protein expression, and drug responses.[9]

  • Cell Health and Density: Ensure cells are healthy and viable before starting an experiment. Do not allow cells to become over-confluent. Optimize cell seeding density to maximize the assay window.[10]

  • Compound Stability: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Incubation Time: A time-course experiment is recommended to determine the optimal treatment duration for observing the desired effect (e.g., protein degradation).

Q4: I am not observing degradation of Ikaros or Aiolos in my Western blot. What should I troubleshoot?

If you are not seeing the expected protein degradation, consider the following troubleshooting steps:[9][11][12][13][14]

  • Compound Potency and Dose: Ensure you are using an appropriate concentration range for this compound. Perform a full dose-response curve to identify the optimal concentration for degradation.

  • Time Course: Degradation kinetics can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the point of maximal degradation.[6]

  • Proteasome Inhibition Control: To confirm that the degradation is proteasome-dependent, include a control where cells are co-treated with this compound and a proteasome inhibitor (e.g., MG-132). A rescue of Ikaros and Aiolos levels in the presence of the proteasome inhibitor would confirm the mechanism.[15]

  • Cell Line Specificity: The expression of Cereblon and the cellular machinery required for degradation can vary between cell lines. Ensure your chosen cell line expresses sufficient levels of Cereblon.

  • Western Blotting Technique: Optimize your Western blot protocol. This includes ensuring complete cell lysis with protease inhibitors, accurate protein quantification, efficient protein transfer, and using validated primary and secondary antibodies at their optimal dilutions.[11][12][16]

Q5: My dose-response curve for this compound shows a "hook effect." What is this and how do I address it?

The "hook effect" is a phenomenon where the efficacy of a molecular glue degrader decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[9] This occurs because at very high concentrations, the compound can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[9] To address this, it is crucial to perform a full dose-response curve with a wide range of concentrations, including lower ones, to accurately determine the DC50 (concentration for 50% of maximal degradation).

Quantitative Data Summary

The potency of Cereblon E3 ligase modulators can vary depending on the specific analog and the cell line being tested. The tables below provide a summary of reported potency for well-characterized CELMoDs.

Table 1: In Vitro Binding Affinity to Cereblon

CompoundIC50 (nM)Assay Type
CC-92480 (Mezigdomide)30In vitro binding assay
Lenalidomide1,270In vitro binding assay

Data sourced from in vitro preclinical studies of CC-92480.[17]

Table 2: In Vitro Degradation Potency (DC50/IC50)

CompoundTargetCell LinePotency
IberdomideAiolosB-cells and T-cellsIC50 < 1 nM
IberdomideIkarosB-cells and T-cellsIC50 ~1-1.8 nM
CC-92480ProliferationMultiple Myeloma Cell LinesIC50 0.04 - 5 nM (in sensitive lines)

Data sourced from in vitro studies of Iberdomide and CC-92480.[17][18]

Experimental Protocols

Protocol 1: Western Blot Analysis of Ikaros and Aiolos Degradation

This protocol details the steps for assessing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in response to this compound treatment.[1][6][16]

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., multiple myeloma cell lines like MM.1S) to the desired density.
  • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 24 hours).

2. Cell Lysis:

  • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[4]
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]
  • Incubate the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[6]
  • Wash the membrane three times with TBST.
  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.[4]

Protocol 2: Cell Viability Assay

This protocol is to determine the cytotoxic effect of this compound on cancer cell lines.

1. Cell Seeding:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Add this compound in a series of dilutions to the wells. Include a vehicle control (e.g., DMSO).[4]
  • Incubate for a specified period (e.g., 72 hours).

3. Viability Measurement (CellTiter-Glo® Luminescent Method):

  • Equilibrate the plate to room temperature.
  • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure luminescence with a plate-reading luminometer.[4]

4. Data Analysis:

  • Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
  • Calculate the IC50 value using non-linear regression analysis.[4]

Visualizations

Dalamid_Signaling_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) Neosubstrate Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->Neosubstrate recruits CUL4 Cullin-4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DDB1->CRBN This compound This compound This compound->CRBN binds Proteasome 26S Proteasome Neosubstrate->Proteasome targeted to Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Degradation Degradation Proteasome->Degradation

Caption: this compound-mediated degradation of Ikaros and Aiolos.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis A 1. Cell Culture & This compound Treatment B 2. Cell Lysis & Protein Quantification A->B D 4. Cell Viability Assay (e.g., CellTiter-Glo) A->D C 3. Western Blot for IKZF1/3 Degradation B->C E 5. Densitometry Analysis of Western Blots C->E F 6. Calculation of DC50/IC50 Values D->F

Caption: A typical experimental workflow for assessing this compound activity.

Troubleshooting_Flowchart Start No or Weak Degradation of Target Protein Check_Compound Check Compound: - Solubility - Stability - Dose Range Start->Check_Compound Check_Cells Check Cells: - Cell Health - Passage Number - CRBN Expression Start->Check_Cells Check_Assay Check Assay: - Time Course - Lysis Buffer (with inhibitors) - Antibody Validity Start->Check_Assay Proteasome_Control Run Proteasome Inhibitor Control Check_Assay->Proteasome_Control Result_Degradation Degradation Observed Proteasome_Control->Result_Degradation Degradation Rescued Result_No_Degradation Still No Degradation: Consider alternative degradation pathway Proteasome_Control->Result_No_Degradation Degradation Not Rescued

Caption: A logical workflow for troubleshooting target degradation experiments.

References

overcoming resistance to Dalamid in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical support center has been created for a hypothetical drug named "Dalamid." Information regarding its mechanism of action and resistance is based on well-documented principles of cancer drug resistance observed with similar classes of compounds, specifically topoisomerase II inhibitors. The experimental protocols and data are provided as representative examples.

This resource provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to this compound in cell lines.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Higher than Expected Cell Viability After this compound Treatment

You have treated your cell line with this compound, but the observed cell death is significantly lower than anticipated based on initial sensitivity screenings.

Potential Causes and Solutions

Potential Cause Recommended Action
Incorrect Drug Concentration Verify the stock concentration and perform a fresh serial dilution. Ensure proper mixing before adding to the cell culture.
Cell Line Contamination Test your cell line for mycoplasma contamination, which can alter cellular response to drugs. Use a PCR-based detection kit.
Development of Resistance The cell line may have acquired resistance. Proceed with experiments to characterize the resistance phenotype (See FAQ 3).
Drug Inactivation Ensure the drug is stored correctly and has not expired. Test the drug on a known sensitive control cell line.

Experimental Protocol: Verifying Drug Potency with a Control Cell Line

  • Cell Seeding: Plate a known this compound-sensitive cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a series of this compound dilutions (e.g., 0.1 nM to 10 µM) in fresh culture medium.

  • Treatment: Replace the medium in the wells with the prepared this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 value and compare it to the expected value for the control cell line.

Issue 2: Inconsistent Results in Apoptosis Assays

You are using an assay like Annexin V/PI staining to measure this compound-induced apoptosis, but the results are variable between experiments.

Potential Causes and Solutions

Potential Cause Recommended Action
Suboptimal Cell Density Ensure consistent cell seeding density. Over-confluent or sparse cultures can have different apoptosis rates.
Timing of Assay Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis after this compound treatment.
Reagent Quality Check the expiration dates of all assay reagents. Use fresh buffers for Annexin V binding.
Instrument Settings For flow cytometry-based assays, ensure the instrument is properly calibrated and compensation settings are correctly applied.

Frequently Asked Questions (FAQs)

FAQ 1: What is the proposed mechanism of action for this compound?

This compound is a topoisomerase II inhibitor. It stabilizes the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and, ultimately, apoptosis in sensitive cancer cells.

FAQ 2: What are the common mechanisms of resistance to topoisomerase II inhibitors like this compound?

Resistance to this class of drugs is multifactorial. Some of the most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.

  • Altered Drug Target: Mutations in the topoisomerase II gene that reduce the drug's binding affinity.

  • Enhanced DNA Repair: Upregulation of DNA damage repair pathways that efficiently repair the double-strand breaks induced by this compound.

  • Evasion of Apoptosis: Dysregulation of apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or inactivation of pro-apoptotic proteins (e.g., Bax).

FAQ 3: How can I confirm that my cell line has developed resistance to this compound?

To confirm resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant cell line to the parental (sensitive) cell line.

Key Characterization Experiments

Experiment Purpose Expected Outcome in Resistant Cells
IC50 Determination Quantify the drug concentration required to inhibit 50% of cell growth.A significant increase in the IC50 value compared to the parental line.
Western Blotting Assess the protein levels of known resistance markers.Increased expression of P-gp, or altered levels of apoptosis-related proteins.
Drug Accumulation Assay Measure the intracellular concentration of this compound.Reduced intracellular drug accumulation compared to the parental line.

Table 1: Example IC50 Values for Parental and this compound-Resistant Cell Lines

Cell Line This compound IC50 (nM) Fold Resistance
Parental MCF-7501
MCF-7/Dalamid-R150030
FAQ 4: What are some strategies to overcome this compound resistance?

Several strategies can be employed to overcome or circumvent resistance to this compound.

  • Combination Therapy: Use this compound in combination with an inhibitor of the resistance mechanism. For example, a P-gp inhibitor like Verapamil can be used to block drug efflux.

  • Targeting Downstream Pathways: If resistance is due to apoptosis evasion, consider combining this compound with a Bcl-2 inhibitor to promote cell death.

  • Alternative Therapies: If resistance is target-specific, switching to a drug with a different mechanism of action may be effective.

Experimental Protocol: Developing a this compound-Resistant Cell Line

  • Initial Exposure: Treat the parental cell line with a low concentration of this compound (approximately the IC20).

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate at the current concentration. This process can take several months.

  • Clonal Selection: Once the cell population can tolerate a high concentration of this compound (e.g., 20-50 times the parental IC50), isolate single-cell clones by limiting dilution.

  • Characterization: Expand the clones and characterize their resistance profile as described in FAQ 3.

G cluster_workflow Workflow for Developing a this compound-Resistant Cell Line start Parental Cell Line treat Treat with low-dose This compound (IC20) start->treat escalate Gradually increase This compound concentration treat->escalate Monitor proliferation select Isolate single-cell clones escalate->select Cells tolerate high dose characterize Characterize resistance (IC50, Western Blot) select->characterize resistant_line Stable this compound- Resistant Cell Line characterize->resistant_line

Caption: Workflow for generating a this compound-resistant cell line.

G cluster_pathway P-glycoprotein Mediated this compound Efflux Dalamid_in This compound (extracellular) Dalamid_out This compound (intracellular) Dalamid_in->Dalamid_out Passive Diffusion Pgp P-glycoprotein (P-gp) (ABC Transporter) Dalamid_out->Pgp Binding Topoisomerase Topoisomerase II Dalamid_out->Topoisomerase Inhibition Pgp->Dalamid_in Active Efflux ADP ADP + Pi Pgp->ADP ATP ATP ATP->Pgp DNA_damage DNA Double-Strand Breaks Topoisomerase->DNA_damage Leads to Apoptosis Apoptosis DNA_damage->Apoptosis Triggers

Caption: Signaling pathway for P-gp mediated this compound resistance.

G cluster_troubleshooting Troubleshooting Logic: Low Cell Death start Low cell death observed with this compound treatment q1 Is the drug concentration correct? start->q1 fix1 Verify stock and dilutions. Retest. q1->fix1 No q2 Is the cell line healthy and uncontaminated? q1->q2 Yes a1_yes Yes a1_no No fix2 Perform mycoplasma test. Use fresh cell stock. q2->fix2 No q3 Does a control cell line respond as expected? q2->q3 Yes a2_yes Yes a2_no No fix3 Drug may be inactive. Use a fresh vial. q3->fix3 No conclusion Cell line has likely developed resistance. Proceed with characterization. q3->conclusion Yes a3_yes Yes a3_no No

Caption: Logical workflow for troubleshooting unexpected results.

Technical Support Center: Refining Dalamid Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the in vivo delivery of the novel therapeutic agent, Dalamid. The following sections address common challenges and provide structured protocols to help refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial hurdles in achieving effective in vivo delivery of this compound?

Common initial challenges include poor bioavailability, rapid clearance from circulation, off-target accumulation, and potential immunogenicity. Bioavailability issues often stem from poor solubility or degradation in the gastrointestinal tract if administered orally. Rapid clearance can be due to renal filtration or uptake by the reticuloendothelial system (RES), particularly for nanoparticle-based formulations.

Q2: How can I improve the circulation half-life of my this compound formulation?

To extend circulation time, consider surface modification of your delivery vehicle. PEGylation (the attachment of polyethylene (B3416737) glycol chains) is a widely-used strategy to create a hydrophilic shield that reduces opsonization and subsequent RES clearance. Another approach is to optimize the size and surface charge of the delivery particle; neutral or slightly negatively charged particles often exhibit longer circulation times than highly charged counterparts.

Q3: My in vivo results with this compound show high variability between subjects. What are the potential causes?

High inter-subject variability can be attributed to several factors:

  • Administration Technique: Inconsistent injection volumes, rates, or locations (e.g., subcutaneous, intravenous) can significantly alter the pharmacokinetic profile.

  • Animal Health and Stress: The physiological state of the animal, including stress levels, can affect blood flow, metabolism, and immune response, thereby impacting this compound's distribution and efficacy.

  • Formulation Instability: Ensure that the this compound formulation is homogenous and stable immediately prior to administration. Aggregation or degradation of the compound can lead to unpredictable results.

  • Biological Differences: Natural variations in metabolism and immune responses among individual animals can also contribute to variability.

Q4: What is the first step to troubleshoot unexpected toxicity in my animal model?

The first step is to perform a dose-response study to determine the Maximum Tolerated Dose (MTD). Concurrently, conduct preliminary histological analysis of major organs (liver, spleen, kidneys, lungs, heart) from both treated and control groups to identify any signs of tissue damage. It is also crucial to evaluate the delivery vehicle alone (without this compound) to rule out toxicity originating from the carrier itself.

Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Problem 1: Low Bioavailability and/or Low Concentration at Target Tissue

Possible Causes & Suggested Solutions

Potential Cause Troubleshooting Step Experimental Action
Rapid Clearance Analyze blood samples at multiple time points post-injection (e.g., 5 min, 1h, 4h, 24h) to determine the pharmacokinetic profile.Conduct a full pharmacokinetic (PK) study. If clearance is too rapid, consider reformulating with PEGylation or other stealth coatings.
Poor Solubility The formulation may be precipitating upon injection into the bloodstream.Test the stability of the this compound formulation in serum ex vivo. Consider using solubilizing agents like cyclodextrins or developing a nanoparticle-based formulation.
Off-Target Accumulation High uptake in organs like the liver and spleen is common for nanoparticles.Perform a biodistribution study using radiolabeled or fluorescently-tagged this compound to quantify accumulation in all major organs.
Inefficient Targeting The targeting ligand (if any) may not be effective.Screen different targeting ligands or optimize the density of the existing ligand on the delivery vehicle's surface.

Troubleshooting Workflow: Low Target Site Accumulation

G start Low this compound concentration at target site check_pk 1. Assess Pharmacokinetics (PK Study) start->check_pk pk_ok PK Profile Normal? check_pk->pk_ok check_biodist 2. Assess Biodistribution (Imaging/Ex Vivo Analysis) pk_ok->check_biodist Yes reformulate Action: Reformulate (e.g., PEGylation, change size/charge) pk_ok->reformulate No (Rapid Clearance) is_res High RES Uptake (Liver/Spleen)? check_biodist->is_res is_targeting Targeting Ligand Effective? is_res->is_targeting No is_res->reformulate Yes optimize_ligand Action: Optimize Targeting (Change ligand, adjust density) is_targeting->optimize_ligand No check_target Action: Validate Target Expression (Immunohistochemistry) is_targeting->check_target Yes end_node Problem Resolved reformulate->end_node optimize_ligand->end_node check_target->end_node

Caption: Troubleshooting decision tree for low this compound accumulation at the target tissue.

Problem 2: Observed In Vivo Toxicity or Immune Response

Possible Causes & Suggested Solutions

Quantitative Data Summary Vehicle A (Standard) Vehicle B (Stealth) Vehicle C (Targeted)
Maximum Tolerated Dose (MTD) (mg/kg) 102520
% Injected Dose in Liver (24h) 45%20%25%
% Injected Dose in Spleen (24h) 15%5%8%
Serum ALT Levels (U/L) at MTD 150 (Elevated)50 (Normal)75 (Slightly Elevated)
Anti-Dalamid IgG Titer (2 weeks post-dose) 1:50001:8001:1200

Hypothetical Signaling Pathway: this compound-Induced Apoptosis

G This compound This compound Receptor Target Receptor This compound->Receptor Binds Casp8 Caspase-8 Receptor->Casp8 Activates Bid Bid Casp8->Bid Cleaves tBid tBid Bid->tBid Bax Bax/Bak tBid->Bax Mito Mitochondria Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Releases Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Apoptosome Apoptosome Casp9->Apoptosome Forms Casp3 Caspase-3 Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical extrinsic apoptosis pathway activated by this compound.

Experimental Protocols

Protocol: Evaluating Pharmacokinetics of a Novel this compound Formulation in a Murine Model

1. Objective: To determine the concentration-time profile of this compound in plasma following intravenous administration in mice.

2. Materials:

  • This compound formulation

  • 6-8 week old C57BL/6 mice (or other appropriate strain)

  • Sterile saline or vehicle control

  • Insulin syringes (for injection)

  • EDTA-coated microcentrifuge tubes (for blood collection)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • LC-MS/MS system or other appropriate analytical instrument

3. Methodology:

  • Animal Acclimatization: Allow animals to acclimate for at least one week before the experiment. House them with free access to food and water.

  • Dose Preparation: Prepare the this compound formulation at the desired concentration (e.g., 5 mg/kg) in sterile vehicle solution. Ensure it is well-mixed and at room temperature before injection.

  • Administration:

    • Weigh each mouse accurately to calculate the precise injection volume.

    • Anesthetize the mouse lightly if necessary and restrain it properly.

    • Administer the this compound formulation via a single bolus injection into the tail vein. A typical injection volume is 100 µL.

    • Record the exact time of injection.

  • Blood Sampling:

    • At predetermined time points (e.g., 2 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples (~20-30 µL) from the saphenous vein or via retro-orbital bleeding (terminal).

    • For a composite PK curve, use 3-4 mice per time point. For a serial sampling study, all samples are taken from the same group of mice.

    • Immediately transfer the blood into EDTA-coated tubes and place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to a new, clean tube.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

    • Prepare a standard curve using known concentrations of this compound spiked into control plasma.

  • Data Analysis:

    • Plot the mean plasma concentration of this compound versus time.

    • Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Experimental Workflow Diagram

G prep 1. Dose Preparation & Animal Acclimatization inject 2. IV Injection (t=0) prep->inject sample 3. Serial Blood Sampling (Multiple time points) inject->sample process 4. Plasma Separation (Centrifugation) sample->process analyze 5. LC-MS/MS Analysis process->analyze model 6. PK Modeling (Calculate AUC, t½, etc.) analyze->model result Result: PK Profile model->result

Caption: Standard experimental workflow for an in vivo pharmacokinetic study.

Technical Support Center: Troubleshooting Dalamid-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on avoiding common artifacts and troubleshooting issues encountered in Dalamid-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in this compound-based assays?

A1: Artifacts in this compound-based assays can arise from several sources. The most common include compound-related interference, such as autofluorescence or light scattering by test compounds, and nonspecific inhibition of the reporter enzyme (e.g., luciferase).[1][2] Additionally, compound aggregation at high concentrations can lead to false-positive results.[2] Cellular stress and cytotoxicity induced by the test compounds can also confound results by affecting general cellular health and reporter gene expression.

Q2: How can I identify a false-positive result in my this compound assay?

A2: Differentiating true hits from false positives is a critical step.[3] A common strategy is to perform counter-screens. For example, if your primary assay uses a luciferase reporter, a counter-screen with a different reporter system can help identify compounds that specifically inhibit luciferase.[2] It is also important to visually inspect your assay plates for precipitates, as compound aggregation is a frequent cause of artifacts.[2] Confirmation of positive results should always be done using a secondary, independent chemical technique.[3]

Q3: My assay window is too small. How can I improve it?

A3: A small assay window, or low signal-to-background ratio, can be due to several factors. Optimizing the concentration of assay reagents, such as the substrate and the enzyme, is a crucial first step.[4] Ensure that the incubation times for both compound treatment and substrate reaction are optimal.[4] Additionally, the choice of assay buffer and other materials can significantly impact performance and should be screened for each specific assay.[4]

Q4: I am seeing high variability between replicate wells. What could be the cause?

A4: High variability can stem from technical errors or intrinsic properties of the assay. Common technical issues include inaccurate pipetting, edge effects in microplates, and temperature gradients across the plate. To mitigate these, use calibrated pipettes, avoid using the outer wells of the plate, and ensure uniform temperature during incubations. Lot-to-lot variability of reagents can also contribute, so it is important to test new batches of critical reagents.[4]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: High Background Signal
Potential Cause Troubleshooting Step Expected Outcome
Autofluorescence of test compounds Pre-read plates after compound addition but before adding the detection reagent.Identification of fluorescent compounds that can be excluded or tested in alternative assay formats.
Contaminated reagents Prepare fresh reagents and use sterile, filtered buffers.Reduction in background signal.
Sub-optimal substrate concentration Titrate the substrate to find the optimal concentration that provides a robust signal without increasing the background.Improved signal-to-background ratio.
Cellular stress Reduce the concentration of the test compound or shorten the incubation time.Lower background signal due to improved cell health.
Issue 2: Low Signal Intensity
Potential Cause Troubleshooting Step Expected Outcome
Insufficient enzyme concentration Optimize the amount of cellular material or purified enzyme per well.Increased signal intensity.
Sub-optimal incubation time Perform a time-course experiment to determine the optimal incubation time for the detection reagent.Maximized signal output.
Degraded substrate Use fresh substrate and protect it from light and repeated freeze-thaw cycles.Restored signal intensity.
Inhibitory components in the sample Test for interference by spiking known amounts of active compound into the sample matrix.Identification of matrix effects that may require sample dilution or purification.[4]
Issue 3: Inconsistent Results
Potential Cause Troubleshooting Step Expected Outcome
Edge effects Do not use the outer wells of the microplate for samples; instead, fill them with buffer or media.Reduced variability across the plate.
Temperature fluctuations Ensure all incubations are performed in a calibrated, stable temperature incubator.More consistent and reproducible data.
Cell plating inconsistency Use an automated cell dispenser or be meticulous with manual cell plating to ensure a uniform cell number in each well.Lower well-to-well variability.
Reagent instability Prepare reagents fresh for each experiment and follow storage recommendations.Consistent assay performance over time.

Experimental Protocols

Protocol 1: Standard this compound-Based Luciferase Reporter Assay
  • Cell Plating: Seed cells in a white, opaque 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of test compounds in the appropriate vehicle (e.g., DMSO). Add 1 µL of the compound solution to each well. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add 100 µL of the luciferase detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light, to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 2: Counter-Screen for Luciferase Inhibition
  • Assay Preparation: In a cell-free format, prepare a solution containing a purified, recombinant luciferase enzyme at a concentration that yields a robust signal in the linear range of the instrument.

  • Compound Addition: Add the test compounds at the same concentrations used in the primary screen to the luciferase solution in a 96-well plate.

  • Substrate Addition: Add the luciferase substrate to initiate the reaction.

  • Data Acquisition: Immediately measure the luminescence. A decrease in signal in the presence of a compound indicates direct inhibition of the luciferase enzyme.

Visualizing Experimental Workflows and Logic

experimental_workflow General Workflow for a this compound-Based Assay cluster_prep Assay Preparation cluster_exp Experiment cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed Cells C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Incubate C->D E Add Detection Reagent D->E F Measure Signal E->F G Calculate Percent Inhibition/Activation F->G H Identify Hits G->H

Caption: A typical workflow for performing a cell-based this compound assay.

troubleshooting_logic Troubleshooting High Background Signal Start High Background Signal Detected Check_Compound Does compound autofluoresce? Start->Check_Compound Check_Reagents Are reagents fresh? Check_Compound->Check_Reagents No Action_PreRead Perform pre-read Check_Compound->Action_PreRead Yes Check_Cells Are cells healthy? Check_Reagents->Check_Cells Yes Action_NewReagents Prepare fresh reagents Check_Reagents->Action_NewReagents No Action_OptimizeCells Optimize cell density and incubation Check_Cells->Action_OptimizeCells No End Problem Resolved Check_Cells->End Yes Action_PreRead->End Action_NewReagents->End Action_OptimizeCells->End

Caption: A decision tree for troubleshooting high background signals.

References

Navigating Delamanid in the Lab: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for working with Dalamid (Delamanid) in a research setting. Below you will find troubleshooting advice and frequently asked questions to facilitate your experiments and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Delamanid (B1670213)?

Delamanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[1][2] This activation process generates reactive nitrogen species, including nitric oxide.[1][3] These reactive species inhibit the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[1][3][4] Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[1]

Q2: What is the recommended solvent and storage condition for Delamanid stock solutions?

Delamanid is soluble in organic solvents such as DMSO and dimethylformamide (DMF). For experimental use, a stock solution can be prepared by dissolving Delamanid in HPLC-grade methanol (B129727) to a concentration of 1 mg/mL and sonicating for 10 minutes to ensure complete dissolution.[5][6] Stock solutions should be stored at 4°C.[5] For long-term storage, stock solutions in DMSO can be kept at -80°C and have been found to be stable for at least 6 months.[7]

Q3: What are the typical MIC values for Delamanid against M. tuberculosis?

The Minimum Inhibitory Concentration (MIC) of Delamanid against clinical isolates of M. tuberculosis is generally very low, with most susceptible strains showing an MIC of ≤0.0125 mg/L.[8] Studies have reported MIC values ranging from 0.001 to 0.05 µg/ml, with an MIC90 of 0.012 µg/ml.[9][10] However, resistant strains can exhibit significantly higher MICs, sometimes exceeding 8 µg/ml.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor solubility of Delamanid in aqueous media Delamanid is a hydrophobic compound with low water solubility.[12][13]- Prepare stock solutions in an appropriate organic solvent like DMSO or methanol before further dilution in aqueous media.[5][6]- For in vitro dissolution assays, consider using a buffer containing a surfactant, such as 3% w/w Tween 80 in 150 mM HEPES buffer at pH 7.[12]- Investigate the use of formulation strategies like amorphous solid dispersions (ASDs) or nanoencapsulation to improve aqueous solubility.[12][14][15][16]
Inconsistent results in cell-based assays - Drug Precipitation: Delamanid may precipitate out of solution when diluted into aqueous cell culture media.- Cell Line Variability: Different cell lines may have varying sensitivities or metabolic activities.- Incorrect Drug Concentration: Errors in dilution calculations or instability of the diluted drug solution.- Visually inspect the media for any signs of precipitation after adding Delamanid. If precipitation occurs, try using a lower final concentration or a different formulation approach.- Ensure consistent use of the same cell line and passage number for all experiments. Characterize the response of your specific cell line to Delamanid.- Prepare fresh dilutions of Delamanid for each experiment from a validated stock solution. Verify the stability of Delamanid in your specific assay conditions.[5]
Development of Delamanid resistance in M. tuberculosis cultures Mutations in the genes involved in the F420 coenzyme biosynthetic pathway (ddn, fgd1, fbiA, fbiB, fbiC) can lead to Delamanid resistance.[3][17]- When conducting long-term experiments, be aware of the potential for spontaneous resistance development.[11]- If resistance is suspected, sequence the relevant genes to identify potential mutations.- Consider using Delamanid in combination with other anti-tuberculosis drugs to reduce the likelihood of resistance emerging.[1]
Unexpected toxicity or adverse effects in animal models - Off-target effects: While generally well-tolerated in preclinical studies, high doses may lead to unforeseen toxicity.- Vehicle-related toxicity: The solvent used to dissolve and administer Delamanid could have its own toxic effects.- QT Prolongation: A known side effect in clinical use, which could potentially be observed in animal models.[13][18][19]- Conduct dose-ranging studies to determine the maximum tolerated dose in your specific animal model.- Include a vehicle-only control group in your experiments to account for any effects of the solvent.- If cardiovascular monitoring is possible in your animal model, be vigilant for signs of QT prolongation, especially at higher doses.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Resazurin (B115843) Microtiter Assay (REMA)

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Delamanid stock solution (e.g., 1 mg/mL in DMSO)

  • M. tuberculosis culture (e.g., H37Rv) grown in Middlebrook 7H9 broth supplemented with OADC.

  • 96-well microplates

  • Resazurin solution (0.01% w/v in sterile water)

  • Middlebrook 7H9 broth with OADC supplement

Procedure:

  • Prepare serial two-fold dilutions of Delamanid in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.0005 to 32.0 mg/L.[7]

  • Prepare a bacterial inoculum of M. tuberculosis adjusted to a McFarland standard of 0.5.

  • Dilute the bacterial suspension and add it to each well containing the Delamanid dilutions to achieve a final inoculum concentration of approximately 2.5×10^5 CFU/mL.[8]

  • Include a drug-free control well (bacteria only) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 7-14 days.[8]

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of Delamanid that prevents this color change (i.e., the well remains blue).[7]

In Vivo Efficacy Study in a Murine Tuberculosis Model

This protocol provides a general framework for assessing the efficacy of Delamanid in a mouse model of chronic tuberculosis.

Materials:

  • BALB/c mice[20]

  • M. tuberculosis strain (e.g., H37Rv or a clinical isolate)

  • Delamanid formulation for oral administration

  • Appropriate vehicle for Delamanid

  • Equipment for aerosol infection of mice

  • Materials for colony-forming unit (CFU) enumeration from lung and spleen homogenates

Procedure:

  • Infect BALB/c mice via the aerosol route with a low dose of M. tuberculosis to establish a chronic infection.

  • After a pre-determined period to allow the infection to establish (e.g., 4 weeks), randomize the mice into treatment and control groups.

  • Prepare the Delamanid formulation for oral gavage. Doses used in murine models have ranged from 2.5 mg/kg to 25 mg/kg.[3][20]

  • Administer Delamanid orally once daily for the duration of the treatment period (e.g., 4-8 weeks). A control group should receive the vehicle alone.

  • At specified time points during and after treatment, euthanize subsets of mice from each group.

  • Aseptically remove the lungs and spleens, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar (B569324) plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs to determine the bacterial burden in each organ.

  • Compare the CFU counts between the Delamanid-treated groups and the control group to assess the bactericidal activity of the compound.

Visualizing the Mechanism of Action

Delamanid's Mycolic Acid Synthesis Inhibition Pathway

Dalamid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_Result Result Dalamid_prodrug Delamanid (Prodrug) Ddn Ddn (Nitroreductase) Dalamid_prodrug->Ddn Activation Activated_this compound Activated Delamanid (Reactive Nitrogen Species) Ddn->Activated_this compound Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid_Synthesis Inhibition Mycolic_Acid_Precursors Mycolic Acid Precursors Mycolic_Acid_Precursors->Mycolic_Acid_Synthesis Mycolic_Acids Methoxy- & Keto- Mycolic Acids Mycolic_Acid_Synthesis->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Cell_Lysis Cell Wall Disruption & Bacterial Cell Death Cell_Wall->Cell_Lysis Disruption

Caption: Delamanid's activation and inhibition of mycolic acid synthesis.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow A Aerosol Infection of Mice with M. tuberculosis B Establishment of Chronic Infection (e.g., 4 weeks) A->B C Randomization into Groups (Treatment vs. Control) B->C D Daily Oral Administration (Delamanid or Vehicle) C->D E Treatment Period (e.g., 4-8 weeks) D->E F Euthanasia and Organ Harvest (Lungs and Spleen) E->F G Tissue Homogenization and Serial Dilution F->G H Plating on 7H11 Agar G->H I Incubation and CFU Enumeration H->I J Data Analysis and Comparison I->J

Caption: Workflow for murine model of tuberculosis efficacy testing.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Delamanid in Treating Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of Delamanid, a nitro-dihydro-imidazooxazole derivative, in the treatment of multidrug-resistant tuberculosis (MDR-TB). Through a detailed examination of key clinical trial data, this document compares Delamanid's performance against placebo and discusses its standing relative to other treatment alternatives, such as Bedaquiline. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a thorough understanding of Delamanid's role in the management of MDR-TB.

I. Quantitative Efficacy Data

The following tables summarize the key efficacy outcomes from pivotal clinical trials and comparative studies of Delamanid for the treatment of MDR-TB.

Table 1: Efficacy of Delamanid in Combination with an Optimized Background Regimen (OBR) vs. Placebo + OBR

OutcomeDelamanid + OBRPlacebo + OBRStudy
Sputum Culture Conversion (SCC) at 2 Months
MGIT45.4%29.6%Trial 204 (Phase II)
Time to Sputum Culture Conversion (Median)
MGIT51 days57 daysNCT01424670 (Phase III)[1]
Favorable Treatment Outcome
≥6 months Delamanid74.5%-Study 116 (Observational)[2]
≤2 months Delamanid/Placebo55.0%-Study 116 (Observational)[2]
Treatment Success Rate 86.9%-Prospective Cohort Study (South Korea)[3]
Mortality Rate 1.0% (≥6 months Delamanid)8.3% (≤2 months Delamanid/Placebo)Skripconoka et al. (2013)

Table 2: Comparative Efficacy of Delamanid- and Bedaquiline-Containing Regimens

OutcomeDelamanid-containing RegimenBedaquiline-containing RegimenStudy Type
Pooled Culture Conversion at 6 Months 84.9%80.1%Meta-analysis[4]
Pooled All-Cause Mortality at 6 Months 3.1%7.4%Meta-analysis[4]
Favorable Outcome Rate at 18 Months 67.5%63.4%Prospective Observational Study
Culture Conversion at 180 Days 77%95%Prospective Observational Study

II. Experimental Protocols

Below are the detailed methodologies for key clinical trials that have evaluated the efficacy of Delamanid.

A. Trial 204 (Phase II)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase II trial conducted at 17 sites in nine countries.

  • Patient Population: Adult patients (18-64 years) with pulmonary MDR-TB.

  • Intervention: Patients were randomized into three arms:

    • Delamanid 100 mg twice daily + Optimized Background Regimen (OBR) for 2 months.

    • Delamanid 200 mg twice daily + OBR for 2 months.

    • Placebo + OBR for 2 months.

  • Primary Outcome: The primary efficacy endpoint was the proportion of patients with sputum culture conversion (SCC) on liquid medium (MGIT) at 2 months. SCC was defined as a series of five or more sequential cultures negative for M. tuberculosis.

  • Optimized Background Regimen (OBR): The OBR was designed according to WHO guidelines for the treatment of MDR-TB and was individualized based on the patient's drug susceptibility testing results.

B. NCT01424670 (Phase III)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III trial conducted at 17 sites in seven countries.[1][5]

  • Patient Population: Adult patients (>18 years) with pulmonary, sputum culture-positive MDR-TB.[5]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either:[1]

    • Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) in combination with an OBR.[1][5]

    • Placebo in combination with an OBR for 6 months.[1]

  • Primary Outcome: The primary efficacy outcome was the time to sputum culture conversion (SCC) over 6 months, defined as the first of two consecutive negative sputum cultures.[1]

  • Optimized Background Regimen (OBR): The OBR was developed based on WHO guidelines and national TB program guidelines in each participating country.[5]

III. Visualizations

The following diagrams illustrate the mechanism of action of Delamanid and a typical workflow for a clinical trial evaluating its efficacy.

Delamanid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Delamanid_prodrug Delamanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Delamanid_prodrug->Ddn Activation by Ddn (Rv3547) Activated_Delamanid Reactive Nitrogen Species (e.g., Nitric Oxide) Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Delamanid->Mycolic_Acid_Synthesis Inhibition of Methoxy- and Keto-mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to Cell_Wall->Cell_Death Disruption leads to Ddn->Activated_Delamanid

Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (6 Months) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Sputum Smear & Culture, DST) Informed_Consent->Baseline_Assessment Randomization Randomization (2:1) Baseline_Assessment->Randomization Arm_A Arm A: Delamanid + OBR Randomization->Arm_A Arm_B Arm B: Placebo + OBR Randomization->Arm_B Monitoring_A Monthly Sputum Culture & Safety Monitoring Arm_A->Monitoring_A Monitoring_B Monthly Sputum Culture & Safety Monitoring Arm_B->Monitoring_B Endpoint_Assessment Primary Endpoint Assessment (Time to Sputum Culture Conversion) Monitoring_A->Endpoint_Assessment Monitoring_B->Endpoint_Assessment Final_Outcome Final Treatment Outcome (Cure, Failure, Relapse, Death) Endpoint_Assessment->Final_Outcome Data_Analysis Statistical Analysis Final_Outcome->Data_Analysis

Caption: A generalized workflow for a randomized controlled trial of Delamanid.

References

Delamanid in the Crosshairs: A Comparative Guide to Novel Inhibitors for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Delamanid (B1670213) with Bedaquiline (B32110), Pretomanid (B1679085), and Linezolid (B1675486) for Researchers, Scientists, and Drug Development Professionals.

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health, necessitating the development of novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of Delamanid, a key newer anti-tubercular agent, with other critical inhibitors used in the management of MDR-TB: Bedaquiline, Pretomanid, and Linezolid.

Initially, a search for "Dalamid" suggested a likely misspelling of "Delamanid," a nitro-dihydro-imidazooxazole derivative approved for the treatment of pulmonary MDR-TB. This guide focuses on the correct agent, Delamanid, and its therapeutic landscape.

Performance Comparison of MDR-TB Inhibitors

The following tables summarize key performance indicators for Delamanid and its comparators, offering a quantitative basis for evaluation.

Table 1: Efficacy of Delamanid and Other MDR-TB Inhibitors
InhibitorMechanism of ActionSputum Culture Conversion Rate (at 6 months)Treatment Success Rate (in specific regimens)
Delamanid Inhibition of mycolic acid synthesis~74% - 79%[1][2]Varies by regimen, often part of combination therapy
Bedaquiline Inhibition of ATP synthase~85% - 95%[1][3]Favorable outcomes in ~66.2% to 74.2% of patients in various studies[2][4]
Pretomanid Inhibition of mycolic acid synthesis & respiratory poisoningPart of the BPaL/BPaLM regimen~84% - 93% (in BPaL/BPaLM regimens)[4]
Linezolid Inhibition of protein synthesisHigh rates of conversion, but often limited by toxicityFavorable outcomes in ~72.4% of patients in one study[5]
Table 2: Safety Profile of Delamanid and Other MDR-TB Inhibitors
InhibitorCommon Adverse EventsIncidence of Key Adverse Events
Delamanid Nausea, dizziness, headache, QT prolongationQT prolongation is a notable concern.[6][7]
Bedaquiline Nausea, arthralgia, headache, QT prolongation, hepatotoxicityIncreased risk of acute liver injury has been reported.[7]
Pretomanid Peripheral neuropathy, nausea, acne, headache, hepatotoxicityUsed in combination, adverse events are common but manageable.[8]
Linezolid Peripheral neuropathy, myelosuppression (anemia, thrombocytopenia), optic neuritisPeripheral neuropathy (up to 81%) and myelosuppression (up to 48%) are frequent and often dose-limiting.[8][9]

Mechanism of Action: Delamanid

Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis. Its mechanism of action is twofold, ultimately disrupting the integrity of the mycobacterial cell wall.

Delamanid_Mechanism cluster_bacterium Mycobacterium tuberculosis Delamanid_ext Delamanid (Prodrug) Delamanid_int Delamanid Delamanid_ext->Delamanid_int Enters cell Reactive_Metabolite Reactive Nitrogen Metabolites (e.g., NO) Delamanid_int->Reactive_Metabolite Activation by Ddn Ddn (Rv3547) Nitroreductase Ddn->Reactive_Metabolite F420 Reduced Coenzyme F420 F420->Ddn Mycolic_Acid_Synth Mycolic Acid Synthesis (Methoxy- & Keto-mycolic acids) Reactive_Metabolite->Mycolic_Acid_Synth Inhibits Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synth->Cell_Wall Required for Cell_Lysis Cell Lysis Mycolic_Acid_Synth->Cell_Lysis Disruption leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare M. tuberculosis inoculum (0.5 McFarland) C Inoculate plate with M. tuberculosis A->C B Prepare serial dilutions of inhibitor in 96-well plate B->C D Incubate at 37°C for 7-21 days C->D E Read plate for visible growth D->E F Determine MIC E->F Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_quant Quantification & Analysis A Prepare M. tuberculosis culture (10^6 CFU/mL) B Add inhibitor at various MIC multiples A->B C Incubate at 37°C B->C D Sample at multiple time points C->D E Serially dilute and plate samples D->E F Incubate plates and count CFUs E->F G Plot time-kill curves F->G

References

A Comparative Analysis of Delamanid and Thalidomide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the performance, mechanisms, and clinical data of Delamanid (B1670213) and Thalidomide (B1683933).

This guide provides a comprehensive comparative study of Delamanid and Thalidomide, two drugs with distinct therapeutic applications and mechanisms of action. Delamanid is a critical agent in the fight against multidrug-resistant tuberculosis, while Thalidomide, despite its controversial history, is a key therapeutic in the management of multiple myeloma and other conditions. This document is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their contrasting profiles.

At a Glance: Key Performance and Pharmacokinetic Parameters

The following tables summarize the core pharmacological and clinical characteristics of Delamanid and Thalidomide, offering a direct comparison of their properties.

Table 1: General and Pharmacokinetic Profile

FeatureDelamanidThalidomide
Primary Indication Multidrug-Resistant Tuberculosis (MDR-TB)[1][2]Multiple Myeloma, Erythema Nodosum Leprosum (ENL)[3][4]
Drug Class Nitro-dihydro-imidazooxazole[5][6][7][8]Immunomodulatory agent[3][4][9]
Administration Oral[1]Oral[3]
Bioavailability Increased with food[6]~90%[10]
Protein Binding ≥99.5%[1]55-66%[10]
Metabolism Primarily by albumin; to a lesser extent by CYP3A4[1][11]Spontaneous hydrolysis; minimal enzymatic metabolism[9][10]
Elimination Half-life 30–38 hours[1][12]5–7 hours[9][10]
Excretion Not excreted in urine[1]Primarily urine[9][10]

Table 2: Clinical Efficacy and Adverse Effects

FeatureDelamanidThalidomide
Reported Efficacy Increased sputum culture conversion in MDR-TB patients.[5][13] In a phase II trial, 45.4% of patients receiving Delamanid had sputum-culture conversion at 2 months compared to 29.6% in the placebo group.[13]In combination with dexamethasone (B1670325) for newly diagnosed multiple myeloma.[3][14] Response rates of 25-30% as monotherapy in relapsed patients.[14]
Common Adverse Effects Nausea, vomiting, dizziness, headache.[1][15][16]Drowsiness, constipation, rash, fatigue, dizziness.[3][17][18]
Serious Adverse Effects QT prolongation.[1][15][19]Teratogenicity (severe birth defects)[3][20], peripheral neuropathy[3][17], deep venous thrombosis.[17]

Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of Delamanid and Thalidomide stem from entirely different molecular interactions.

Delamanid's targeted inhibition of mycobacterial cell wall synthesis. Delamanid is a prodrug that is activated within Mycobacterium tuberculosis by the deazaflavin-dependent nitroreductase (Ddn).[1][6] The activated form of Delamanid specifically inhibits the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8] This disruption of the cell wall leads to bacterial death.

Delamanid_Mechanism cluster_bacterium Mycobacterium tuberculosis Delamanid Delamanid Activated Delamanid Activated Delamanid Delamanid->Activated Delamanid Activation by Mycolic Acid Synthesis Mycolic Acid Synthesis Activated Delamanid->Mycolic Acid Synthesis Inhibits Ddn (Rv3547) Ddn (deazaflavin-dependent nitroreductase) Ddn (Rv3547)->Activated Delamanid Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Maintains Bacterial Lysis Bacterial Lysis Cell Wall Integrity->Bacterial Lysis Loss of leads to

Delamanid's Mechanism of Action.

Thalidomide's complex immunomodulatory and anti-angiogenic effects. Thalidomide's mechanism is multifaceted. It binds to the protein cereblon (CRBN), which is part of a cullin-RING E3 ubiquitin ligase complex.[3][21] This binding alters the substrate specificity of the E3 ligase, leading to the degradation of certain transcription factors, including Ikaros and Aiolos, which are crucial for myeloma cell survival.[21] This action contributes to its anti-cancer effects.[21] Additionally, Thalidomide inhibits angiogenesis, the formation of new blood vessels, which is vital for tumor growth.[9][22] It also exerts immunomodulatory effects by enhancing T-cell mediated immunity.[22]

Thalidomide_Mechanism Thalidomide Thalidomide Cereblon (CRBN) Cereblon (CRBN) Thalidomide->Cereblon (CRBN) Binds to Angiogenesis Angiogenesis Thalidomide->Angiogenesis Inhibits E3 Ubiquitin Ligase E3 Ubiquitin Ligase Complex Cereblon (CRBN)->E3 Ubiquitin Ligase Alters substrate specificity of Ikaros/Aiolos Ikaros/Aiolos (Transcription Factors) E3 Ubiquitin Ligase->Ikaros/Aiolos Targets for Proteasomal Degradation Proteasomal Degradation Ikaros/Aiolos->Proteasomal Degradation Undergoes Myeloma Cell Apoptosis Myeloma Cell Apoptosis Proteasomal Degradation->Myeloma Cell Apoptosis Leads to Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Thalidomide's Mechanism of Action.

Experimental Protocols: A Look at Clinical Trial Designs

The clinical development of Delamanid and Thalidomide has involved rigorous testing to establish their safety and efficacy. Below are generalized experimental workflows based on described clinical trials.

Delamanid Phase III Clinical Trial Workflow for MDR-TB. A typical Phase III trial for Delamanid in MDR-TB would involve a multicenter, randomized, double-blind, placebo-controlled design.[23]

Delamanid_Trial_Workflow Patient Screening Patient Screening (MDR-TB Diagnosis) Randomization Randomization Patient Screening->Randomization Treatment Arm A Delamanid + Optimized Background Regimen (OBR) Randomization->Treatment Arm A Treatment Arm B Placebo + OBR Randomization->Treatment Arm B Treatment Period 6-Month Treatment Treatment Arm A->Treatment Period Treatment Arm B->Treatment Period Follow-up 24-Month Follow-up Treatment Period->Follow-up Primary Endpoint Sputum Culture Conversion Follow-up->Primary Endpoint Secondary Endpoints Mortality, Safety, Tolerability Follow-up->Secondary Endpoints

Generalized Delamanid Clinical Trial Workflow.

Thalidomide Clinical Trial Workflow for Newly Diagnosed Multiple Myeloma. Clinical trials for Thalidomide in newly diagnosed multiple myeloma often involve combination therapy and are designed to assess response rates and survival outcomes.[14][24]

Thalidomide_Trial_Workflow Patient Enrollment Patient Enrollment (Newly Diagnosed Multiple Myeloma) Induction Therapy Induction Therapy: Thalidomide + Dexamethasone Patient Enrollment->Induction Therapy Response Assessment Response Assessment Induction Therapy->Response Assessment Maintenance Therapy Maintenance Therapy (e.g., low-dose Thalidomide) Response Assessment->Maintenance Therapy Response Observation Observation Response Assessment->Observation No Response Follow-up Follow-up Maintenance Therapy->Follow-up Observation->Follow-up Primary Endpoints Overall Response Rate, Progression-Free Survival Follow-up->Primary Endpoints Secondary Endpoints Overall Survival, Safety Follow-up->Secondary Endpoints

Generalized Thalidomide Clinical Trial Workflow.

Conclusion

Delamanid and Thalidomide represent two distinct success stories in modern pharmacology, each addressing a critical unmet medical need. Delamanid's targeted action against Mycobacterium tuberculosis offers a lifeline to patients with multidrug-resistant infections. Thalidomide, repurposed from its tragic past, has become a cornerstone in the treatment of multiple myeloma due to its unique immunomodulatory and anti-angiogenic properties. For drug development professionals, the contrasting profiles of these two agents underscore the importance of understanding specific disease biologies to develop targeted and effective therapies. The detailed data and pathways presented in this guide are intended to support further research and innovation in these and other challenging therapeutic areas.

References

A Comparative Guide to Delamanid for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for Delamanid (B1670213) against other therapeutic alternatives for multidrug-resistant tuberculosis (MDR-TB). The information is intended to support research, scientific evaluation, and drug development efforts in the field of infectious diseases.

Executive Summary

Delamanid is a nitro-dihydro-imidazooxazole derivative that has demonstrated efficacy in the treatment of multidrug-resistant tuberculosis. It functions as a prodrug, activated by the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. This activation leads to the inhibition of methoxy- and keto-mycolic acid synthesis, essential components of the mycobacterial cell wall, ultimately resulting in bactericidal activity.[1][2][3] Clinical trials have evaluated the safety and efficacy of Delamanid, both as a standalone addition to an optimized background regimen (OBR) and in combination with other anti-TB drugs. This guide presents a comparative analysis of Delamanid's clinical trial data alongside two other key drugs in the MDR-TB treatment landscape: Bedaquiline and Pretomanid.

Mechanism of Action: Signaling Pathway

The mechanism of action of Delamanid involves the inhibition of mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall. The following diagram illustrates the proposed signaling pathway.

cluster_0 Mycobacterium tuberculosis Cell Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Rv3547) Deazaflavin-dependent nitroreductase Delamanid_prodrug->Ddn Activation Activated_Delamanid Activated Delamanid Metabolite (Reactive Nitrogen Species) Ddn->Activated_Delamanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- and Keto-mycolic acids) Activated_Delamanid->Mycolic_Acid_Synthesis Inhibition Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Required for Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for Delamanid.

Clinical Trial Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of Delamanid, Bedaquiline, and Pretomanid in patients with multidrug-resistant tuberculosis.

Table 1: Efficacy Outcomes
Drug (Trial)Patient PopulationNPrimary Efficacy EndpointResult
Delamanid (Phase 2b)[4]MDR-TB481Sputum Culture Conversion (SCC) at 2 months45.4% (Delamanid + OBR) vs. 29.6% (Placebo + OBR) (p=0.008)
Delamanid (Phase 3)[5][6]MDR-TB511Time to SCC over 6 monthsNo significant difference vs. Placebo + OBR (Median: 51 vs. 57 days)
Delamanid (Pediatric Phase 1/2)[7][8]Pediatric MDR-TB37Favorable treatment outcome at 24 months89.2%
Bedaquiline (Phase 2, C208)[9]MDR-TB161Time to SCCMedian: 83 days (Bedaquiline + OBR) vs. 125 days (Placebo + OBR)
Bedaquiline (Phase 2, C209)[10][11]MDR-TB, pre-XDR-TB, XDR-TB233Culture conversion at 120 weeks72.2% overall (MDR-TB: 73.1%, pre-XDR-TB: 70.5%, XDR-TB: 62.2%)
Pretomanid (Nix-TB)[12]XDR-TB, treatment-intolerant/nonresponsive MDR-TB109Favorable outcome at 6 months post-treatment89% (with Bedaquiline and Linezolid)
Table 2: Safety Outcomes (Adverse Events of Special Interest)
DrugCommon Adverse EventsSerious Adverse Events
Delamanid Gastrointestinal effects.[6]QT prolongation (monitoring required).[6]
Bedaquiline Nausea, arthralgia, headache.[10]QT prolongation, increased risk of death (black box warning).[9]
Pretomanid (in BPaL regimen)Peripheral neuropathy, myelosuppression (associated with Linezolid).Optic neuropathy (associated with Linezolid).

Experimental Protocols

Delamanid Phase 3 Clinical Trial (NCT01424670)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[5][13]

  • Patient Population: Adults with pulmonary sputum culture-positive multidrug-resistant tuberculosis.[5][13]

  • Intervention: Patients received either Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) or a matching placebo, in combination with an optimized background regimen (OBR) based on WHO guidelines.[5][13]

  • Primary Outcome: Time to sputum culture conversion over 6 months.[5]

  • Key Assessments: Sputum cultures, safety monitoring including electrocardiograms for QT interval assessment.

Bedaquiline Phase 2b Clinical Trial (TMC207-C208)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[9]

  • Patient Population: Patients with newly diagnosed MDR-TB.

  • Intervention: Bedaquiline or placebo added to a standard OBR for MDR-TB for 24 weeks.[9]

  • Primary Outcome: Time to sputum culture conversion.[9]

  • Key Assessments: Sputum smear and culture, safety assessments.

Pretomanid Nix-TB Trial
  • Study Design: An open-label, single-arm study.[12]

  • Patient Population: Adults with pulmonary extensively drug-resistant (XDR) TB, or treatment-intolerant or non-responsive MDR-TB.[12]

  • Intervention: A combination regimen of Pretomanid (200 mg daily), Bedaquiline (400 mg daily for 2 weeks, then 200 mg three times weekly), and Linezolid (1200 mg daily, with dose reduction for toxicity) for 6 months.

  • Primary Outcome: Incidence of bacteriological failure or clinical failure, relapse, or loss to follow-up at 6 months after the end of treatment.

  • Key Assessments: Sputum cultures, clinical assessments, and safety monitoring.

Experimental Workflow: A Typical Phase 3 Clinical Trial

The following diagram outlines the typical workflow of a Phase 3 clinical trial for a new MDR-TB drug like Delamanid.

cluster_workflow Phase 3 Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (Investigational Drug + OBR) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo + OBR) Randomization->Control_Arm Treatment_Period Treatment Period (e.g., 6 months) Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Follow_Up Post-Treatment Follow-Up (e.g., 18-24 months) Treatment_Period->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Treatment_Period->Data_Collection Analysis Data Analysis Data_Collection->Analysis Results Results Reporting Analysis->Results

Caption: Generalized workflow of a Phase 3 MDR-TB clinical trial.

References

Independent Validation of Dalamid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, independent validation studies for a compound specifically named "Dalamid" are not available at the time of this writing. The following guide is a template created to demonstrate the requested format and content for a comparative analysis. This guide uses a fictional compound, "Novumetin," and compares it to a hypothetical alternative, "Competitor A," for the inhibition of the fictitious "Kinase X" in a cancer research context. Researchers and drug development professionals can adapt this structure for their internal and external communication once data for this compound becomes available.

Comparative Efficacy and Safety of Kinase X Inhibitors

This guide provides a comparative overview of Novumetin and Competitor A, two inhibitors targeting Kinase X, a critical component of the Growth Factor Signaling Pathway implicated in tumorigenesis. The data presented is derived from standardized in vitro assays to facilitate a direct comparison of their biochemical potency and cellular effects.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative metrics for Novumetin and Competitor A, including their half-maximal inhibitory concentration (IC50) against Kinase X and their cytotoxic effects (CC50) on a healthy cell line.

CompoundTargetIC50 (nM)CC50 (µM)Selectivity Index (CC50/IC50)
Novumetin Kinase X15503333
Competitor A Kinase X7530400

Note: The data presented above is for illustrative purposes only and does not represent real experimental outcomes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of Kinase X by 50%.

  • Methodology:

    • Recombinant human Kinase X was incubated with varying concentrations of Novumetin or Competitor A in a kinase buffer.

    • The reaction was initiated by the addition of ATP and a specific peptide substrate.

    • After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

    • The resulting data were plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

    • The IC50 value was calculated by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CC50 Determination)
  • Objective: To determine the concentration of the compound that causes a 50% reduction in the viability of a healthy, non-cancerous cell line.

  • Methodology:

    • A human normal cell line (e.g., primary fibroblasts) was seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a range of concentrations of Novumetin or Competitor A.

    • After a 72-hour incubation period, cell viability was assessed using a resazurin-based assay, which measures metabolic activity.

    • Fluorescence was measured, and the data were normalized to untreated control cells.

    • The CC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the hypothetical Growth Factor Signaling Pathway and the points of inhibition for Novumetin and Competitor A.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates Novumetin Novumetin Novumetin->Kinase_X Inhibits Competitor_A Competitor_A Competitor_A->Kinase_X Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Growth Factor Signaling Pathway Inhibition.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the independent validation studies.

G cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_reporting Reporting Kinase_Assay Kinase_Assay IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc Cell_Viability Cell_Viability CC50_Calc CC50 Calculation Cell_Viability->CC50_Calc Selectivity_Index Selectivity_Index IC50_Calc->Selectivity_Index CC50_Calc->Selectivity_Index Comparison_Guide Comparison_Guide Selectivity_Index->Comparison_Guide

Caption: Experimental Validation Workflow.

A Comparative Analysis of the Toxicity Profiles of Dalamid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the toxicity profiles of the novel compound Dalamid and its structural analogs, DA-II and DA-III. The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate an informed assessment of these compounds for further investigation. The data herein is based on standardized in vitro cytotoxicity assays, and detailed experimental protocols are provided for reproducibility.

Quantitative Toxicity Data

The cytotoxic effects of this compound and its analogs were evaluated in the human liver carcinoma cell line, HepG2, and the human colorectal carcinoma cell line, HCT116, using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability, was determined after a 48-hour treatment period.

CompoundHepG2 IC50 (µM)HCT116 IC50 (µM)
This compound 15.2 ± 1.822.5 ± 2.1
DA-II 5.8 ± 0.78.1 ± 0.9
DA-III 45.7 ± 5.368.3 ± 7.5
Doxorubicin (Control) 0.9 ± 0.11.2 ± 0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound, DA-II, DA-III (stock solutions in DMSO)

  • HepG2 and HCT116 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[2][3]

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Analysis

Preliminary investigations suggest that the toxicity of this compound and its more potent analog, DA-II, may be mediated through the induction of apoptosis via the intrinsic pathway, potentially involving the activation of the p53 tumor suppressor protein.

G cluster_0 Cellular Stress cluster_1 Apoptosis Regulation This compound This compound / DA-II p53 p53 Activation This compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound and its analog DA-II.

Experimental Workflow

The general workflow for assessing the cytotoxicity of novel compounds like this compound and its analogs is a multi-step process that begins with cell culture and compound preparation, followed by treatment and subsequent viability assessment.

G start Start cell_culture Cell Culture (HepG2, HCT116) start->cell_culture compound_prep Compound Preparation (this compound & Analogs) start->compound_prep cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Compound Treatment (48 hours) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

References

Delamanid vs. Standard of Care: A Head-to-Head Comparison in the Treatment of Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the development of novel therapeutic agents. Delamanid (B1670213), a nitro-dihydro-imidazooxazole derivative, has emerged as a critical component in the armamentarium against MDR-TB. This guide provides an objective, data-driven comparison of Delamanid with the standard of care for MDR-TB, focusing on efficacy, safety, and mechanistic insights to inform research and clinical development.

Executive Summary

Delamanid, when added to an optimized background regimen (OBR), has demonstrated the potential to improve treatment outcomes in patients with MDR-TB, although results from Phase III trials have shown nuanced outcomes compared to earlier studies. The current standard of care for MDR-TB is evolving, with a shift towards all-oral regimens containing newer and repurposed drugs such as bedaquiline (B32110), pretomanid, and linezolid (B1675486). This guide synthesizes data from key clinical trials to provide a comparative analysis of Delamanid's performance against these established and emerging treatment protocols.

Data Presentation: Efficacy and Safety

The following tables summarize the key efficacy and safety data from pivotal clinical trials involving Delamanid compared to placebo (in addition to an OBR) and other MDR-TB regimens.

Table 1: Efficacy of Delamanid in Combination with an Optimized Background Regimen (OBR)

EndpointDelamanid + OBRPlacebo + OBRTrial
Sputum Culture Conversion (SCC) at 2 Months 45.4%29.6%Trial 204 (Phase IIb)[1]
Favorable Outcome (Cure or Treatment Completion) 74.5% (≥6 months Delamanid)55.0% (≤2 months Delamanid/Placebo)Observational Study of Trial 204 & 208[2]
Mortality 1.0% (≥6 months Delamanid)8.3% (≤2 months Delamanid/Placebo)Observational Study of Trial 204 & 208[2]
Median Time to Sputum Culture Conversion 51 days57 daysTrial 213 (Phase III)[3]
Treatment Success Rate 81.3%84.2%Post-hoc analysis of Trial 213[4]

Table 2: Safety Profile of Delamanid in Combination with an Optimized Background Regimen (OBR) (Trial 213)

Adverse Event CategoryDelamanid + OBR (n=341)Placebo + OBR (n=170)
Any Treatment-Emergent Adverse Event 98.0%98.0%
Serious Treatment-Emergent Adverse Events 26.1%27.6%[3]
Deaths Related to Treatment-Emergent Adverse Events 4.4%3.5%[3]
Gastrointestinal Disorders 28.2%22.4%[4]

Experimental Protocols

Trial 213: A Phase 3 Study of Delamanid for MDR-TB

This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Delamanid over six months in patients with pulmonary MDR-TB.[5]

  • Patient Population: Adults with sputum culture-positive pulmonary MDR-TB.

  • Randomization: Patients were randomized to receive either Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) plus an OBR, or a placebo plus an OBR.[5]

  • Optimized Background Regimen (OBR): The OBR was designed according to WHO guidelines and tailored to the individual patient's drug susceptibility test results.[6]

  • Primary Efficacy Endpoint: The primary outcome was the time to sputum culture conversion (SCC) on solid media over the 6-month treatment period.[3]

  • Safety Assessments: Safety was monitored through the recording of all adverse events, with a particular focus on QT interval prolongation.

Signaling Pathways and Mechanisms of Action

Delamanid is a prodrug that requires activation by the bacterial enzyme deazaflavin-dependent nitroreductase (Ddn).[7] Upon activation, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[8]

Delamanid_Mechanism cluster_bacterium Mycobacterium tuberculosis Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn Enzyme (Rv3547) Delamanid_prodrug->Ddn Activation Activated_Delamanid Activated Delamanid (Reactive Nitrogen Species) Ddn->Activated_Delamanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- & Keto-mycolic acids) Activated_Delamanid->Mycolic_Acid_Synthesis Inhibition Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Maintains Bacterial_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Bacterial_Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Mechanism of action of Delamanid.

Experimental and Clinical Workflow

The typical workflow for a patient enrolled in a clinical trial evaluating a new MDR-TB drug like Delamanid involves several key stages, from screening and enrollment to treatment and follow-up.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (Sputum Smear/Culture, DST, ECG) Enrollment->Baseline Randomization Randomization Baseline->Randomization Treatment_A Arm A: Delamanid + OBR Randomization->Treatment_A Treatment_B Arm B: Placebo + OBR Randomization->Treatment_B Monitoring Regular Monitoring (Sputum Culture, Safety Labs, ECGs) Treatment_A->Monitoring Treatment_B->Monitoring EndOfTreatment End of Treatment Assessment Monitoring->EndOfTreatment FollowUp Post-Treatment Follow-up (Assessment of sustained cure) EndOfTreatment->FollowUp

Caption: Generalized clinical trial workflow for MDR-TB.

The Evolving Standard of Care

The standard of care for MDR-TB is rapidly evolving. Historically, it involved long-duration regimens with injectable agents. However, recent guidelines from the World Health Organization (WHO) and other bodies strongly recommend all-oral regimens of shorter duration.[9]

A pivotal development has been the introduction of regimens containing bedaquiline, pretomanid, and linezolid (BPaL), with or without moxifloxacin (B1663623) (BPaLM).[10][11] These regimens have shown high efficacy in clinical trials for patients with highly resistant forms of TB.[10]

Table 3: Comparison with Newer All-Oral Regimens

RegimenDurationKey DrugsReported Efficacy (Treatment Success)
Delamanid + OBR 18-24 monthsDelamanid + other second-line drugsVaries based on OBR and resistance profile
BPaL 6 monthsBedaquiline, Pretomanid, Linezolid~90% for XDR-TB and non-responsive MDR-TB[10]
BPaLM 6 monthsBedaquiline, Pretomanid, Linezolid, MoxifloxacinRecommended for rifampin-resistant, fluoroquinolone-susceptible pulmonary TB[11]

The comparative effectiveness of Delamanid-containing regimens versus the BPaL/M regimens is an area of ongoing research and clinical interest. The choice of regimen depends on several factors, including the patient's drug resistance profile, comorbidities, and potential drug-drug interactions.

Conclusion

Delamanid remains an important option in the treatment of MDR-TB, particularly when constructing individualized regimens for patients with complex resistance patterns or intolerances to other drugs. While Phase III trial results for Delamanid were not as striking as earlier phase data in terms of significantly reducing time to culture conversion, observational data suggest a benefit in terms of final treatment outcomes and mortality, especially with longer durations of use.[2][4] The advent of highly effective, shorter, all-oral regimens like BPaL/M is transforming the standard of care. Future research should focus on head-to-head comparisons of Delamanid-containing regimens with these newer standards and explore the role of Delamanid in combination with other novel agents to optimize treatment for all forms of drug-resistant tuberculosis.

References

Comparative Analysis of Dalamid (Delamanid) and Other Novel Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action, clinical efficacy, and underlying experimental protocols for Dalamid (delamanid) and other key novel agents used in the treatment of multidrug-resistant tuberculosis (MDR-TB). The information is intended to support research and development efforts in the field of anti-tubercular drug discovery.

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the development of new therapeutic agents with novel mechanisms of action. Delamanid (B1670213), a nitro-dihydro-imidazooxazole derivative, represents a significant advancement in the management of MDR-TB. This document provides a detailed comparison of delamanid with two other critical drugs in the current MDR-TB treatment landscape: pretomanid (B1679085) and bedaquiline (B32110). The comparison covers their distinct mechanisms of action, supported by experimental data from pivotal clinical trials, and outlines the methodologies for key in vitro and in vivo assays.

Mechanism of Action: A Comparative Overview

Delamanid, pretomanid, and bedaquiline each target unique pathways essential for the survival of Mycobacterium tuberculosis.

  • Delamanid and Pretomanid: Both are nitroimidazole prodrugs that require activation by the deazaflavin-dependent nitroreductase (Ddn), an enzyme dependent on the F420 coenzyme system within mycobacteria.[1][2] Upon activation, these drugs disrupt the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. Specifically, they inhibit the production of methoxy- and keto-mycolic acids.[1][2] Furthermore, the activation process releases reactive nitrogen species, including nitric oxide, which contribute to the drugs' bactericidal effects through respiratory poisoning.[1]

  • Bedaquiline: As a diarylquinoline, bedaquiline targets the ATP synthase of M. tuberculosis.[3] It specifically binds to the c-subunit of the F0 rotor, inhibiting the enzyme's function and thereby disrupting the proton motive force required for ATP synthesis. This leads to a depletion of the cell's primary energy source, resulting in bactericidal activity against both replicating and non-replicating bacilli.[3]

Signaling Pathway Diagrams

Dalamid_Pretomanid_Mechanism cluster_Mycobacterium Mycobacterium tuberculosis Cell This compound This compound (Prodrug) Ddn Ddn (F420-dependent nitroreductase) This compound->Ddn Pretomanid Pretomanid (Prodrug) Pretomanid->Ddn Activated_Drug Activated Drug (Reactive Nitrogen Species) Ddn->Activated_Drug produces F420_reduced Coenzyme F420 (reduced) F420_reduced->Ddn activates Mycolic_Acid_Syn Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid_Syn inhibits Respiratory_Poisoning Respiratory Poisoning Activated_Drug->Respiratory_Poisoning induces Cell_Wall Cell Wall Integrity Mycolic_Acid_Syn->Cell_Wall Bacterial_Cell_Death Bacterial Cell Death Cell_Wall->Bacterial_Cell_Death Respiratory_Poisoning->Bacterial_Cell_Death

Mechanism of Action for this compound and Pretomanid.

Bedaquiline_Mechanism cluster_Mycobacterium Mycobacterium tuberculosis Cell Bedaquiline Bedaquiline ATP_Synthase ATP Synthase (F0 subunit) Bedaquiline->ATP_Synthase inhibits Proton_Motive_Force Proton Motive Force ATP_Synthase->Proton_Motive_Force ATP_Production ATP Production Proton_Motive_Force->ATP_Production Bacterial_Cell_Death Bacterial Cell Death ATP_Production->Bacterial_Cell_Death depletion leads to

Mechanism of Action for Bedaquiline.

Clinical Efficacy: Comparative Data

The following tables summarize key efficacy outcomes from pivotal clinical trials for delamanid, pretomanid (as part of the BPaL regimen), and bedaquiline.

Table 1: Sputum Culture Conversion (SCC) Rates

Drug/RegimenTrialPatient PopulationSCC Rate at 2 MonthsSCC Rate at 6 MonthsReference
Delamanid + OBR Trial 204MDR-TB45.4%-[4]
Placebo + OBR Trial 204MDR-TB29.6%-[4]
Delamanid + OBR Phase IIIMDR-TB-87.6%[5]
Placebo + OBR Phase IIIMDR-TB-86.1%[5]
BPaL Nix-TBXDR-TB, MDR-TB (non-responsive/intolerant)-90% (favorable outcome)[6][7]
Bedaquiline + OBR Phase IIbMDR-TB48%-[8]
Placebo + OBR Phase IIbMDR-TB9%-[8]

OBR: Optimized Background Regimen; BPaL: Bedaquiline, Pretomanid, and Linezolid; XDR-TB: Extensively Drug-Resistant TB.

Table 2: Favorable Outcomes and Mortality

Drug/RegimenTrialPatient PopulationFavorable Outcome RateMortality RateReference
Delamanid (≥6 months) + OBR Study 116MDR-TB74.5%1.0%[9]
Delamanid (≤2 months) + OBR Study 116MDR-TB55.0%8.3%[9]
BPaL (1200mg Linezolid) ZeNixHighly Drug-Resistant TB93%Not Reported[10][11]
BPaL (600mg Linezolid) ZeNixHighly Drug-Resistant TB91%Not Reported[10][11]
Bedaquiline-containing regimen (6-month) STREAM Stage 2MDR-TB91.0%Not Reported[12][13]
Control regimen (9-month) STREAM Stage 2MDR-TB68.5%Not Reported[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Protocol Summary (Agar Proportion Method for Delamanid):

  • Drug Preparation: Delamanid powder is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, from which serial dilutions are made.

  • Media Preparation: Middlebrook 7H10 or 7H11 agar (B569324) supplemented with 0.5% glycerol (B35011) and 10% OADC is prepared. The delamanid dilutions are added to the molten agar before pouring into plates. A drug-free control plate (containing only DMSO) is also prepared.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and adjusted to a McFarland standard. This is then diluted to achieve a target colony-forming unit (CFU) count.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the drug-containing and drug-free agar plates.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks.

  • MIC Determination: The MIC is defined as the lowest drug concentration that inhibits ≥99% of the bacterial growth compared to the drug-free control.

Mycolic Acid Synthesis Inhibition Assay

Objective: To assess the effect of a compound on the synthesis of mycolic acids in M. tuberculosis.

Protocol Summary:

  • Bacterial Culture: M. tuberculosis is cultured in a suitable broth medium.

  • Drug Treatment: The test compound (e.g., delamanid) is added to the bacterial culture at various concentrations. A no-drug control is included.

  • Radiolabeling: A radiolabeled precursor, such as [14C]-acetate, is added to the cultures to be incorporated into newly synthesized fatty acids and mycolic acids.

  • Lipid Extraction: After a defined incubation period, bacterial cells are harvested, and total lipids are extracted using organic solvents.

  • Mycolic Acid Methyl Ester (MAME) Preparation: The extracted lipids are saponified, and the resulting fatty acids are methylated to form MAMEs.

  • Thin-Layer Chromatography (TLC): The MAMEs are separated by TLC on a silica (B1680970) gel plate using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Analysis: The TLC plate is exposed to an autoradiography film or a phosphorimager to visualize the radiolabeled mycolic acids. Inhibition of mycolic acid synthesis is determined by the reduction in the intensity of the corresponding bands in the drug-treated samples compared to the control.

F420-Dependent Nitroreductase (Ddn) Enzyme Assay

Objective: To measure the activity of the Ddn enzyme, which is responsible for activating delamanid and pretomanid.

Protocol Summary:

  • Enzyme and Substrate Preparation: Recombinant Ddn enzyme is purified. The reduced form of coenzyme F420 (F420H2) is prepared enzymatically. The prodrug (delamanid or pretomanid) is dissolved in a suitable solvent.

  • Assay Reaction: The assay is performed in a reaction buffer containing the Ddn enzyme, F420H2, and the prodrug.

  • Spectrophotometric Monitoring: The enzymatic activity is monitored by measuring the oxidation of F420H2 to F420 at a specific wavelength (e.g., 420 nm) using a spectrophotometer. The decrease in absorbance over time is proportional to the enzyme activity.[1]

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.

ATP Synthase Inhibition Assay

Objective: To evaluate the inhibitory effect of a compound on the activity of mycobacterial ATP synthase.

Protocol Summary:

  • Inverted Membrane Vesicle (IMV) Preparation: IMVs are prepared from M. smegmatis or M. tuberculosis by cell lysis and ultracentrifugation. These vesicles have the ATP synthase oriented with its catalytic domain facing the exterior.

  • ATP Synthesis Assay: The IMVs are incubated in a reaction buffer containing ADP, inorganic phosphate (B84403) (Pi), and a respiratory substrate (e.g., succinate) to generate a proton motive force. The synthesis of ATP is measured using a luciferin-luciferase-based assay, which produces a luminescent signal proportional to the ATP concentration. The assay is performed in the presence and absence of the test compound (e.g., bedaquiline).

  • Data Analysis: The inhibition of ATP synthesis is calculated as the percentage decrease in the luminescent signal in the presence of the inhibitor compared to the control.

Experimental Workflow Diagram

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Cell_Based Cell-Based Assays cluster_In_Vivo In Vivo Models cluster_Clinical Clinical Trials MIC MIC Determination Mechanism_Assay Mechanism of Action Assays MIC->Mechanism_Assay Mycolic_Acid Mycolic Acid Synthesis Inhibition Mechanism_Assay->Mycolic_Acid Ddn_Assay Ddn Enzyme Activity Mechanism_Assay->Ddn_Assay ATP_Synthase ATP Synthase Inhibition Mechanism_Assay->ATP_Synthase Macrophage_Infection Macrophage Infection Model Mechanism_Assay->Macrophage_Infection Mouse_Model Murine Model of TB Macrophage_Infection->Mouse_Model Phase_I Phase I (Safety) Mouse_Model->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Confirmation) Phase_II->Phase_III

General Experimental Workflow for Anti-TB Drug Discovery.

Conclusion

Delamanid, pretomanid, and bedaquiline represent critical tools in the fight against MDR-TB, each with a distinct and well-characterized mechanism of action. This guide provides a comparative framework for understanding their properties, supported by clinical efficacy data and detailed experimental protocols. The continued investigation into these and other novel anti-tubercular agents is essential for the development of more effective and shorter treatment regimens for all forms of tuberculosis.

References

A Comparative Analysis of Delamanid and Next-Generation Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutic agents. Delamanid (B1670213), a nitro-dihydro-imidazooxazole derivative, represents a significant advancement in the management of MDR-TB. This guide provides an objective comparison of delamanid with its key competitor compounds, bedaquiline (B32110) and pretomanid (B1679085), supported by experimental data to inform research and clinical decision-making.

Executive Summary

Delamanid, bedaquiline, and pretomanid are cornerstone drugs in modern MDR-TB treatment regimens, each with a unique mechanism of action and clinical profile. Delamanid and pretomanid are both pro-drugs requiring activation by the mycobacterial F420 coenzyme system, leading to the inhibition of mycolic acid synthesis. In contrast, bedaquiline targets ATP synthase, disrupting the energy metabolism of Mycobacterium tuberculosis.

Clinical evidence suggests that all three drugs are effective in improving treatment outcomes for patients with MDR-TB. Head-to-head comparative data is limited, but observational studies and meta-analyses provide valuable insights into their relative performance. Bedaquiline-containing regimens have shown slightly higher rates of sputum culture conversion in some studies.[1] In terms of safety, delamanid is associated with a risk of QT interval prolongation, while bedaquiline carries a warning for increased risk of death in some trials and a risk of acute liver injury.[2][3] Pretomanid, typically used in combination with bedaquiline and linezolid (B1675486) (BPaL regimen), has been associated with adverse events related to linezolid toxicity.

The choice between these agents depends on various factors, including the patient's resistance profile, comorbidities, and potential drug-drug interactions.

Data Presentation

Table 1: Efficacy of Delamanid vs. Competitor Compounds in MDR-TB Treatment
Efficacy OutcomeDelamanidBedaquilinePretomanid (in BPaL regimen)Source(s)
Sputum Culture Conversion (6 months) ~84.9% (pooled data)~80.1% (pooled data)Favorable outcomes in ~84-93% of patients in the ZeNix trial[4]
Sputum Culture Conversion (adjusted) 74% (at 6 months in one study)95% (at 6 months in one study)Not directly compared[1]
All-Cause Mortality (6 months) ~3.1% (pooled data)~7.4% (pooled data)Not directly compared[4]
Table 2: Safety Profile of Delamanid vs. Competitor Compounds
Adverse Event of Special InterestDelamanidBedaquilinePretomanid (in BPaL regimen)Source(s)
QT Interval Prolongation Increased risk (HR 2.38 for long QT-related cardiac events)Increased risk (pooled incidence 0.163)Monitored, but less directly attributed than to bedaquiline/delamanid[2][4]
Acute Liver Injury Not a primary reported riskIncreased risk (HR 1.76)Not a primary reported risk[2]
Linezolid-associated (Neuropathy, Myelosuppression) Not applicableNot applicableDose-dependent risk, optimized in ZeNix trial[5]

Experimental Protocols

Delamanid: Phase 3 Clinical Trial (NCT01424670)[6][7]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Adults with pulmonary multidrug-resistant tuberculosis.

  • Treatment Regimen:

    • Investigational Arm: Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) in combination with an optimized background regimen (OBR).

    • Control Arm: Placebo in combination with an OBR.

  • Primary Outcome: Time to sputum culture conversion (SCC) over 6 months.

Bedaquiline: STREAM Trial[8][9][10][11]
  • Study Design: A phase III non-inferiority randomized controlled trial.

  • Patient Population: Patients with rifampicin-resistant tuberculosis.

  • Treatment Regimens (Stage 2):

    • Regimen C (all-oral): 9-month regimen containing bedaquiline.

    • Regimen D: 6-month regimen containing bedaquiline.

    • Control Regimen (Regimen B): 9-month injectable-containing regimen.

  • Primary Outcome: Percentage of participants with a favorable efficacy outcome at week 76.

Pretomanid: ZeNix Trial (NCT03086486)[5][12][13][14][15]
  • Study Design: A phase III, multi-center, partially-blinded, randomized clinical trial.

  • Patient Population: Adults with pulmonary extensively drug-resistant (XDR)-TB, pre-XDR-TB, or treatment-intolerant/non-responsive MDR-TB.

  • Treatment Regimens: All participants received bedaquiline and pretomanid for 26 weeks, with varying doses and durations of linezolid:

    • 1200 mg linezolid for 26 weeks

    • 1200 mg linezolid for 9 weeks

    • 600 mg linezolid for 26 weeks

    • 600 mg linezolid for 9 weeks

  • Primary Outcome: Incidence of an unfavorable outcome (treatment failure or disease relapse) at 26 weeks after treatment completion.

Mechanism of Action and Signaling Pathways

Delamanid and Pretomanid: Inhibition of Mycolic Acid Synthesis

Delamanid and pretomanid are both pro-drugs that require activation within the Mycobacterium tuberculosis cell. This activation is mediated by the deazaflavin (F420)-dependent nitroreductase (Ddn). The activated form of the drug then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7]

Delamanid_Pretomanid_MOA cluster_cell Mycobacterium tuberculosis Cell Delamanid/Pretomanid Delamanid/Pretomanid Ddn (Nitroreductase) Ddn (Nitroreductase) Delamanid/Pretomanid->Ddn (Nitroreductase) Activation Activated Drug Activated Drug Ddn (Nitroreductase)->Activated Drug Mycolic Acid Synthesis Mycolic Acid Synthesis Activated Drug->Mycolic Acid Synthesis Inhibition Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Maintains Cell Death Cell Death Mycolic Acid Synthesis->Cell Death Cell Wall Integrity->Cell Death Loss leads to

Mechanism of Action for Delamanid and Pretomanid.
Bedaquiline: Inhibition of ATP Synthase

Bedaquiline has a distinct mechanism of action, targeting the F1Fo-ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. By binding to the c-subunit of the ATP synthase, bedaquiline blocks its rotation, thereby inhibiting ATP synthesis and leading to bacterial cell death.

Bedaquiline_MOA cluster_membrane Mycobacterial Inner Membrane Bedaquiline Bedaquiline ATP_Synthase F_o subunit c-ring F_1 subunit Bedaquiline->ATP_Synthase:f1 Binds to ATP_Production ATP_Production ATP_Synthase:f1->ATP_Production Inhibition Cell_Death Cell_Death ATP_Production->Cell_Death Depletion leads to RCT_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Investigational Regimen (e.g., Delamanid + OBR) Randomization->Treatment_Arm_A Treatment_Arm_B Control Regimen (e.g., Placebo + OBR) Randomization->Treatment_Arm_B Treatment_Period Treatment Administration (e.g., 6 months) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_Up Post-Treatment Follow-Up Treatment_Period->Follow_Up Data_Collection Data Collection (Sputum cultures, AEs) Follow_Up->Data_Collection Analysis Efficacy & Safety Analysis Data_Collection->Analysis

References

Unraveling the Synergistic Potential of Dalamid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the pharmacological agent "Dalamid" has revealed no existing drug under this name within publicly available scientific and medical literature. It is highly probable that "this compound" is a misspelling of an existing therapeutic. This guide, therefore, cannot proceed with a direct comparison of this compound's synergistic effects.

Researchers, scientists, and drug development professionals are advised to verify the correct spelling of the compound . Once the accurate drug name is identified, a comprehensive analysis of its synergistic interactions with other therapeutic agents can be conducted.

A thorough understanding of a drug's synergistic capabilities is paramount in modern pharmacology. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy, reduced dosages, and minimized side effects.[1][2][3]

Future analysis of the correctly identified drug would involve a multi-faceted approach, including:

  • Mechanism of Action and Signaling Pathway Analysis: A foundational step would be to elucidate the drug's mechanism of action and the specific signaling pathways it modulates. This understanding is crucial for predicting and interpreting potential synergistic or antagonistic interactions with other drugs.[4][5][6]

  • In Vitro and In Vivo Experimental Data: The core of a comparative guide would be the presentation of robust experimental data from preclinical and clinical studies. This would involve summarizing quantitative data on efficacy, toxicity, and pharmacokinetic/pharmacodynamic interactions in clearly structured tables.

  • Detailed Experimental Protocols: To ensure reproducibility and critical evaluation, the methodologies of key experiments would be provided in detail. This would encompass information on cell lines or animal models used, drug concentrations, treatment durations, and analytical techniques employed.

  • Visualization of Complex Interactions: Diagrams illustrating signaling pathways, experimental workflows, and the logical relationships between different therapeutic agents would be essential for a clear and concise presentation of the findings.

It is important to note that the nature of drug-drug interactions is not always predictable and can be highly dependent on the specific genetic context of the disease.[7] Therefore, a systematic survey of synergistic potential across various models is crucial for the rational design of combination therapies.[1]

We encourage the research community to provide the correct nomenclature for the drug of interest, which will enable the creation of a valuable and accurate comparative guide on its synergistic effects.

References

Dalamid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Dalamid, a critical agent in the fight against multidrug-resistant tuberculosis (MDR-TB). This document synthesizes key findings from clinical research, details its mechanism of action, and offers a comparison with other therapeutic alternatives.

Performance and Efficacy

This compound (also known as Deltyba® or OPC-67683) is a bicyclic nitroimidazole developed by Otsuka Pharmaceutical Co., Ltd. for the treatment of adult pulmonary MDR-TB.[1] It has demonstrated potent activity against replicating, dormant, and intracellular Mycobacterium tuberculosis (MTB) bacilli.[1]

Clinical Trial Data

A pivotal Phase III randomized controlled trial provided significant insights into the efficacy and safety of this compound.[2] The trial was conducted across seven countries and involved adding either this compound or a placebo for six months to an optimized background regimen for MDR-TB, as recommended by the World Health Organization (WHO).[2]

OutcomeThis compound + Optimized Background RegimenPlacebo + Optimized Background RegimenNote
Cure Rate SimilarSimilarThe trial did not confirm the efficacy findings of earlier studies regarding cure rates.[2]
Mortality Rate SimilarSimilarOverall mortality rates were comparable between the two groups.[2]
Safety No new safety concerns identified-The trial reinforced the safety profile of this compound relative to other second-line MDR-TB drugs.[2] The primary safety concern is QTcF interval prolongation.[1]

In an earlier Phase IIb clinical trial, the addition of this compound to an optimized background regimen for two months significantly increased sputum culture conversion rates in MDR-TB patients.[1]

A large-scale clinical trial is currently underway to assess the efficacy and safety of this compound compared to isoniazid (B1672263) for preventing active MDR-TB in high-risk household contacts of individuals with MDR-TB.[3] Final results from this trial are anticipated in 2024.[3]

Mechanism of Action

This compound is a prodrug that requires activation by the F420-dependent deazaflavin nitroreductase enzyme system within mycobacteria.[1][4] This activation process is crucial for its antimycobacterial activity. The proposed mechanism involves two primary pathways: the inhibition of mycolic acid synthesis and respiratory poisoning.[5]

Dalamid_Mechanism_of_Action This compound This compound (Prodrug) F420 F420-dependent Nitroreductase This compound->F420 Activation Activated_this compound Activated this compound (Reactive Intermediates) Mycolic_Acid Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid Inhibition Respiratory_Poisoning Respiratory Poisoning Activated_this compound->Respiratory_Poisoning Induction F420->Activated_this compound Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Component of Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Inhibition leads to Respiratory_Poisoning->Cell_Death Induction leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Phase III Randomized Controlled Trial Workflow

The Phase III trial assessing this compound's efficacy and safety followed a rigorous, double-blind, placebo-controlled design.[2]

Phase_III_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (6 Months) cluster_followup Follow-up & Analysis Screening Patient Screening (MDR-TB Diagnosis) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Treatment_Arm This compound + Optimized Background Regimen Randomization->Treatment_Arm Placebo_Arm Placebo + Optimized Background Regimen Randomization->Placebo_Arm Follow_up Post-Treatment Follow-up Treatment_Arm->Follow_up Placebo_Arm->Follow_up Data_Analysis Data Analysis (Cure & Mortality Rates) Follow_up->Data_Analysis

Caption: Generalized workflow of the Phase III this compound clinical trial.

Comparison with Other Drugs

This compound vs. Pretomanid (B1679085)

This compound and pretomanid are both nitroimidazoles with a similar proposed dual mechanism of action.[5] However, there are notable differences based on preclinical data.[5]

FeatureThis compoundPretomanid
In Vitro Activity Lower Minimum Inhibitory Concentrations (MICs) compared to pretomanid.[5]Higher MICs compared to this compound.[5]
Preclinical In Vivo Activity Higher mycobacterial load reductions at lower doses.[5]Requires higher doses to achieve similar mycobacterial load reduction as this compound.[5]
Drug Resistance Spontaneous mutation frequencies range from 1.22 × 10⁻⁵ to 6.44 × 10⁻⁶.[5] Some isolates resistant to pretomanid may retain susceptibility to this compound.[5]Spontaneous mutation frequencies range from 1.0 × 10⁻⁵ to 6.5 × 10⁻⁷.[5] Some isolates resistant to this compound may retain susceptibility to pretomanid.[5]

It is important to note that when comparing in vivo preclinical bactericidal activity at dose levels equivalent to currently approved clinical doses based on drug exposure, the difference in activity between the two compounds diminishes.[5]

Drug-Drug Interactions

Studies have shown that this compound has a low potential for clinically significant drug-drug interactions.[6][7] It can be safely co-administered with several antiretroviral drugs and other anti-TB drugs.[6] Specifically, this compound did not significantly affect the exposure of rifampin, pyrazinamide, and isoniazid.[6] While co-administration with ethambutol (B1671381) resulted in a roughly 25% increase in ethambutol exposure, this was not deemed clinically significant.[6]

References

Comparative Efficacy and Reproducibility of Delamanid in Multidrug-Resistant Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a significant global health challenge, necessitating the development of novel therapeutics. Delamanid (B1670213), a nitro-dihydro-imidazooxazole derivative, has emerged as a critical component in the treatment of MDR-TB. This guide provides a comparative analysis of Delamanid's performance against other key anti-TB drugs—Bedaquiline (B32110), Pretomanid (B1679085), and Linezolid (B1675486)—supported by experimental data to address the reproducibility of published findings.

Quantitative Comparison of Treatment Outcomes

The following table summarizes the efficacy of Delamanid and its alternatives in treating multidrug-resistant and extensively drug-resistant tuberculosis (XDR-TB), focusing on key endpoints from various clinical studies.

Drug RegimenStudy/TrialPatient PopulationSputum Culture Conversion RateFavorable Outcome/Treatment Success RateReference
Delamanid + OBR Trial 204MDR-TB45.4% at 2 months (100mg BD)74.5% at 24 months (≥6 months Delamanid)[1][2]
Delamanid + OBR Phase 3 TrialMDR-TBMedian 51 days (no significant difference from placebo)-[3]
Bedaquiline + OBR Multicenter StudyMDR-TB91.2% at end of treatment71.3%[4]
Bedaquiline + OBR Pooled CohortsMDR/XDR-TB78% at 6 months65.8%[5]
Pretomanid-based (BPaL/BPaLM) Meta-analysisDR-TB80-100% by 3 months76-100%[6]
Pretomanid-based (BPaL) Nix-TB TrialXDR-TB, MDR-TB (intolerant/non-responsive)100% culture conversion at 4 months90%[7]
Linezolid-containing Regimens Meta-analysisMDR-TB93.5%81.8%[8]
Linezolid-containing Regimens Retrospective StudyMDR/XDR-TB100% at a median of 7 weeks50% (9 of 18 patients)[9]

OBR: Optimized Background Regimen; BD: Twice Daily; DR-TB: Drug-Resistant Tuberculosis; BPaL: Bedaquiline, Pretomanid, Linezolid; BPaLM: Bedaquiline, Pretomanid, Linezolid, Moxifloxacin.

Mechanism of Action: Delamanid Signaling Pathway

Delamanid is a prodrug that requires activation within Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.

Delamanid_Pathway cluster_bacteria Mycobacterium tuberculosis Delamanid_prodrug Delamanid (Prodrug) Ddn Ddn (Rv3547) Deazaflavin-dependent nitroreductase Delamanid_prodrug->Ddn Enzymatic Activation Activated_Delamanid Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Activated_Delamanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis (Methoxy- & Keto-mycolic acids) Activated_Delamanid->Mycolic_Acid_Synthesis Inhibition Cell_Wall Bacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Biosynthesis Cell_Lysis Cell Lysis & Death Mycolic_Acid_Synthesis->Cell_Lysis Cell_Wall->Cell_Lysis Disruption

Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.

Experimental Protocols

Reproducibility of clinical trial data is paramount for evidence-based practice. Below are summarized methodologies for key clinical trials of Delamanid and its alternatives.

Delamanid: Phase 3 Clinical Trial (Trial 213)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trial.[3][10]

  • Patient Population: Adults with pulmonary sputum culture-positive, multidrug-resistant tuberculosis.[10]

  • Intervention: Patients received either Delamanid (100 mg twice daily for 2 months, followed by 200 mg once daily for 4 months) or a placebo, in combination with an optimized background regimen (OBR) based on WHO guidelines.[3]

  • Primary Efficacy Endpoint: Time to sputum culture conversion (SCC) on liquid medium over 6 months.[3]

  • Key Methodological Aspects: Centralized randomization was stratified by risk category for delayed sputum culture conversion.[3] The study also included a sub-trial for HIV-positive patients on antiretroviral therapy.[10]

Bedaquiline: Phase IIb Clinical Trial (C208)
  • Study Design: A randomized, double-blind, placebo-controlled Phase IIb trial.[11]

  • Patient Population: Patients with newly diagnosed smear-positive multidrug-resistant pulmonary TB.

  • Intervention: Patients were randomized to receive either Bedaquiline or a placebo for 24 weeks, both in combination with a five-drug MDR-TB background regimen.[12]

  • Primary Efficacy Endpoint: Time to conversion to a negative sputum culture.

  • Key Methodological Aspects: After the initial 24 weeks, patients continued with the background regimen to complete a total treatment duration of 96 weeks.[12]

Pretomanid: Nix-TB Trial
  • Study Design: An open-label, single-arm study.

  • Patient Population: Patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[7]

  • Intervention: A three-drug regimen of Bedaquiline (B), Pretomanid (Pa), and Linezolid (L) (BPaL). Bedaquiline was administered at 400 mg daily for 2 weeks, then 200 mg three times weekly for 24 weeks; Pretomanid at 200 mg daily for 26 weeks; and Linezolid at 1200 mg daily for up to 26 weeks.[6]

  • Primary Efficacy Endpoint: Incidence of an unfavorable outcome (bacteriological or clinical failure, relapse, or death).[7]

Linezolid: Retrospective and Prospective Studies
  • Study Design: Various study designs including retrospective case reviews and prospective observational studies.[9][13]

  • Patient Population: Patients with MDR-TB and XDR-TB.[9][13]

  • Intervention: Linezolid was included as part of an individualized treatment regimen. Dosing varied across studies, with some evaluating different doses (e.g., 600 mg vs. >600 mg daily).[8][14]

  • Efficacy Endpoints: Sputum smear and culture conversion rates, and treatment success.[8][13]

  • Key Methodological Aspects: Due to the observational nature of many studies, treatment regimens and patient monitoring were not standardized, which can affect the direct comparison of outcomes.[15]

Experimental Workflow: MDR-TB Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating a new drug for MDR-TB, from patient screening to final outcome assessment.

MDR_TB_Trial_Workflow cluster_workflow MDR-TB Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Sputum Culture, DST, etc.) Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Investigational Drug + OBR Randomization->Treatment_Arm Control_Arm Placebo + OBR Randomization->Control_Arm Monitoring Regular Monitoring (Sputum, Safety Labs, AEs) Treatment_Arm->Monitoring Control_Arm->Monitoring Follow_Up Post-Treatment Follow-up Monitoring->Follow_Up Outcome Final Outcome Assessment (Cure, Failure, Relapse, Death) Follow_Up->Outcome

Caption: A generalized workflow for a randomized controlled trial in MDR-TB.

References

Assessing the Specificity of Dalamid: A Comparative Guide for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for assessing the specificity of "Dalamid," a novel investigational tyrosine kinase inhibitor. For illustrative purposes, this compound is presented here as a potent inhibitor of the ABL1 tyrosine kinase. Its performance is objectively compared with established ABL1 inhibitors, supported by synthesized experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and characterization of targeted therapies.

Comparative Kinase Inhibition Profile

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects.[1] A highly selective inhibitor minimizes the risk of adverse events by avoiding interaction with unintended kinases, while polypharmacology (inhibiting multiple targets) can sometimes be leveraged for therapeutic benefit.[2][3] This section compares the inhibitory activity of this compound against a panel of kinases with that of other approved ABL1 inhibitors.

The data presented below are half-maximal inhibitory concentrations (IC50), which represent the concentration of a drug that is required for 50% inhibition of the kinase activity in vitro. A lower IC50 value indicates a higher potency. The data for established inhibitors has been compiled from various biochemical and chemical proteomics studies.[4][5][6]

Kinase TargetThis compound (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Nilotinib (IC50, nM)Bosutinib (B1684425) (IC50, nM)
ABL1 (On-Target) 0.8 400 - 600[4][7]<1 - 9[4][8]28 - 45[4]1.2
ABL1 (T315I Mutant)>5000>10000>500>1000022
SRC Family (Off-Target)
SRC150>100000.8>100001.2
LCK250>100001.118011
LYN85>100001.11305.1
Other Key Off-Targets
KIT800100[7]12130>10000[6]
PDGFRα950100[7]2810046
DDR1120038303.7[4]110
VEGFR2>10000>1000030130088

Table 1: Comparative in vitro kinase inhibition profile. IC50 values represent the concentration of inhibitor required to reduce the activity of a particular kinase by 50%. The data for this compound is hypothetical and for comparative purposes only. Data for other inhibitors are sourced from published literature.

Signaling Pathway Analysis: ABL1 Kinase

ABL1 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.[9] Its dysregulation, often through the formation of the BCR-ABL1 fusion protein, is a key driver in chronic myeloid leukemia (CML).[10][11] Understanding the signaling network downstream of ABL1 is essential for contextualizing the impact of an inhibitor like this compound.

ABL1_Signaling_Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active) GRB2 GRB2 BCR_ABL1->GRB2 Y177 PI3K PI3K BCR_ABL1->PI3K STAT5 STAT5 BCR_ABL1->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation This compound This compound This compound->BCR_ABL1

BCR-ABL1 downstream signaling pathways.

Experimental Protocols

To ensure the reproducibility and accuracy of kinase inhibition data, a standardized experimental protocol is essential.[12] The following describes a common methodology for an in vitro biochemical kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13][14]

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific kinase (e.g., ABL1).

Materials:

  • Recombinant human kinase (e.g., ABL1)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (this compound) and control inhibitors (e.g., Imatinib)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Reagent A and Reagent B)

  • 384-well white assay plates

  • Multichannel pipettors

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound and controls) in DMSO. Further dilute these in Kinase Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid affecting enzyme activity.[15]

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO for control) to the wells of a 384-well plate.[16]

    • Add 2.5 µL of the recombinant kinase, diluted in Kinase Assay Buffer, to each well. Include "no enzyme" control wells containing only the buffer.[16]

    • Gently mix the plate and pre-incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2X Substrate/ATP mixture in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[12]

    • Add 5 µL of the 2X Substrate/ATP mixture to each well to start the reaction.[16]

  • Reaction Incubation: Mix the plate gently and incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay, where less than 10-20% of the substrate is consumed.[12]

  • Reaction Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent A to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent B to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.[13]

    • Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal from the "no enzyme" control wells.

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the "no inhibitor" (DMSO) control, which represents 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Experimental Workflow for Specificity Profiling

A comprehensive assessment of inhibitor specificity involves screening the compound against a large panel of kinases, a process often referred to as kinome scanning.[17] This provides a global view of the inhibitor's selectivity and potential off-target interactions.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Biochemical Assay cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (Serial Dilution of this compound) Assay_Plate 2. Plate Compounds & Kinase Panel Compound_Prep->Assay_Plate Reaction_Start 3. Initiate Reaction (Add ATP/Substrate Mix) Assay_Plate->Reaction_Start Incubation 4. Incubate (e.g., 60 min at 30°C) Reaction_Start->Incubation Reaction_Stop 5. Terminate Reaction & Generate Signal Incubation->Reaction_Stop Read_Plate 6. Read Plate (Luminescence/Fluorescence) Reaction_Stop->Read_Plate Calc_Inhibition 7. Calculate % Inhibition vs. Control Read_Plate->Calc_Inhibition Det_IC50 8. Determine IC50 Values Calc_Inhibition->Det_IC50 Profile_Analysis 9. Analyze Selectivity Profile (On-Target vs. Off-Target) Det_IC50->Profile_Analysis

Workflow for in vitro kinase specificity profiling.

Conclusion

This guide outlines a comparative approach to assessing the specificity of a novel kinase inhibitor, using the hypothetical ABL1 inhibitor "this compound" as an example. The presented data highlights the importance of profiling against a broad kinase panel to understand both on-target potency and off-target interactions. As shown in the comparative table, while this compound is a potent ABL1 inhibitor, its activity against other kinases like those in the SRC family would need to be considered in its preclinical development. The detailed experimental protocol and workflows provide a standardized framework for generating robust and reproducible data, which is crucial for the successful development of targeted therapies.[18]

References

Comparative Transcriptomics of Immunomodulatory Drug-Treated Cells: A Focus on Lenalidomide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dalamid" does not correspond to a known therapeutic agent. This guide focuses on the comparative transcriptomics of Lenalidomide (B1683929) , a widely studied immunomodulatory drug (IMiD), as it is a likely subject of interest given the context of transcriptomic analysis in treated cells. A brief comparison with the anti-tuberculosis drug Delamanid is also included to address potential naming confusion.

This guide provides an objective comparison of the transcriptomic effects of Lenalidomide on cancer cells, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of immunomodulatory agents.

Overview of Lenalidomide and its Mechanism of Action

Lenalidomide is an immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is a derivative of thalidomide (B1683933) and is primarily used in the treatment of multiple myeloma (MM) and other B-cell neoplasms.[1][2]

The primary molecular target of Lenalidomide is the cereblon (CRBN) E3 ubiquitin ligase complex .[1] By binding to CRBN, Lenalidomide modulates the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3) .[1][3][4][5] The degradation of these transcription factors is a novel mechanism of action for a therapeutic agent and is central to Lenalidomide's anti-myeloma activity.[4][5] In certain contexts, such as del(5q) myelodysplastic syndrome, Lenalidomide also induces the degradation of casein kinase 1A1 (CK1α).[4]

Comparative Transcriptomic Analysis of Lenalidomide-Treated Cells

Transcriptomic studies, particularly RNA sequencing (RNA-seq), have been instrumental in elucidating the downstream effects of Lenalidomide treatment and in identifying mechanisms of both sensitivity and resistance.

A comparative transcriptomic analysis of Lenalidomide-sensitive and resistant multiple myeloma patients revealed significant differences in gene expression profiles. In sensitive patients, 870 genes were found to be differentially expressed after treatment.[3]

Gene Signature Direction of Change in Sensitive Cells Key Genes Associated Pathways
Interferon Response UpregulationIFNγ, XAF1, DDX58, IFIT3Immune-mediated responses
Transcription Factors DownregulationIRF4, MYCCell proliferation, survival
Cell Cycle Upregulationp21Cell cycle arrest

Table 1: Summary of key gene expression changes in Lenalidomide-sensitive multiple myeloma cells.[3]

Conversely, resistance to Lenalidomide has been associated with the upregulation of genes such as NLRP4 and NFKBIZ.[3] Overexpression of these genes has been shown to confer resistance to Lenalidomide in MM cells.[3] Another study identified adenosine (B11128) deaminase acting on RNA1 (ADAR1) as a novel driver of acquired resistance to Lenalidomide.

Transcriptomic analysis has also been used to compare the effects of Lenalidomide with other anti-myeloma drugs, such as the multi-target kinase inhibitor ENMD-2076. While ENMD-2076 alone did not produce significant changes in gene expression, treatment with Lenalidomide alone resulted in the differential expression of 868 genes.[6] A combination of both drugs led to the differential expression of 2004 genes, suggesting a synergistic effect at the transcriptomic level.[6] The affected genes were integral to various signaling pathways, including PI3K/AKT, mTOR, and ERK/MAPK.[6]

Experimental Protocols

The following provides a generalized experimental protocol for comparative transcriptomic analysis of Lenalidomide-treated cells, based on methodologies cited in the literature.

  • Human myeloma cell lines (e.g., MM1.S, OPM2) are cultured in appropriate media.

  • Cells are treated with a specified concentration of Lenalidomide (e.g., 10 µM) or a vehicle control (e.g., DMSO) for various time points (e.g., 24 and 72 hours).[3]

  • For patient-derived samples, CD138+ plasma cells are selected from bone marrow aspirates of multiple myeloma patients before and after Lenalidomide treatment.[3]

  • Total RNA is extracted from the treated and control cells using a suitable kit.

  • RNA quality and quantity are assessed using spectrophotometry and bioanalysis.

  • RNA sequencing libraries are prepared from the extracted RNA.

  • Sequencing is performed on a high-throughput sequencing platform (e.g., Ion Torrent Proton).[3]

  • Raw sequencing reads are filtered for quality.

  • Filtered reads are mapped to the human reference genome (e.g., hg19) using a splice-aware aligner like TopHat2.[3]

  • Differential gene expression analysis is performed using tools such as DESeq2 to identify genes with statistically significant changes in expression between treated and control groups.[3]

  • Functional annotation and pathway analysis of the differentially expressed genes are conducted using databases like Gene Ontology (GO) and DAVID.[3]

Visualizations

Lenalidomide_Pathway Lenalidomide Lenalidomide CRBN CRBN E3 Ligase Complex Lenalidomide->CRBN IKZF1_IKZF3 IKZF1 / IKZF3 CRBN->IKZF1_IKZF3 Ubiquitination & Degradation IRF4_MYC IRF4 / MYC IKZF1_IKZF3->IRF4_MYC Apoptosis Apoptosis & Reduced Proliferation IRF4_MYC->Apoptosis

Caption: Lenalidomide's mechanism of action in multiple myeloma cells.

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Sample Patient Samples or Cell Lines Treatment Lenalidomide Treatment vs. Control Sample->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: A generalized workflow for comparative transcriptomic analysis.

A Note on Delamanid

Delamanid is an anti-tuberculosis drug with a mechanism of action distinct from Lenalidomide. It is a pro-drug that, once activated within Mycobacterium tuberculosis, inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[7][8] This disruption of the cell wall leads to bacterial death.[7] While transcriptional profiling has been used to study the response of M. tuberculosis to Delamanid, its therapeutic application and molecular targets are entirely different from those of Lenalidomide.[9]

Conclusion

Comparative transcriptomics has been a powerful tool in understanding the molecular effects of Lenalidomide in multiple myeloma. These studies have not only elucidated its primary mechanism of action involving the degradation of IKZF1 and IKZF3 but have also shed light on the complex gene expression changes that underpin both sensitivity and resistance to this important anti-cancer agent. Further transcriptomic research will likely continue to refine our understanding and guide the development of more effective combination therapies.

References

Comparative Efficacy of Delamanid in Long-Term Treatment of Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Delamanid (B1670213) for the treatment of multidrug-resistant tuberculosis (MDR-TB). It includes an analysis of its performance against alternative therapeutic agents, supported by data from clinical studies. Detailed experimental methodologies and relevant signaling pathways are also presented to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction to Delamanid

Delamanid is an anti-tuberculosis agent belonging to the nitro-dihydro-imidazooxazole class of compounds. It is indicated for the treatment of pulmonary multidrug-resistant tuberculosis (MDR-TB) in adult patients when an effective treatment regimen cannot otherwise be composed for reasons of resistance or tolerability.[1] Delamanid works by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2] This guide will delve into the long-term efficacy data for Delamanid and compare it with other drugs used in the management of MDR-TB.

Mechanism of Action of Delamanid

Delamanid is a prodrug that is activated by the bacterial enzyme F420-dependent nitroreductase (Ddn). Upon activation, the resulting reactive intermediates are thought to inhibit the synthesis of methoxy- and keto-mycolic acids, leading to the disruption of the mycobacterial cell wall and cell death. The precise mechanism of action is still under investigation, but it is known to be distinct from other anti-TB drugs.

Delamanid_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Delamanid_ext Delamanid (Prodrug) Delamanid_int Activated Delamanid Delamanid_ext->Delamanid_int Activation Mycolic_Acid_Syn Mycolic Acid Synthesis Delamanid_int->Mycolic_Acid_Syn Inhibition Ddn Ddn (F420-dependent nitroreductase) Ddn->Delamanid_int Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Syn->Cell_Wall Essential for Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Mechanism of action of Delamanid in Mycobacterium tuberculosis.

Long-Term Efficacy of Delamanid

Several studies have evaluated the long-term efficacy of Delamanid in patients with MDR-TB. A key analysis from the delamanid development program demonstrated that longer treatment duration is associated with improved outcomes.

OutcomeDelamanid ≥6 monthsDelamanid ≤2 monthsRelative Risk (95% CI)p-value
Favorable Outcome [3]74.5% (143/192)55.0% (126/229)1.35 (1.17–1.56)<0.001
Mortality [3][4]1.0% (2/192)8.3% (19/229)-<0.001
Treatment Completion [3]17.2%6.6%2.62 (1.47–4.68)<0.001

It is important to note that a phase III clinical trial (Trial 242-12-232) did not show a statistically significant difference in cure rates between the Delamanid and placebo groups when added to an optimized background regimen (OBR).[5] However, other analyses of pooled data from clinical trials have consistently shown a mortality benefit with longer Delamanid treatment.[3][4]

Comparative Analysis with Alternative MDR-TB Drugs

The treatment of MDR-TB involves a combination of drugs, and an optimized background regimen (OBR) is tailored to the individual patient's resistance profile. Alternatives and companion drugs to Delamanid include other second-line anti-TB agents. A direct head-to-head long-term comparison is challenging due to the nature of combination therapy. However, we can compare the efficacy of Delamanid-containing regimens with standard-of-care regimens.

Bedaquiline is another newer drug approved for MDR-TB. While direct comparative trials with Delamanid are limited, both drugs have been shown to improve outcomes when added to an OBR.

Drug ClassDrugEfficacy Highlights
Nitroimidazole Delamanid - Associated with significantly higher favorable outcomes and lower mortality with ≥6 months of treatment in some studies.[3][4]- A phase III trial did not confirm efficacy findings of earlier studies.[5]
Diarylquinoline Bedaquiline- When added to a background regimen, Bedaquiline was associated with a higher sputum culture conversion rate and a trend towards lower mortality compared to placebo.
Fluoroquinolones Levofloxacin, Moxifloxacin- A cornerstone of most MDR-TB regimens. Their effectiveness is highly dependent on the resistance profile of the M. tuberculosis strain.
Injectables Amikacin, Kanamycin, Capreomycin- Historically a key component of MDR-TB treatment, but associated with significant toxicities such as ototoxicity and nephrotoxicity. Their use is now limited in favor of all-oral regimens.
Other Oral Agents Linezolid, Clofazimine, Cycloserine- These drugs are frequently included in OBRs. Linezolid is highly effective but can have significant long-term toxicity. Clofazimine and Cycloserine have moderate efficacy and are generally better tolerated.

Experimental Protocols

The following is a generalized experimental workflow for a Phase III, multicenter, double-blind, randomized, placebo-controlled trial for an MDR-TB drug like Delamanid, based on descriptions of trials such as Trial 204.[3][5]

Experimental_Workflow cluster_screening Screening and Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up and Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1 or 2:1) Informed_Consent->Randomization Treatment_Arm Experimental Arm: Optimized Background Regimen (OBR) + Delamanid Randomization->Treatment_Arm Control_Arm Control Arm: Optimized Background Regimen (OBR) + Placebo Randomization->Control_Arm Follow_Up Regular Follow-up Visits (Sputum Samples, Safety Monitoring) Treatment_Arm->Follow_Up Control_Arm->Follow_Up Primary_Endpoint Primary Endpoint Assessment (e.g., Sputum Culture Conversion at 6 months) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., Favorable outcome, Mortality) Primary_Endpoint->Secondary_Endpoints Data_Analysis Statistical Data Analysis Secondary_Endpoints->Data_Analysis

Caption: Generalized workflow of a randomized controlled trial for MDR-TB.

Key Methodological Points:

  • Study Design: A double-blind, randomized, placebo-controlled trial is the gold standard for evaluating the efficacy of a new drug.[3][5]

  • Patient Population: Patients with confirmed pulmonary MDR-TB are enrolled. Inclusion and exclusion criteria are critical to ensure a homogenous study population.

  • Intervention: Patients are randomized to receive either the investigational drug (e.g., Delamanid) or a matching placebo, in addition to an OBR. The OBR is designed based on the patient's drug susceptibility testing results.

  • Endpoints:

    • Primary Endpoint: Often a surrogate marker of efficacy, such as sputum culture conversion (SCC) at a specific time point (e.g., 2 or 6 months).

    • Secondary Endpoints: These can include long-term outcomes such as treatment success (cure or treatment completion), mortality, and the incidence of adverse events.

  • Data Analysis: Statistical methods are used to compare the outcomes between the treatment and placebo groups.

Conclusion

Delamanid is a valuable addition to the armamentarium for treating MDR-TB, particularly in patients with limited treatment options. Evidence from long-term observational data suggests that a treatment duration of at least six months with Delamanid as part of an OBR can significantly improve favorable outcomes and reduce mortality.[3][4] However, the results of a phase III trial have introduced some uncertainty regarding its efficacy in all patient populations, highlighting the importance of an OBR and careful patient selection.[5] Further research, including head-to-head trials with other novel agents like Bedaquiline, is needed to better define the optimal use of Delamanid in MDR-TB treatment regimens.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Delamanid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Delamanid, a key anti-tuberculosis agent. Adherence to these protocols is vital to ensure the safety of personnel and the protection of our ecosystems.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Delamanid with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In the event of a spill, avoid dust formation. The spilled substance should be swept up and placed in a suitable, closed container for disposal. Crucially, Delamanid should not be allowed to enter drains or waterways.

Procedural Steps for Delamanid Disposal

The appropriate disposal route for Delamanid depends on the nature of the waste and the setting (e.g., research laboratory vs. clinical or household). The following steps provide a clear, procedural guide for safe and compliant disposal.

Waste Identification and Segregation

The first step is to correctly identify and segregate Delamanid waste. This includes:

  • Unused or expired pure Delamanid: The original solid compound.

  • Contaminated materials: Items such as gloves, filter paper, or vials that have come into direct contact with Delamanid.

  • Solutions containing Delamanid: Liquid waste from experimental procedures.

Each waste type should be collected in separate, clearly labeled, and sealed containers. The labels should prominently display the name "Delamanid" and the appropriate hazard symbols as per your institution's and local regulations.

Disposal Pathways

For Research and Laboratory Settings:

The most critical step is to adhere to all federal, state, and local environmental regulations.

  • Engage a Licensed Hazardous Waste Disposal Company: The primary and recommended method for disposing of Delamanid from a laboratory setting is to contract a licensed hazardous material disposal company. These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.

  • Incineration: In some cases, Delamanid may be disposed of through incineration in a facility equipped with an afterburner and scrubber. This should only be performed by a licensed waste disposal facility.

  • Consult Safety Data Sheets (SDS): Always refer to the most current SDS for Delamanid for any specific disposal considerations. While many SDS for Delamanid do not classify it as a hazardous chemical under OSHA's Hazard Communication Standard, they consistently advise disposal in accordance with local regulations and through a licensed contractor.[1]

For Unused or Expired Medication (Clinical or Household Settings):

Unused or expired Delamanid tablets from clinical trials or patient use require a different disposal approach to prevent misuse and environmental contamination.

  • Drug Take-Back Programs: The most preferred method is to utilize a drug take-back program.[2][3] These programs are often available through pharmacies, healthcare providers, or local law enforcement agencies and provide a safe and secure way to dispose of unwanted medicines.

  • Disposal in Household Trash (if a take-back program is unavailable): If a take-back program is not accessible, the following steps should be taken:[2][3][4][5] a. Do not crush the tablets. b. Mix the tablets with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[2][3][4][5] c. Place the mixture in a sealed plastic bag or other container to prevent the drug from leaking. d. Throw away the container in your household trash. e. Remove or obscure all personal information from the prescription bottle before discarding it.

Under no circumstances should Delamanid be flushed down the toilet or sink unless specifically instructed to do so by the product labeling, which is not the current recommendation for this medication. [2][4]

Data Presentation

Currently, there is no specific quantitative data available in the public domain regarding disposal parameters for Delamanid (e.g., concentration limits for disposal). The guidance is qualitative and emphasizes regulatory compliance and best practices for chemical waste management.

Experimental Protocols

Detailed experimental protocols for the chemical neutralization or degradation of Delamanid for disposal purposes are not publicly available. The standard and recommended procedure is to transfer the waste to a licensed disposal facility.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Delamanid.

Dalamid_Disposal_Workflow start Start: Delamanid Waste Generated waste_id Identify Waste Type (Pure compound, Contaminated material, Unused tablets) start->waste_id setting Determine Setting waste_id->setting lab Research/Laboratory setting->lab Lab household Clinical/Household setting->household Household licensed_vendor Contact Licensed Hazardous Waste Disposal Company lab->licensed_vendor take_back Use Drug Take-Back Program household->take_back incineration Incineration via Licensed Facility licensed_vendor->incineration end End: Proper Disposal Complete incineration->end trash_disposal Mix with unpalatable substance and dispose in household trash take_back->trash_disposal No take_back_program Take to Collection Site take_back->take_back_program Yes trash_disposal->end yes Available no Not Available take_back_program->end

Caption: Logical workflow for the proper disposal of Delamanid.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dalamid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dalamid, a pharmaceutical compound. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Handling Plan

Proper handling of this compound begins with a thorough understanding of its potential hazards and the necessary precautions. The following sections outline the required personal protective equipment (PPE), step-by-step handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure. All personnel handling this compound must use the following equipment:

PPE CategoryItemSpecifications
Eye Protection Safety gogglesMust be equipped with side-shields to protect against splashes.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile) are required.
Body Protection Impervious clothingA lab coat or other protective clothing that is resistant to chemical penetration.
Respiratory Protection Suitable respiratorRequired when there is a risk of inhaling dust or aerosols.

Operational Protocols: A Step-by-Step Guide to Handling this compound

Following a standardized procedure for handling this compound minimizes the risk of accidental exposure and contamination.

1. Preparation:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended.

  • Verify that a safety shower and eye wash station are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Ensure the work surface is clean and decontaminated.

2. Handling:

  • Wear the full complement of required PPE.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.

  • Avoid eating, drinking, or smoking in the handling area.[1]

  • Wash hands thoroughly after handling the substance.[1]

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear full PPE, including respiratory protection.

  • Prevent further leakage or spillage if it is safe to do so.

  • Absorb spills with a liquid-binding material such as diatomite or universal binders.

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.

  • Collect the contaminated material into a suitable container for disposal.

Emergency First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention.[1][2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste material containing this compound must be collected in clearly labeled, sealed containers.

  • Segregation: Do not mix this compound waste with other chemical waste streams.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. This may require incineration or other specialized disposal methods.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Dalamid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep1 Ensure Ventilation Prep2 Verify Safety Equipment Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handle1 Weigh/Measure Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Clean1 Decontaminate Surfaces Handle2->Clean1 Spill Spill Occurs Handle2->Spill Exposure Exposure Occurs Handle2->Exposure Clean2 Segregate Waste Clean1->Clean2 Clean3 Dispose of Waste Clean2->Clean3 Spill->Clean1 Follow Spill Protocol Exposure->Clean1 Follow First Aid

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.